molecular formula C9H20O B3057090 2-Methoxy-2-methylheptane CAS No. 76589-16-7

2-Methoxy-2-methylheptane

Cat. No.: B3057090
CAS No.: 76589-16-7
M. Wt: 144.25 g/mol
InChI Key: KJRACWZCOVHBQU-UHFFFAOYSA-N
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Description

2-Methoxy-2-methylheptane (CAS 76589-16-7) is a tertiary ether of significant interest in industrial and academic research, primarily for its application as a high-performance fuel additive and versatile solvent. With a molecular formula of C9H20O and a molecular weight of 144.25 g/mol, it is recognized for its higher molecular weight and lower water solubility compared to traditional ethers like MTBE, presenting a reduced risk of groundwater contamination . Its primary value lies in its ability to enhance the octane number of gasoline, improving combustion efficiency which leads to reduced CO emissions and better cold-weather drivability . The compound is synthesized via the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene with methanol . This exothermic reaction is often optimized using advanced process intensification technologies like reactive distillation, which can achieve high yields while reducing operational costs . Beyond its fuel applications, this compound serves as a valuable intermediate in organic synthesis and pharmaceutical research, where its properties as a non-polar solvent are utilized in reactions requiring specific environments . It also finds use in the development of fragrances and flavors due to its odor-enhancing properties . This product is provided with a typical purity of 97% . FOR RESEARCH USE ONLY. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-2-methylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20O/c1-5-6-7-8-9(2,3)10-4/h5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRACWZCOVHBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10506104
Record name 2-Methoxy-2-methylheptane
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Molecular Weight

144.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76589-16-7
Record name 2-Methoxy-2-methylheptane
Source CAS Common Chemistry
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Record name 2-Methoxy-2-methylheptane
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Record name 2-methoxy-2-methylheptane
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Foundational & Exploratory

Technical Guide: Molecular Weight of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of 2-Methoxy-2-methylheptane, a tertiary ether with applications as a high-performance fuel additive and a versatile solvent in organic synthesis.[1] This document outlines the theoretical calculation of its molecular weight and presents a generalized experimental protocol for its determination using mass spectrometry.

Molecular Profile of this compound

This compound is a chemical compound with the molecular formula C9H20O.[1][2][3][4][5] Its structure consists of a heptane (B126788) chain with a methoxy (B1213986) and a methyl group attached to the second carbon atom.

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is detailed below.

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC912.011108.099
HydrogenH201.00820.160
OxygenO115.99915.999
Total 144.258

Based on the atomic weights of its constituent elements, the calculated molecular weight of this compound is 144.258 g/mol . This value is consistent with figures published in chemical databases.[1][2][3]

Experimental Determination of Molecular Weight

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions and is a primary method for experimentally determining the molecular weight of a compound.[6][7]

Principle of Mass Spectrometry

In a mass spectrometer, a sample is first vaporized and then ionized. The resulting ions are accelerated by an electric field and then separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field. A detector then records the abundance of each ion species. For small molecules like this compound, the charge (z) is typically +1, making the m/z value equivalent to the molecular mass.[7]

Generalized Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The following is a generalized protocol for the determination of the molecular weight of a volatile organic compound such as this compound.

Objective: To determine the molecular weight of this compound using Electron Ionization Mass Spectrometry.

Materials:

  • This compound sample

  • Volatile solvent (e.g., methanol (B129727) or dichloromethane)

  • Mass spectrometer with an EI source

  • Gas chromatograph (for GC-MS)

  • Microsyringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable volatile solvent. The concentration should be in the range of 10-100 µg/mL.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference compound to ensure accurate mass measurements.

  • Sample Introduction:

    • Direct Infusion: The sample solution can be directly introduced into the ion source via a heated probe.

    • Gas Chromatography-Mass Spectrometry (GC-MS): For a more purified analysis, inject the sample into a gas chromatograph. The GC will separate the compound from any impurities before it enters the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion (M+•).

  • Mass Analysis: The generated ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum will show a plot of relative ion abundance versus m/z. The peak corresponding to the intact molecular ion (the "parent peak") will provide the molecular weight of the compound. For this compound, this would be expected at an m/z of approximately 144.

Workflow for Molecular Weight Determination

The logical flow for determining the molecular weight of a chemical compound is illustrated in the diagram below.

G cluster_0 Theoretical Calculation cluster_1 Experimental Verification A Identify Molecular Formula (C9H20O) B Determine Atomic Weights (C, H, O) A->B C Calculate Molecular Weight (Sum of Atomic Weights) B->C J Identify Molecular Ion Peak C->J Compare & Validate D Prepare Sample Solution E Introduce Sample to Mass Spectrometer D->E F Ionize Sample E->F G Separate Ions by m/z F->G H Detect Ions G->H I Analyze Mass Spectrum H->I I->J

Caption: Workflow for determining the molecular weight of a compound.

References

An In-depth Technical Guide to the Chemical Properties of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-2-methylheptane, a tertiary ether, is a compound of growing interest, primarily recognized for its application as a high-performance fuel additive and a versatile non-polar solvent in organic synthesis.[1][2] With the molecular formula C9H20O, it presents a safer alternative to traditional fuel oxygenates like methyl tert-butyl ether (MTBE) due to its lower water solubility, which mitigates the risk of groundwater contamination.[1] This guide provides a comprehensive overview of the known chemical and physical properties of this compound, outlines generalized experimental protocols for their determination, and presents a logical workflow for its characterization.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are critical for its application in both industrial and laboratory settings, influencing everything from reaction kinetics to process design and safety protocols.

PropertyValueSource(s)
Molecular Formula C9H20O[1][2][3][4][5]
Molecular Weight 144.25 g/mol [1][2][4]
IUPAC Name This compound[4]
CAS Number 76589-16-7[1][2][3]
Appearance Colorless liquid[3]
Boiling Point 132-136 °C (approx.)[3]; 424.4 K[6][3][6]
Density 0.759 g/cm³ (approx.)[3]
Solubility Soluble in organic solvents (e.g., ether, acetone)[3]; Low solubility in water[1][6][1][3][6]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]
Rotatable Bond Count 5[2]
Exact Mass 144.151415257[2][4]
Flash Point Flammable liquid[3][4]

Synthesis and Reactivity

This compound is primarily synthesized through the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol.[1] This is a reversible and exothermic reaction.[1] The process can be optimized using technologies like reactive distillation to achieve high yields.[1]

An undesirable side reaction can also occur, leading to the formation of dimethyl ether (DME) and 2-methyl-2-heptanol.[6][7][8] The separation of this compound from these byproducts and unreacted reagents is a critical step in its production.[6][7][8]

As a tertiary ether, it is relatively stable and serves as a non-polar solvent in various organic reactions.[1][2]

Experimental Protocols

While specific experimental documentation for this compound is not publicly detailed, the following are generalized, standard protocols for determining its key physical properties.

Determination of Boiling Point

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology (Distillation Method):

  • A small sample of this compound (typically 97% purity or higher) is placed in a round-bottom flask.[1]

  • A distillation apparatus is assembled, including a heating mantle, the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

  • The liquid is heated gently. As it boils, the vapor will rise, and the temperature reading will stabilize.

  • The stable temperature at which the liquid consistently condenses and is collected in the receiving flask is recorded as the boiling point.

  • The atmospheric pressure should be recorded, as boiling point varies with pressure.

Determination of Density

Objective: To measure the mass per unit volume of the compound.

Methodology (Pycnometer Method):

  • A clean, dry pycnometer (a small glass flask of known volume) is weighed accurately.

  • The pycnometer is filled with distilled water, and its weight is recorded. The temperature of the water is also noted. This allows for the precise calculation of the pycnometer's volume using the known density of water at that temperature.

  • The pycnometer is then emptied, thoroughly dried, and filled with this compound.

  • The weight of the pycnometer filled with the sample is recorded.

  • The density is calculated by dividing the mass of the this compound sample (weight of filled pycnometer minus weight of empty pycnometer) by the volume of the pycnometer.

Spectroscopic Analysis (NMR and GC-MS)

Objective: To confirm the structure and purity of this compound.

Methodology:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample is dissolved in a deuterated solvent (e.g., CDCl3) and analyzed by ¹H NMR and ¹³C NMR. The resulting spectra provide information on the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A small, diluted sample is injected into a gas chromatograph. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification and the assessment of the sample's purity.[9]

Safety and Handling

This compound is a flammable liquid and vapor.[3][4] It may also cause an allergic skin reaction.[4] It is harmful to aquatic life with long-lasting effects.[4] Therefore, appropriate safety precautions should be taken during its handling and storage. This includes working in a well-ventilated area, avoiding contact with skin and eyes, and keeping it away from open flames and high temperatures.[3] The use of personal protective equipment such as impervious gloves and eye protection is recommended.[3][9]

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 2-Methyl-1-heptene + Methanol + Acid Catalyst Reaction Liquid-Phase Etherification Reactants->Reaction Crude Crude Product Mixture Reaction->Crude Distillation Fractional Distillation Crude->Distillation Pure Pure this compound Distillation->Pure Properties Physical Properties (Boiling Point, Density) Pure->Properties Spectroscopy Spectroscopic Analysis (NMR, GC-MS) Pure->Spectroscopy Safety Safety Assessment (SDS Review) Pure->Safety

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Physical Properties of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane (C9H20O) is a tertiary ether that has garnered significant interest as a potential high-performance fuel additive, offering a safer alternative to methyl tert-butyl ether (MTBE) due to its lower water solubility, which mitigates the risk of groundwater contamination.[1][2][3][4] Its utility also extends to organic synthesis, where it serves as a non-polar solvent and an intermediate in the production of various organic compounds.[1][5] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthesis and purification workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its application and handling. The following table summarizes the key quantitative data available for this compound.

Physical PropertyValueSource(s)
Molecular Formula C9H20O[6][7]
Molecular Weight 144.25 g/mol [1][7]
Boiling Point 132-136 °C[6]
Density 0.759 g/cm³ (approx.)[6]
Solubility Low solubility in water. Soluble in organic solvents such as ether and acetone (B3395972).[1][2][6]
Refractive Index Data not available. For reference, the refractive index of 2-methylheptane (B165363) is n20/D 1.395.[8]

Synthesis and Purification Workflow

This compound is primarily synthesized via the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol.[1] The process also results in the formation of byproducts, necessitating a purification sequence, typically involving distillation, to isolate the desired compound.[2][3]

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-Methyl-1-heptene + Methanol Reactor Stirred Tank Reactor Reactants->Reactor Catalyst Acid Catalyst Catalyst->Reactor Distillation1 Distillation Column 1 (Removes Dimethyl Ether) Reactor->Distillation1 Distillation2 Distillation Column 2 (Removes Unreacted Methanol and 2-Methyl-1-heptene) Distillation1->Distillation2 Distillation3 Distillation Column 3 (Separates MMH from 2-Methyl-2-heptanol) Distillation2->Distillation3 Recycle Recycle Distillation2->Recycle Unreacted Reactants Product Pure this compound Distillation3->Product Recycle->Reactor

Synthesis and purification of this compound.

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound.

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[9][10][11][12][13]

Apparatus:

  • Thiele tube

  • Thermometer (0-200°C)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band

  • Heating source (Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • Fill the Thiele tube with mineral oil to a level just above the side arm.

  • Place a small amount of this compound into the small test tube.

  • Invert the sealed capillary tube and place it inside the test tube with the open end submerged in the liquid.

  • Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

  • Suspend the thermometer and test tube assembly in the Thiele tube, making sure the sample is immersed in the mineral oil.

  • Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil bath.

  • As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid begins to enter the capillary tube. Record this temperature.

Determination of Density (Pycnometer Method)

A pycnometer is a flask with a specific volume used for the precise measurement of the density of a liquid.[14][15][16][17]

Apparatus:

  • Pycnometer (e.g., 25 mL or 50 mL)

  • Analytical balance (accurate to ±0.001 g)

  • Thermometer

  • Water bath

Procedure:

  • Thoroughly clean and dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer with its stopper on the analytical balance (m_empty).

  • Fill the pycnometer with distilled water and insert the stopper, ensuring any excess water is expelled through the capillary.

  • Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium (e.g., 20°C).

  • Remove the pycnometer from the bath, carefully dry the exterior, and weigh it (m_water).

  • Empty and dry the pycnometer completely.

  • Fill the pycnometer with this compound, insert the stopper, and bring it to the same thermal equilibrium in the water bath.

  • Dry the exterior of the pycnometer and weigh it (m_sample).

  • The density of the sample (ρ_sample) at the given temperature can be calculated using the following formula:

    ρ_sample = [(m_sample - m_empty) / (m_water - m_empty)] * ρ_water

    where ρ_water is the known density of water at the experimental temperature.

Determination of Refractive Index (Abbe Refractometer)

The Abbe refractometer is an instrument used to measure the refractive index of liquids.[18][19][20]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • Ethanol (B145695) or acetone for cleaning

  • Lens paper

Procedure:

  • Ensure the prisms of the refractometer are clean and dry. Clean with ethanol or acetone and lens paper if necessary.

  • Calibrate the instrument using a standard liquid with a known refractive index (e.g., distilled water).

  • Using a clean dropper, place a few drops of this compound onto the surface of the measuring prism.

  • Close the illuminating prism and lock it in place.

  • Allow a few minutes for the sample to reach the temperature of the prisms, which are maintained by the circulating water from the constant temperature bath.

  • Adjust the light source and the mirror to obtain optimal illumination of the field of view.

  • Rotate the coarse adjustment knob until the light and dark fields are visible through the eyepiece.

  • Turn the dispersion compensator to eliminate any color fringes at the boundary of the light and dark fields, resulting in a sharp borderline.

  • Use the fine adjustment knob to center the borderline exactly on the crosshairs of the eyepiece.

  • Read the refractive index from the scale. Repeat the measurement several times and take the average.

References

An In-Depth Technical Guide to the Synthesis of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-methoxy-2-methylheptane, a tertiary ether with applications as a fuel additive and as a solvent in organic synthesis.[1] The document details three key synthetic methodologies: acid-catalyzed etherification, Williamson ether synthesis, and alkoxymercuration-demercuration. Each section includes detailed experimental protocols, expected outcomes, and the necessary data for the characterization of the final product.

Core Concepts and Synthesis Overview

This compound can be synthesized through several distinct chemical reactions, each with its own advantages and limitations. The choice of method often depends on the desired scale of production, available starting materials, and the required purity of the final product. Industrially, the most common method is the acid-catalyzed etherification of an alkene with methanol (B129727).[1] For laboratory-scale synthesis, the Williamson ether synthesis and alkoxymercuration-demercuration offer viable alternatives.

A logical workflow for the synthesis and characterization of this compound is presented below. This involves selecting a synthesis pathway, performing the reaction, purifying the product, and finally, characterizing it using spectroscopic methods.

Synthesis_Workflow cluster_synthesis Synthesis Pathway Selection Acid-Catalyzed Etherification Acid-Catalyzed Etherification Reaction Execution Reaction Execution Acid-Catalyzed Etherification->Reaction Execution Williamson Ether Synthesis Williamson Ether Synthesis Williamson Ether Synthesis->Reaction Execution Alkoxymercuration-Demercuration Alkoxymercuration-Demercuration Alkoxymercuration-Demercuration->Reaction Execution Purification Purification Reaction Execution->Purification Characterization Characterization Purification->Characterization Final Product Final Product Characterization->Final Product

Figure 1: General workflow for the synthesis and analysis of this compound.

Synthesis Pathways and Experimental Protocols

This section details the experimental procedures for the three primary synthesis routes to this compound.

Acid-Catalyzed Etherification of 2-Methyl-1-heptene (B91929)

This is the most common industrial method for producing this compound.[1] The reaction involves the addition of methanol to 2-methyl-1-heptene in the presence of an acid catalyst, typically a solid-phase resin like Amberlyst. The reaction is reversible and exothermic.[1][2]

Acid_Catalyzed_Etherification 2-Methyl-1-heptene 2-Methyl-1-heptene Reaction Mixture Reaction Mixture 2-Methyl-1-heptene->Reaction Mixture Methanol Methanol Methanol->Reaction Mixture Acid Catalyst Acid Catalyst Acid Catalyst->Reaction Mixture Protonation Protonation of Alkene Reaction Mixture->Protonation Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Nucleophilic Attack Nucleophilic Attack by Methanol Carbocation->Nucleophilic Attack Deprotonation Deprotonation Nucleophilic Attack->Deprotonation This compound This compound Deprotonation->this compound

Figure 2: Signaling pathway for the acid-catalyzed etherification of 2-methyl-1-heptene.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1-heptene (1.0 eq) and an excess of methanol (3.0 eq).

  • Catalyst Addition: Add a catalytic amount of a strong acid catalyst, such as Amberlyst-15 ion-exchange resin (approximately 5-10% by weight of the alkene).

  • Reaction Conditions: Heat the mixture to reflux (approximately 65-70 °C) with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC). The maximum operational temperature for the acid resin catalyst is 400 K.[1][2]

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Filter to remove the acid catalyst.

  • Purification: Remove the excess methanol by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound. A typical purity of 97% can be achieved.[1]

ParameterValue
Starting Materials 2-Methyl-1-heptene, Methanol
Catalyst Amberlyst-15 (or similar acid resin)
Molar Ratio 1:3 (Alkene:Methanol)
Temperature Reflux (65-70 °C)
Reaction Time 4-6 hours
Expected Yield High (specific yield data not readily available in literature)
Purity ~97%
Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers and proceeds via an SN2 reaction between an alkoxide and a primary alkyl halide.[3] To synthesize this compound, 2-methyl-2-heptanol (B1584528) is first deprotonated with a strong base to form the corresponding alkoxide, which then reacts with a methyl halide.

Williamson_Ether_Synthesis 2-Methyl-2-heptanol 2-Methyl-2-heptanol Alkoxide Formation Deprotonation 2-Methyl-2-heptanol->Alkoxide Formation Strong Base e.g., NaH Strong Base->Alkoxide Formation Alkoxide 2-Methyl-2-heptoxide Alkoxide Formation->Alkoxide SN2 Reaction SN2 Nucleophilic Substitution Alkoxide->SN2 Reaction Methyl Halide e.g., CH3I Methyl Halide->SN2 Reaction This compound This compound SN2 Reaction->this compound

Figure 3: Logical relationship in the Williamson ether synthesis of this compound.

Experimental Protocol (Adapted from a general procedure):

  • Alkoxide Formation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-methyl-2-heptanol (1.0 eq) in a dry aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise. Allow the mixture to stir at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

  • Alkylation: Cool the resulting alkoxide solution back to 0 °C. Add a methyl halide, such as methyl iodide (CH₃I, 1.2 eq), dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel or by distillation.

ParameterValue
Starting Materials 2-Methyl-2-heptanol, Methyl iodide
Base Sodium Hydride (NaH)
Molar Ratio 1:1.1:1.2 (Alcohol:Base:Alkyl Halide)
Solvent Anhydrous THF or DMF
Temperature 0 °C to Room Temperature
Reaction Time 12-24 hours
Expected Yield Good to high (specific data not available)
Purity High, dependent on purification method
Alkoxymercuration-Demercuration of 2-Methyl-1-heptene

This two-step procedure provides a Markovnikov addition of an alcohol to an alkene without carbocation rearrangement, which is a potential side reaction in simple acid-catalyzed additions.[4][5] The reaction involves the initial formation of an organomercury intermediate, followed by demercuration with sodium borohydride (B1222165).

Alkoxymercuration_Demercuration cluster_step1 Step 1: Alkoxymercuration cluster_step2 Step 2: Demercuration Alkene + Hg(OAc)2 + Methanol 2-Methyl-1-heptene + Hg(OAc)2 + Methanol Mercurinium Ion Mercurinium Ion Intermediate Alkene + Hg(OAc)2 + Methanol->Mercurinium Ion Organomercury Intermediate Organomercury Intermediate Mercurinium Ion->Organomercury Intermediate Reduction Reduction with NaBH4 Organomercury Intermediate->Reduction This compound This compound Reduction->this compound

Figure 4: Experimental workflow for the alkoxymercuration-demercuration synthesis.

Experimental Protocol:

  • Alkoxymercuration: In a flask, dissolve mercuric acetate (Hg(OAc)₂, 1.0 eq) in methanol. To this solution, add 2-methyl-1-heptene (1.0 eq) and stir at room temperature for 1-2 hours. The disappearance of the yellow color of the mercuric acetate indicates the completion of this step.

  • Demercuration: To the solution from the previous step, add an aqueous solution of sodium borohydride (NaBH₄, 1.0 eq) in a basic medium (e.g., 3 M NaOH) dropwise at 0 °C. A black precipitate of elemental mercury will form.

  • Work-up: After the addition of NaBH₄ is complete, allow the mixture to stir for an additional hour at room temperature. Separate the organic layer. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Wash the combined organic layers with water and then brine. Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and remove the solvent by rotary evaporation. The product can be further purified by distillation.

ParameterValue
Starting Materials 2-Methyl-1-heptene, Mercuric Acetate, Methanol, Sodium Borohydride
Molar Ratio 1:1:excess:1 (Alkene:Hg(OAc)₂:Methanol:NaBH₄)
Solvent Methanol
Temperature Room Temperature (Step 1), 0 °C to Room Temperature (Step 2)
Reaction Time 2-3 hours
Expected Yield Good (specific data not available)
Purity High, dependent on purification method

Product Characterization

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

PropertyValue
Molecular Formula C₉H₂₀O
Molecular Weight 144.25 g/mol [1][6]
Boiling Point Approximately 132-136 °C[4] or 160.5 °C at 101.6 kPa
Appearance Colorless liquid[4]
Solubility Soluble in organic solvents like ether and acetone[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy (B1213986) group protons around 3.0-3.5 ppm. The protons of the heptyl chain will appear as multiplets in the upfield region (approximately 0.8-1.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 48-55 ppm. The quaternary carbon attached to the oxygen will appear around 75-85 ppm. The remaining carbons of the heptyl chain will have signals in the aliphatic region.

Infrared (IR) Spectroscopy:

The IR spectrum of an ether is characterized by a strong C-O stretching vibration in the region of 1050-1150 cm⁻¹. The spectrum will also show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1350-1470 cm⁻¹.

Mass Spectrometry (MS):

The mass spectrum will show a molecular ion peak (M⁺) at m/z = 144. The fragmentation pattern would likely involve the loss of a methyl group (M-15) to give a peak at m/z = 129, and the loss of a methoxy group (M-31) to give a peak at m/z = 113. The base peak is often the result of alpha-cleavage, leading to a stable oxonium ion.

Conclusion

This technical guide has outlined three reliable methods for the synthesis of this compound. The acid-catalyzed etherification is suitable for large-scale production, while the Williamson ether synthesis and alkoxymercuration-demercuration are excellent choices for laboratory-scale synthesis, with the latter preventing carbocation rearrangements. The provided experimental protocols and characterization data will be valuable for researchers and professionals in the fields of chemistry and drug development. Careful execution of these procedures and thorough analysis of the product will ensure the successful synthesis of high-purity this compound.

References

An In-depth Technical Guide to the Synthesis of 2-Methoxy-2-methylheptane from 2-methyl-1-heptene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methoxy-2-methylheptane, a tertiary ether with applications as a fuel additive and a solvent in organic synthesis. The primary synthetic route from 2-methyl-1-heptene (B91929) is detailed, focusing on two principal methodologies: acid-catalyzed addition of methanol (B129727) and alkoxymercuration-demercuration. This document outlines the theoretical basis, reaction mechanisms, and detailed experimental protocols for these transformations. Quantitative data from cited literature is summarized for comparative analysis, and key experimental workflows and reaction pathways are visualized using logical diagrams.

Introduction

This compound is a valuable chemical intermediate and a potential replacement for methyl tert-butyl ether (MTBE) as a gasoline additive, offering the advantage of lower water solubility.[1][2] Its synthesis primarily involves the electrophilic addition of methanol to 2-methyl-1-heptene. This reaction follows Markovnikov's rule, where the methoxy (B1213986) group adds to the more substituted carbon of the double bond, leading to the desired tertiary ether.[3]

This guide will explore the two most common laboratory and industrial methods for this synthesis: direct acid-catalyzed etherification and the alkoxymercuration-demercuration reaction. Each method presents distinct advantages and disadvantages concerning reaction conditions, catalyst requirements, and potential side reactions.

Synthetic Methodologies

Acid-Catalyzed Addition of Methanol

The acid-catalyzed addition of methanol is a straightforward and widely used method for the synthesis of tertiary ethers from alkenes.[1] The reaction proceeds via a carbocation intermediate, making it highly regioselective for the Markovnikov product.

Reaction Scheme:

Mechanism:

The reaction is initiated by the protonation of the alkene's double bond by an acid catalyst, forming the most stable carbocation, which in this case is a tertiary carbocation. This is the rate-determining step.[4] Subsequently, the nucleophilic oxygen of methanol attacks the carbocation. A final deprotonation step by a weak base (such as another molecule of methanol) yields the final ether product and regenerates the acid catalyst.[5][6]

Catalysts:

A variety of strong acids can be employed to catalyze this reaction. In laboratory settings, sulfuric acid (H₂SO₄) is common.[3] For industrial applications, solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) are preferred due to their ease of separation from the reaction mixture and reduced corrosivity.[7][8][9]

Side Reactions:

The primary side reaction in the industrial process is the formation of dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[2] The formation of these byproducts can be influenced by reaction conditions such as temperature and reactant ratios.

Alkoxymercuration-Demercuration

The alkoxymercuration-demercuration reaction is an alternative method for the Markovnikov addition of an alcohol to an alkene. A key advantage of this two-step process is that it proceeds without the formation of a discrete carbocation intermediate, thus preventing potential carbocation rearrangements.[10][11]

Reaction Scheme:

  • Alkoxymercuration: CH3(CH2)4C(CH3)=CH2 + Hg(OAc)2 + CH3OH -> CH3(CH2)4C(CH3)(OCH3)CH2HgOAc

  • Demercuration: CH3(CH2)4C(CH3)(OCH3)CH2HgOAc + NaBH4 -> CH3(CH2)4C(CH3)2OCH3

Mechanism:

The reaction is initiated by the electrophilic attack of the mercuric acetate (B1210297) on the alkene, forming a cyclic mercurinium ion intermediate.[10][12] The methanol molecule then attacks the more substituted carbon of the mercurinium ion from the anti-face, leading to the opening of the three-membered ring.[11] The final step is the demercuration, where sodium borohydride (B1222165) replaces the acetoxymercury group with a hydrogen atom.[10]

Experimental Protocols

General Laboratory Procedure for Acid-Catalyzed Etherification

While a specific detailed protocol for this compound was not found in the surveyed literature, a general procedure can be adapted from similar syntheses.

Materials:

  • 2-methyl-1-heptene

  • Anhydrous methanol

  • Concentrated sulfuric acid (or a solid acid catalyst like Amberlyst-15)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, dissolve 2-methyl-1-heptene in an excess of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture and remove the excess methanol by rotary evaporation.

  • Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent by rotary evaporation and purify the crude product by fractional distillation.

General Laboratory Procedure for Alkoxymercuration-Demercuration

Materials:

  • 2-methyl-1-heptene

  • Mercuric acetate (Hg(OAc)₂)

  • Anhydrous methanol

  • Sodium borohydride (NaBH₄)

  • 3 M Sodium hydroxide (B78521) solution

  • Diethyl ether (for extraction)

Procedure:

  • Alkoxymercuration: In a flask, dissolve mercuric acetate in anhydrous methanol. To this solution, add 2-methyl-1-heptene and stir the mixture at room temperature. The reaction is typically rapid.

  • Demercuration: After the alkoxymercuration is complete (as determined by TLC or GC), add a 3 M sodium hydroxide solution, followed by a solution of sodium borohydride in 3 M sodium hydroxide.

  • Stir the reaction mixture for a few hours at room temperature. The appearance of elemental mercury as a fine black precipitate indicates the progress of the demercuration.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water, and dry over anhydrous magnesium sulfate.

  • Filter the solution and remove the solvent by rotary evaporation.

  • Purify the resulting this compound by fractional distillation.

Quantitative Data

The following tables summarize the physical and chemical properties of the key compounds involved in the synthesis. Specific experimental data on yields and reaction conditions for the synthesis of this compound are sparse in publicly available literature, with much of the data coming from industrial process simulations.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
2-Methyl-1-hepteneC₈H₁₆112.21117-1200.713
MethanolCH₄O32.0464.70.792
This compoundC₉H₂₀O144.25132-136~0.759

Data sourced from commercial supplier and chemical database information.[13]

Table 2: Industrial Process Simulation Data for Acid-Catalyzed Synthesis

ParameterValueReference
CatalystNot specified (likely ion-exchange resin)[14]
Methanol Conversion to MMH91.88%[14]
Methanol Conversion to Byproducts2%[14]

Note: This data is from a process simulation and may not reflect actual laboratory yields.[14]

Visualizations

Signaling Pathways and Experimental Workflows

Acid_Catalyzed_Etherification cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product 2-Methyl-1-heptene 2-Methyl-1-heptene Tertiary Carbocation Tertiary Carbocation 2-Methyl-1-heptene->Tertiary Carbocation Protonation Methanol Methanol Methanol->Tertiary Carbocation Nucleophilic Attack H+ H+ H+->Tertiary Carbocation This compound This compound Tertiary Carbocation->this compound Deprotonation

Caption: Acid-Catalyzed Etherification Mechanism.

Alkoxymercuration_Demercuration cluster_step1 Step 1: Alkoxymercuration cluster_step2 Step 2: Demercuration 2-Methyl-1-heptene 2-Methyl-1-heptene Mercurinium Ion Mercurinium Ion 2-Methyl-1-heptene->Mercurinium Ion Hg(OAc)2 Hg(OAc)2 Hg(OAc)2->Mercurinium Ion Methanol_1 Methanol Organomercury Intermediate Organomercury Intermediate Methanol_1->Organomercury Intermediate Nucleophilic Attack Mercurinium Ion->Organomercury Intermediate Product This compound Organomercury Intermediate->Product NaBH4 NaBH4 NaBH4->Product Reduction

Caption: Alkoxymercuration-Demercuration Workflow.

Conclusion

The synthesis of this compound from 2-methyl-1-heptene can be effectively achieved through both acid-catalyzed addition of methanol and alkoxymercuration-demercuration. The choice of method depends on the specific requirements of the synthesis, such as the need to avoid carbocation rearrangements and the desired scale of the reaction. While detailed, specific laboratory protocols with yield data for this exact transformation are not widely published, the general procedures provided in this guide, in conjunction with the theoretical background, offer a solid foundation for researchers to develop and optimize their synthetic strategies. Further research into specific catalyst systems and reaction conditions could lead to more efficient and environmentally benign synthetic routes.

References

In-Depth Technical Guide: Safety Data for 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 2-Methoxy-2-methylheptane (CAS No. 76589-16-7). The information is compiled from publicly available safety and regulatory documents to assist researchers, scientists, and drug development professionals in the safe handling and use of this compound.

Chemical and Physical Properties

This compound is a tertiary ether used as a high-performance fuel additive, a versatile solvent, and an intermediate in organic synthesis.[1] Its physical and chemical properties are summarized below for easy reference.

PropertyValueSource
Molecular Formula C9H20O[2][3]
Molecular Weight 144.25 g/mol [2][3]
Appearance Colorless liquid[4]
Boiling Point ~132-136 °C[4]
Density ~0.759 g/cm³[4]
Solubility Soluble in organic solvents like ether and acetone.[4]
Purity 97% (Typical)[1][2]

Hazard Identification and Classification

This compound is classified as a hazardous chemical according to the Globally Harmonised System of Classification and Labelling of Chemicals (GHS).[2][3] The primary hazards are its flammability and its potential to cause skin sensitization.[3][4]

GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Flammable Liquids 3H226: Flammable liquid and vapor
Skin Sensitization 1BH317: May cause an allergic skin reaction
Chronic Aquatic Toxicity 3H412: Harmful to aquatic life with long lasting effects

Source:[3]

GHS Hazard and Precautionary Statements

The following diagram illustrates the logical relationship between the hazard classifications and the corresponding precautionary statements.

GHS_Hazard_Flowchart cluster_hazards Hazard Identification cluster_precautions Precautionary Measures H226 H226 Flammable liquid and vapor Prevention Prevention (P210, P261, P272, P273, P280) H226->Prevention Storage Storage (P403+P235) H226->Storage H317 H317 May cause an allergic skin reaction H317->Prevention Response Response (P302+P352, P333+P317) H317->Response H412 H412 Harmful to aquatic life with long lasting effects H412->Prevention Disposal Disposal (P501) H412->Disposal

Caption: GHS Hazard and Precautionary Relationship.

Toxicological Information

Toxicological data for this compound is limited. The available acute oral toxicity data is summarized below.

TestSpeciesRouteValueObservations
Acute Oral Toxicity (LD50) RatOral> 2,000 mg/kg bwOne rat was terminated on day 2. Signs of toxicity included lethargy, hunched posture, uncoordinated movements, piloerection, and salivation.

Source:[2]

Experimental Protocol Summary (Acute Oral Toxicity): Detailed experimental protocols are not provided in the source documents. The study was conducted based on standardized guidelines for acute oral toxicity testing. The key parameters noted were the dosage (> 2,000 mg/kg body weight), the species (rat), and the observation period (14 days). Clinical signs of toxicity were recorded for all animals.[2]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Recommended Handling and Storage Procedures:

  • Handling:

    • Work in a well-ventilated area, preferably under a chemical fume hood.

    • Avoid inhalation of vapors or mists.[4]

    • Avoid contact with skin and eyes.[4]

    • Use spark-proof tools and explosion-proof equipment.[5]

    • Ground and bond containers when transferring material to prevent static discharge.[5]

  • Storage:

    • Store in original, tightly closed containers.[2]

    • Keep in a cool, dry, and well-ventilated place.[2][4]

    • Store away from heat, sparks, open flames, and other ignition sources.[4][6]

    • Keep away from incompatible materials such as strong oxidizing agents.[6]

Recommended Personal Protective Equipment (PPE)

The following diagram outlines the recommended personal protective equipment when handling this compound.

PPE_Recommendations cluster_ppe Personal Protective Equipment (PPE) Eye_Protection Eye Protection (Safety glasses, chemical goggles) Hand_Protection Hand Protection (Impervious gloves) Body_Protection Body Protection (Protective clothing, lab coat) Respiratory_Protection Respiratory Protection (If ventilation is insufficient) Handler Chemical Handler Handler->Eye_Protection Handler->Hand_Protection Handler->Body_Protection Handler->Respiratory_Protection

Caption: Recommended Personal Protective Equipment.

Accidental Release Measures

In the event of a spill or accidental release, immediate and appropriate action is necessary to contain the chemical and prevent exposure.

Spill Response Protocol: Spills should be handled by physical containment, collection, and subsequent safe disposal.[2]

The following workflow outlines the general procedure for managing a spill of this compound.

Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Area Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition Contain Contain Spill (Use inert absorbent material) Ignition->Contain Collect Collect Absorbed Material (Use spark-proof tools) Contain->Collect Dispose Dispose of Waste (In accordance with regulations) Collect->Dispose Clean Clean Spill Area Dispose->Clean End Spill Managed Clean->End

Caption: Spill Response Workflow.

Stability and Reactivity

  • Chemical Stability: The notified chemical is expected to be stable under normal conditions of use.[2]

  • Possibility of Hazardous Reactions: Violent reactions are possible with strong oxidizing agents.

  • Conditions to Avoid: Strong heating and all sources of ignition.

  • Incompatible Materials: Strong oxidizing agents.[6]

  • Hazardous Decomposition Products: In the event of a fire, hazardous combustion gases or vapors may be formed.

Ecological Information

This compound is classified as harmful to aquatic life with long-lasting effects (Chronic Aquatic Toxicity Category 3).[2][3] Release into the environment should be avoided.

Disposal Considerations

Waste material must be disposed of in accordance with national and local regulations. Do not empty into drains.[5] Uncleaned containers should be handled as the product itself.

References

An In-depth Technical Guide to 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane is a tertiary ether that has garnered significant interest for its applications as a high-performance fuel additive and a versatile non-polar solvent in organic synthesis.[1] With the chemical formula C9H20O, it is recognized as a potential replacement for methyl tert-butyl ether (MTBE) in gasoline, offering a reduced risk of groundwater contamination due to its lower water solubility.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and relevant industrial context. While it serves as an intermediate in organic synthesis and is noted for potential use as a raw material for pharmaceuticals, detailed information on its direct role in specific biological signaling pathways is not extensively documented in current literature.[1][4]

Chemical Structure and Properties

This compound is a saturated ether with a tertiary carbon atom bonded to the oxygen. The IUPAC name, this compound, clearly defines this structure. Its molecular structure consists of a heptane (B126788) chain with a methoxy (B1213986) group and a methyl group both attached to the second carbon atom.

Structural Identifiers

Below is a diagrammatic representation of the this compound structure.

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
IUPAC Name This compound[1][5]
CAS Number 76589-16-7[1][4][5]
Molecular Formula C9H20O[1][4][6]
Molecular Weight 144.25 g/mol [1][5]
Boiling Point 160.5 °C at 101.6 kPa[4]
Density 0.793 g/cm³ at 20 °C[4]
SMILES CCCCCC(C)(C)OC[5][6][7]
InChI Key KJRACWZCOVHBQU-UHFFFAOYSA-N[1][5][7]
Hydrogen Bond Acceptors 1[6]
Hydrogen Bond Donors 0[6]
Rotatable Bond Count 5[6]

Experimental Protocols: Synthesis

The primary industrial method for synthesizing this compound is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1][3] This is a reversible exothermic reaction.[1]

Synthesis Reaction

G Synthesis of this compound cluster_products Product MH 2-Methyl-1-heptene Catalyst Acid Catalyst (e.g., Amberlyst-15) MH->Catalyst MeOH Methanol MeOH->Catalyst + MMH This compound (Desired Product) Catalyst->MMH Etherification

Caption: Acid-catalyzed etherification of 2-methyl-1-heptene.

Detailed Methodology

This protocol describes a laboratory-scale synthesis.

Materials:

  • 2-methyl-1-heptene (reactant)

  • Methanol (reactant, excess)

  • Strongly acidic ion-exchange resin (e.g., Amberlyst-15) as a heterogeneous catalyst

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Sodium bicarbonate solution (5% w/v), saturated

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-methyl-1-heptene and an excess of methanol (e.g., a 2:1 to 5:1 molar ratio of methanol to alkene).

  • Catalyst Addition: Add the acid resin catalyst to the reactant mixture. The catalyst loading is typically 1-5% by weight of the total reactants.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65-75 °C) with vigorous stirring. The reaction is exothermic, so initial heating should be controlled.[1] Monitor the reaction progress using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The reaction is reversible, and higher temperatures can unfavorably shift the equilibrium.[1]

  • Work-up: After several hours or upon reaching equilibrium, cool the reaction mixture to room temperature. Filter the mixture to remove the solid resin catalyst.

  • Purification:

    • Transfer the filtrate to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize any leached acidic species.

    • Wash with water to remove unreacted methanol. Note that this compound has low water solubility.[2]

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution under reduced pressure.

  • Final Distillation: Purify the crude product by fractional distillation to separate the final this compound product from unreacted starting material and byproducts like 2-methyl-2-heptanol.[2][8]

Industrial Relevance and Process Flow

In an industrial setting, the production of this compound is optimized using reactive distillation, which combines reaction and distillation in a single unit to overcome equilibrium limitations and improve yield.[1] The process involves separating the desired product from unreacted materials and byproducts.

Simplified Industrial Purification Workflow

The diagram below illustrates a logical workflow for the separation process downstream of the reactor.

G Post-Reaction Purification Workflow Effluent Reactor Effluent (MMH, MeOH, MH, DME, MHOH) Col1 Distillation Column 1 (Low Pressure) Effluent->Col1 Col2 Distillation Column 2 Col1->Col2 Bottoms DME_Out Dimethyl Ether (DME) (Light Byproduct) Col1->DME_Out Overhead Col3 Distillation Column 3 (Vacuum) Col2->Col3 Bottoms Recycle Recycle to Reactor (MeOH, MH) Col2->Recycle Overhead Product Pure this compound (MMH) Col3->Product Overhead MHOH_Out 2-Methyl-2-heptanol (MHOH) (Heavy Byproduct) Col3->MHOH_Out Bottoms

References

An In-depth Technical Guide to the Aqueous Solubility of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-Methoxy-2-methylheptane is a tertiary ether that has garnered interest as a potential fuel additive, offering advantages over more common oxygenates like Methyl tert-butyl ether (MTBE). One of the key advantages of this compound is its anticipated lower water solubility, which mitigates the risk of groundwater contamination. Its higher molecular weight and more complex branched structure compared to MTBE contribute to this reduced solubility. Understanding the precise aqueous solubility is crucial for environmental risk assessment, as well as for its application in various chemical processes.

Physicochemical Properties and Solubility Profile

While quantitative solubility data for this compound is not available, a qualitative assessment can be made by comparing it to the well-characterized analogue, Methyl tert-butyl ether (MTBE).

Comparative Data of this compound and MTBE
PropertyThis compoundMethyl tert-butyl ether (MTBE)
Molecular Formula C9H20OC5H12O
Molecular Weight 144.25 g/mol 88.15 g/mol
Boiling Point ~132-136 °C55.2 °C
Density ~0.759 g/cm³0.7404 g/cm³
Water Solubility Low (Expected)Sparingly soluble (26 g/L at 20°C)[1]
XLogP3 3.00.9

Note: Some physical properties for this compound are estimates from chemical databases.

The higher molecular weight and larger non-polar alkyl chain of this compound suggest that its solubility in water will be significantly lower than that of MTBE. The octanol-water partition coefficient (XLogP3) further supports this, with a higher value indicating greater hydrophobicity.

Factors Influencing Aqueous Solubility of Ethers

The solubility of ethers in water is primarily governed by the balance between the polar ether group and the non-polar alkyl chains.

  • Hydrogen Bonding: The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, allowing for some interaction with water molecules.

  • Molecular Size and Structure: As the size of the alkyl groups increases, the hydrophobic character of the molecule dominates, leading to a decrease in water solubility. Increased branching in the alkyl chains can also reduce solubility by sterically hindering the interaction of the ether oxygen with water.

Given these principles, this compound, with its C8 alkyl chain, is expected to exhibit very low solubility in water.

Experimental Protocols for Solubility Determination

For a definitive determination of the aqueous solubility of this compound, the following established experimental methods are recommended.

Shake-Flask Method (OECD Guideline 105)

The shake-flask method is a widely accepted technique for determining the water solubility of substances.

Principle: An excess amount of the test substance is agitated in water at a constant temperature for a sufficient period to reach equilibrium. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Detailed Methodology:

  • Preparation: Add an excess amount of this compound to a flask containing deionized water. The flask should be of sufficient size to allow for vigorous shaking.

  • Equilibration: Seal the flask and place it in a constant temperature water bath, typically at 25 °C. Agitate the flask for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the two phases to separate completely. Centrifugation may be employed to facilitate this separation.

  • Sampling: Carefully withdraw a sample from the aqueous phase, ensuring no undissolved droplets of the organic phase are included.

  • Analysis: Analyze the concentration of this compound in the aqueous sample using a validated analytical technique such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results.

Analytical Quantification: Gas Chromatography (GC)

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS) is suitable for quantifying the concentration of this compound in the aqueous samples.

Methodology:

  • Calibration: Prepare a series of calibration standards of this compound in a suitable water-miscible solvent (e.g., methanol (B129727) or acetone).

  • Extraction (if necessary): For very low concentrations, a liquid-liquid extraction of the aqueous sample with a water-immiscible solvent (e.g., hexane (B92381) or dichloromethane) may be necessary to concentrate the analyte.

  • Injection: Inject a known volume of the sample or extract into the GC.

  • Separation: Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate this compound from any potential interferences.

  • Detection and Quantification: The concentration is determined by comparing the peak area of the analyte in the sample to the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination and analysis of the aqueous solubility of this compound.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_separation Phase Separation & Sampling cluster_analysis Analysis cluster_result Result & Validation start Start add_excess Add excess this compound to Water start->add_excess agitate Agitate at constant temperature (e.g., 25°C) add_excess->agitate equilibrate Allow to equilibrate (24-48h) agitate->equilibrate phase_sep Cease agitation and allow phases to separate equilibrate->phase_sep centrifuge Centrifuge (optional) phase_sep->centrifuge sample_aq Sample aqueous phase centrifuge->sample_aq extract Liquid-Liquid Extraction (optional) sample_aq->extract gc_analysis GC-FID or GC-MS Analysis extract->gc_analysis quantify Quantify against calibration curve gc_analysis->quantify calculate Calculate solubility (e.g., in g/L or mol/L) quantify->calculate replicate Perform in triplicate calculate->replicate report Report mean solubility and standard deviation replicate->report end End report->end

Workflow for Determining Aqueous Solubility.

Conclusion

While direct experimental values for the aqueous solubility of this compound are currently absent from the scientific literature, its chemical properties strongly indicate a low solubility in water, likely lower than that of its analogue, MTBE. For applications requiring precise solubility data, the experimental protocols detailed in this guide, particularly the shake-flask method coupled with GC analysis, provide a robust framework for its determination. The provided workflow diagram offers a clear and logical path for researchers to follow in obtaining reliable and reproducible solubility data. Such data is essential for the safe and effective use of this compound in both industrial and research settings.

References

2-Methoxy-2-methylheptane: An Environmental Impact Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive environmental impact studies on 2-Methoxy-2-methylheptane are limited in publicly accessible literature. This guide synthesizes available data for the compound and draws upon information from structurally similar and better-studied fuel ethers, such as methyl tert-butyl ether (MTBE), to provide a predictive assessment of its likely environmental fate and effects.

Executive Summary

This compound is a tertiary ether that has been identified as a potential high-performance fuel additive, intended as a safer alternative to methyl tert-butyl ether (MTBE) due to its lower water solubility.[1][2] Its primary application is to enhance the octane (B31449) number of gasoline, leading to improved combustion efficiency.[1] While specific ecotoxicological data is sparse, hazard classifications indicate it is harmful to aquatic life with long-lasting effects.[3] This document compiles the known properties of this compound and contextualizes its potential environmental impact by comparing it with other fuel oxygenates.[4][5]

Physical and Chemical Properties

Understanding the fundamental physical and chemical properties of a substance is crucial for predicting its environmental distribution.[6] this compound's higher molecular weight and lower water solubility compared to MTBE are key characteristics that suggest a reduced risk of groundwater contamination.[1][7]

PropertyValueSource
Molecular Formula C9H20O[1][3][8]
Molecular Weight 144.25 g/mol [1][3][9]
Appearance Colorless liquid[8]
Boiling Point ~132-136 °C[8]
Density ~0.759 g/cm³[8]
Solubility Soluble in organic solvents; low water solubility[1][7][8]

Environmental Fate and Transport

The environmental fate of a chemical describes its transport and transformation in the environment.[6][10][11] For fuel ethers like this compound, key pathways include volatilization, leaching into groundwater, and biodegradation.

Volatilization

Given its classification as a flammable liquid and its use as a gasoline additive, this compound is expected to be volatile.[3][8] Similar to MTBE, if released to surface water or soil, a significant portion would be expected to volatilize into the atmosphere.[12]

Soil Mobility and Leaching

A primary environmental concern with fuel oxygenates like MTBE has been their high mobility in soil and the subsequent contamination of groundwater.[12][13][14][15] this compound was specifically proposed as an alternative to MTBE because its lower water solubility is expected to reduce its potential for leaching and groundwater contamination.[1][2][7] However, its persistence and mobility in soil and groundwater systems require further empirical study.

Biodegradation

Ecotoxicological Profile

The available information for this compound indicates a clear hazard to aquatic environments.

Aquatic Toxicity

According to aggregated GHS information from ECHA C&L Inventory notifications, this compound is classified as H412: Harmful to aquatic life with long lasting effects.[3] This classification suggests that the substance can cause adverse effects to aquatic organisms after prolonged exposure.

Human Health and Other Effects

The compound is also classified as a skin sensitizer (B1316253) (H317: May cause an allergic skin reaction) and a flammable liquid (H226: Flammable liquid and vapor).[3] While one study notes low toxicity, it emphasizes the need for safety precautions such as avoiding inhalation and contact with skin and eyes.[8] An acute oral toxicity study in rats showed an LD50 of > 2,000 mg/kg bw, with signs of toxicity observed in the animals.[9] For comparison, chronic exposure to MTBE in animals has resulted in effects on the central nervous system, liver, and kidneys.[17]

Hazard ClassificationCodeDescriptionSource
Aquatic Hazard Aquatic Chronic 3 (H412)Harmful to aquatic life with long lasting effects[3]
Skin Sensitization Skin Sens. 1B (H317)May cause an allergic skin reaction[3]
Flammability Flam. Liq. 3 (H226)Flammable liquid and vapor[3]

Experimental Protocols

Standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are essential for generating comparable and reliable environmental data. Key protocols relevant to assessing the environmental impact of a chemical like this compound include:

  • Ready Biodegradability (OECD 301): This series of tests (e.g., 301B CO2 Evolution Test) evaluates the potential for a chemical to be rapidly biodegraded by microorganisms under aerobic conditions.

  • Fish, Acute Toxicity Test (OECD 203): This test determines the concentration of a substance that is lethal to 50% of a test fish population (LC50) over a short period, typically 96 hours.

  • Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity to invertebrates by determining the concentration that immobilizes 50% of the tested Daphnia (EC50) over 48 hours.

  • Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201): This protocol evaluates the effects of a substance on the growth of freshwater algae, providing a measure of its toxicity to primary producers.

Visualizations

Environmental Risk Assessment Workflow

The following diagram illustrates a generalized workflow for assessing the environmental risk of a chemical substance, from initial data collection to risk characterization.

G cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Effects Assessment cluster_3 Phase 4: Risk Characterization A Review Existing Literature & Phys-Chem Properties B Use (Q)SAR & Analogue Data (e.g., MTBE, Fuel Ethers) A->B Data Gaps C Initial Hazard Classification (e.g., GHS) A->C B->C D Identify Sources & Release Scenarios (e.g., Spills, Leaks) C->D E Model Environmental Fate (Air, Water, Soil) D->E Transport Pathways F Estimate Predicted Environmental Concentration (PEC) E->F I Calculate Risk Quotient (PEC/PNEC) F->I G Conduct Standard Ecotox Tests (OECD 201, 202, 203) H Determine No-Effect Concentrations (PNEC) G->H H->I J Risk Decision (Acceptable/Unacceptable) I->J K Risk Management & Mitigation Measures J->K If Unacceptable

Caption: A workflow for chemical environmental risk assessment.

Conclusion and Data Gaps

This compound is recognized as a potential fuel additive with properties designed to mitigate the groundwater contamination issues associated with MTBE.[1][2] However, its GHS classification as "harmful to aquatic life with long lasting effects" warrants caution.[3] A significant data gap exists regarding its empirical ecotoxicity, biodegradability, and environmental persistence. To conduct a thorough environmental risk assessment, further research is critically needed, following standardized experimental protocols to determine its precise impact on various environmental compartments and organisms.

References

2-Methoxy-2-methylheptane: A Technical Whitepaper on its Emergence as a High-Performance Fuel Additive

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Fuel and Chemical Industries

Abstract

Introduction

The quest for cleaner burning and higher-octane gasoline has led to the investigation of various oxygenated compounds as fuel additives. Historically, MTBE was widely used for this purpose, but its high water solubility led to concerns about groundwater contamination.[1] This has propelled the search for alternative ethers with a more favorable environmental profile. 2-Methoxy-2-methylheptane (MMH), a higher molecular weight ether, has emerged as a strong candidate due to its significantly reduced water solubility, which mitigates the risk of groundwater contamination.[1] Its primary function as a fuel additive is to increase the octane (B31449) number of gasoline, leading to improved combustion efficiency, reduced carbon monoxide (CO) emissions, and better performance, especially in cold weather.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
CAS Number 76589-16-7
Boiling Point ~424.4 K (151.25 °C)
Appearance Colorless liquid
Water Solubility Low[1]

Synthesis of this compound

The primary industrial method for synthesizing this compound is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1] This reaction is reversible and exothermic.[1]

Reaction Mechanism

The synthesis involves two key reactions: the desired etherification and an undesirable side reaction.

  • Main Reaction (Etherification): 2-methyl-1-heptene reacts with methanol in the presence of an acid catalyst to produce this compound.

    CH₃OH + C₈H₁₆ ⇌ C₉H₂₀O

  • Side Reaction: Methanol and 2-methyl-1-heptene can also react to form byproducts, primarily dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).

Experimental Protocols

While specific lab-scale synthesis protocols are not extensively detailed in the available literature, the industrial process provides a framework for a potential experimental setup.

Objective: To synthesize this compound via etherification.

Materials:

  • 2-methyl-1-heptene (reactant)

  • Methanol (reactant)

  • Acid resin catalyst (e.g., Amberlyst-15)

  • Inert solvent (optional)

Apparatus:

  • Jacketed glass reactor with overhead stirrer, condenser, and temperature probe

  • Heating/cooling circulator

  • Separatory funnel

  • Rotary evaporator

  • Gas chromatograph (GC) for analysis

Procedure:

  • Charge the reactor with 2-methyl-1-heptene and the acid resin catalyst.

  • Begin stirring and heat the mixture to the desired reaction temperature (a range of 340-400 K is suggested by industrial process parameters, though lower temperatures favor equilibrium).

  • Slowly add methanol to the reactor. An excess of the olefin (2-methyl-1-heptene) is often used to increase the yield of the desired ether.

  • Maintain the reaction mixture at the set temperature for a specified period, monitoring the reaction progress by taking aliquots and analyzing them via GC.

  • After the reaction reaches the desired conversion, cool the mixture and separate the catalyst by filtration.

  • Wash the resulting mixture with water to remove any unreacted methanol.

  • Dry the organic layer over an anhydrous salt (e.g., sodium sulfate).

  • Purify the crude product by distillation to separate the this compound from unreacted 2-methyl-1-heptene and any byproducts.

Process Variables to Optimize:

  • Temperature: Higher temperatures can be limited by catalyst activity (e.g., up to 400 K).

  • Reactant Molar Ratio: A higher ratio of 2-methyl-1-heptene to methanol can improve the yield of MMH.

  • Catalyst Loading: The amount of catalyst will influence the reaction rate.

  • Reaction Time: The duration required to reach equilibrium or desired conversion.

Industrial Production and Process Intensification

The commercial production of this compound involves a continuous process that integrates reaction and separation steps. A key challenge is the energy-intensive nature of the separation of products and unreacted reactants.

Conventional Process

The traditional approach involves a fixed-bed reactor followed by a series of three distillation columns to separate the products and recycle unreacted materials.

G cluster_0 Reaction Section cluster_1 Separation Section Reactants Methanol + 2-Methyl-1-heptene Reactor Fixed-Bed Reactor (Acid Catalyst) Reactants->Reactor C1 Distillation Column 1 (DME Separator) Reactor->C1 Reactor Effluent C2 Distillation Column 2 (Methanol/MH Recycler) C1->C2 Bottoms DME DME C1->DME Distillate C2->Reactor Distillate (Recycle) C3 Distillation Column 3 (MMH/MHOH Separator) C2->C3 Bottoms MMH MMH C3->MMH Distillate MHOH MHOH C3->MHOH Bottoms

Caption: Conventional production workflow for this compound.

Process Intensification: Reactive Distillation

To improve efficiency and reduce costs, process intensification techniques like reactive distillation (RD) are employed. In an RD column, the reaction and separation occur simultaneously within the same unit. This can enhance conversion by continuously removing products from the reaction zone.

G cluster_reactants Feeds cluster_products Products & Recycle RD_Column Reactive Distillation Column Distillate Distillate: DME, Unreacted Methanol & MH (Recycled) RD_Column->Distillate Bottoms Bottoms: This compound (MMH) & 2-Methyl-2-heptanol (MHOH) RD_Column->Bottoms Methanol Methanol Methanol->RD_Column MH 2-Methyl-1-heptene MH->RD_Column

Caption: Simplified workflow of reactive distillation for MMH synthesis.

Performance as a Fuel Additive

The primary role of this compound in gasoline is to enhance its octane rating. A higher octane number indicates a greater resistance to autoignition (knocking), allowing for higher compression ratios in engines, which can lead to increased power and efficiency.

Fuel AdditiveMolecular FormulaRONMONWater Solubility
Methyl tert-butyl ether (MTBE) C₅H₁₂O118100High
Ethyl tert-butyl ether (ETBE) C₆H₁₄O118102Moderate
tert-Amyl methyl ether (TAME) C₆H₁₄O11198Moderate
This compound (MMH) C₉H₂₀ONot AvailableNot AvailableLow

Conclusion

This compound stands out as a promising next-generation fuel additive. Its synthesis via the etherification of 2-methyl-1-heptene and methanol is well-understood, with advanced production methods like reactive distillation offering significant efficiency gains. The key advantage of MMH lies in its low water solubility, which addresses the environmental concerns associated with its predecessor, MTBE. While quantitative data on its octane rating is still needed in the public domain, its chemical structure as a tertiary ether strongly suggests it is an effective octane enhancer. Further research into its blending properties and performance in modern engines will be crucial for its widespread adoption. This technical guide serves as a foundational resource for professionals engaged in the ongoing development of cleaner and more efficient transportation fuels.

References

Methodological & Application

Application Notes and Protocols for 2-Methoxy-2-methylheptane as a Non-Polar Solvent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-Methoxy-2-methylheptane (MMH) as a versatile and effective non-polar solvent for various applications in research and drug development. Detailed protocols and safety information are included to facilitate its integration into laboratory workflows.

Introduction to this compound

This compound is a tertiary ether that serves as a valuable non-polar solvent in organic synthesis and pharmaceutical research.[1] With a molecular formula of C9H20O, it offers a unique combination of properties that make it a suitable alternative to other non-polar solvents.[1][2] Its primary industrial application is as a high-performance fuel additive to enhance the octane (B31449) number of gasoline and improve combustion efficiency.[1][3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for its effective use in experimental design.

PropertyValueReference
Molecular Formula C9H20O[1][2][6]
Molecular Weight 144.25 g/mol [1][7]
Appearance Colorless liquid[8]
Boiling Point ~132-136 °C[8]
Density ~0.759 g/cm³[8]
Solubility Soluble in organic solvents like ether and acetone; lower water solubility compared to MTBE[1][8]
XLogP3 3.0[2][6]
Hydrogen Bond Donor Count 0[2]
Hydrogen Bond Acceptor Count 1[2]

Applications in Research and Drug Development

This compound's non-polar nature makes it a suitable solvent for a range of applications, particularly in reactions involving non-polar reactants and intermediates.

  • Organic Synthesis: It can be employed as a reaction medium for various organic transformations that require a non-polar environment.[2] Its higher boiling point compared to some other ethers allows for conducting reactions at elevated temperatures.

  • Pharmaceutical Research: In the pharmaceutical industry, it can be used as a raw material or intermediate in the synthesis of active pharmaceutical ingredients (APIs).[8] The methoxy (B1213986) group is a common substituent in drug molecules.[9]

  • Extraction: Due to its low water solubility and ability to dissolve non-polar compounds, it has potential as an extraction solvent to isolate target molecules from aqueous mixtures.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound as a laboratory solvent are not widely documented in publicly available literature, a general protocol for its use in a typical organic reaction can be outlined. Researchers should adapt this protocol based on the specific requirements of their reaction.

General Protocol for an Organic Reaction in this compound:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent unwanted side reactions.

    • Set up the reaction apparatus (e.g., round-bottom flask, condenser, magnetic stirrer) in a well-ventilated fume hood.

  • Reagent Addition:

    • Add the starting materials and any catalysts to the reaction flask.

    • Add the required volume of this compound to the flask to achieve the desired concentration.

  • Reaction:

    • Stir the reaction mixture to ensure homogeneity.

    • If required, heat the reaction to the desired temperature using a suitable heating mantle and temperature controller. The boiling point of this compound allows for a reaction temperature up to approximately 130°C.

    • Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, GC, LC-MS).

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • The work-up procedure will depend on the nature of the product. A typical non-polar solvent work-up may involve:

      • Quenching the reaction with an appropriate aqueous solution.

      • Separating the organic layer containing the product.

      • Washing the organic layer with brine to remove any remaining water.

      • Drying the organic layer over an anhydrous drying agent (e.g., MgSO4, Na2SO4).

      • Filtering to remove the drying agent.

      • Removing the this compound under reduced pressure using a rotary evaporator to isolate the crude product.

  • Purification:

    • Purify the crude product using a suitable technique, such as column chromatography, recrystallization, or distillation.

Safety and Handling

It is crucial to follow proper safety procedures when working with this compound.

Hazard Identification:

  • Flammability: Flammable liquid and vapor.[7][8] Keep away from open flames, sparks, and high temperatures.[8]

  • Health Hazards: May cause an allergic skin reaction.[7] Harmful if inhaled.

  • Environmental Hazards: Harmful to aquatic life with long-lasting effects.[7]

Recommended Precautions:

  • Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves and eye protection.[8]

    • If inhalation risk is high, use respiratory protection.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[8]

  • Storage: Store in a cool, dry, well-ventilated area in tightly closed containers.

  • Spills: In case of a spill, contain the material and collect it for safe disposal.

Visualizations

DOT Language Scripts and Diagrams:

experimental_workflow prep Preparation (Clean, Dry Glassware) reagents Reagent Addition (Starting Materials, Solvent) prep->reagents reaction Reaction (Stirring, Heating, Monitoring) reagents->reaction workup Work-up & Isolation (Quenching, Extraction, Drying, Evaporation) reaction->workup purification Purification (Chromatography, Recrystallization, etc.) workup->purification product Final Product purification->product

Caption: General experimental workflow using this compound.

safety_precautions solvent This compound Flammable Liquid Skin Sensitizer Inhalation Hazard Aquatic Hazard ppe Personal Protective Equipment Gloves Goggles Lab Coat Respirator (if needed) solvent:f1->ppe:g0 Wear handling Safe Handling Procedures Use in Fume Hood Avoid Contact Proper Storage Spill Containment solvent:f0->handling:h2 Store Safely solvent:f2->handling:h0 Use solvent:f3->handling:h3 Contain

Caption: Key safety considerations for this compound.

References

2-Methoxy-2-methylheptane: A Versatile Solvent and Potential Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-2-methylheptane is a tertiary ether that has garnered significant attention primarily as a high-performance fuel additive, offering a safer alternative to methyl tert-butyl ether (MTBE) due to its lower water solubility.[1][2] Beyond its application in the fuel industry, it serves as a valuable non-polar solvent and an intermediate in organic synthesis, including for the potential development of pharmaceuticals and pesticides.[2][3][4] This document provides an overview of its synthesis, properties, and known applications in the context of organic chemistry, alongside detailed experimental protocols where information is available.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its application as a solvent and for the design of reaction and purification processes.

PropertyValueReference
Molecular Formula C₉H₂₀O[3]
Molecular Weight 144.25 g/mol [1]
Boiling Point ~132-136 °C[4]
Density ~0.759 g/cm³[4]
Solubility Soluble in organic solvents like ether and acetone. Low solubility in water.[2][4]
XLogP3 3.0[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 1[3]

Table 1: Physicochemical Properties of this compound

Applications in Organic Synthesis

As a Non-Polar Solvent

With its ether functionality and hydrocarbon chain, this compound functions as a non-polar solvent.[3][5] Its relatively high boiling point makes it suitable for reactions requiring elevated temperatures. It can be used as a substitute for other ether solvents, such as diethyl ether or tetrahydrofuran, particularly when a higher boiling point is desired.

As a Synthetic Intermediate

This compound is described as an intermediate in organic synthesis, potentially for the production of pharmaceuticals and pesticides.[4] However, specific reaction pathways and transformations originating from this compound are not detailed in the available literature. Its synthesis from 2-methyl-1-heptene (B91929) is the most thoroughly documented aspect of its chemistry.

Experimental Protocols

The synthesis of this compound is a well-established process.

Synthesis of this compound via Etherification

The industrial production of this compound is achieved through the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene with methanol (B129727).[1][2] This reversible, exothermic reaction is often optimized using technologies like reactive distillation to achieve high yields.[1]

Reaction:

Key Reaction Parameters:

ParameterConditionReference
Reactants 2-methyl-1-heptene, Methanol[1]
Catalyst Acid catalyst (e.g., Amberlyst-35 wet)[2]
Reaction Type Liquid-phase, reversible, exothermic[1]
Side Reactions Formation of 2-methyl-2-heptanol (B1584528) and dimethyl ether[1]

Table 2: Reaction Parameters for the Synthesis of this compound

Protocol for Synthesis:

A detailed laboratory-scale protocol is not explicitly provided in the search results. However, a general procedure can be inferred:

  • Reactor Setup: A stirred batch reactor is charged with 2-methyl-1-heptene and an acidic catalyst (e.g., a sulfonic acid resin).

  • Reactant Addition: Methanol is added to the reactor. An excess of one reactant may be used to drive the equilibrium towards the product.[2]

  • Reaction Conditions: The mixture is heated to the desired reaction temperature, typically below 400 K to maintain catalyst activity.[2] The reaction is carried out under constant stirring.

  • Monitoring: The reaction progress is monitored by techniques such as gas chromatography (GC) to determine the conversion of reactants and the formation of the product.

  • Work-up and Purification: Upon completion, the catalyst is filtered off. The resulting mixture, which may contain unreacted starting materials, the desired product, and byproducts, is then purified. Distillation is a common method for separating this compound from the lower-boiling methanol and the higher-boiling 2-methyl-2-heptanol.[1]

Process Visualization

The synthesis of this compound involves a straightforward etherification reaction. The logical flow of this process is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 2-Methyl-1-heptene P1 Acid-Catalyzed Etherification R1->P1 R2 Methanol R2->P1 Prod This compound P1->Prod Byprod1 2-Methyl-2-heptanol P1->Byprod1 Byprod2 Dimethyl Ether P1->Byprod2

Caption: Synthesis of this compound.

Conclusion

This compound is a compound with established applications as a fuel additive and a non-polar solvent in organic synthesis. While its role as a synthetic intermediate is frequently mentioned, specific, detailed examples of its use as a reagent or protecting group are not prevalent in the accessible literature. The most well-documented chemical process involving this compound is its own synthesis via the etherification of 2-methyl-1-heptene and methanol. Further research would be beneficial to explore and document its potential reactivity and applications in transformative organic synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane is a tertiary ether that has garnered attention as a potential fuel additive, serving as a higher-molecular-weight alternative to methyl tert-butyl ether (MTBE).[1][2][3][4] Its lower water solubility makes it an attractive option to mitigate groundwater contamination, a significant concern with MTBE.[1] Accurate and reliable analytical methods are crucial for its detection and quantification in various matrices, including fuel mixtures and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it an ideal method for this compound.[1] This document provides detailed application notes and protocols for the GC-MS analysis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is essential for developing appropriate analytical methods.

PropertyValueReference
Molecular Formula C₉H₂₀O[5]
Molecular Weight 144.25 g/mol [1][5]
CAS Number 76589-16-7[1][5]
Boiling Point ~160.5 °C at 101.6 kPa[2]
Monoisotopic Mass 144.151415257 Da[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples such as gasoline or other fuel blends, a direct dilution approach is typically sufficient. For environmental water samples, an extraction and concentration step is necessary.

Protocol 1.1: Dilution for Fuel Samples

  • Accurately weigh approximately 1 g of the fuel sample into a 10 mL volumetric flask.

  • Dilute to the mark with a suitable volatile solvent such as hexane (B92381) or dichloromethane (B109758).

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Transfer an aliquot of the diluted sample into a 2 mL autosampler vial for GC-MS analysis.

Protocol 1.2: Liquid-Liquid Extraction (LLE) for Water Samples

  • Collect 100 mL of the water sample in a clean glass container.

  • Transfer the sample to a 250 mL separatory funnel.

  • Add 20 mL of dichloromethane or a similar water-immiscible organic solvent.

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure.

  • Allow the layers to separate for 10 minutes.

  • Drain the lower organic layer into a clean flask.

  • Repeat the extraction with a fresh 20 mL portion of the organic solvent.

  • Combine the organic extracts.

  • Dry the combined extract by passing it through a small column containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

  • Transfer the concentrated extract to a 2 mL autosampler vial.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These should be considered as a starting point and may require optimization for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System (or equivalent)
Mass Spectrometer Agilent 5977B MSD (or equivalent)
GC Column HP-5ms (or equivalent non-polar), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (adjustable based on concentration)
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 250 °CHold: 5 min at 250 °C
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 250 amu
Solvent Delay 3 minutes

Data Presentation

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound based on the proposed method. The retention time is an estimate and should be confirmed experimentally. The mass fragments are predicted based on the fragmentation patterns of similar tertiary ethers.

ParameterExpected Value/IonsNotes
Expected Retention Time 8 - 12 minutesDependent on the specific GC system and column.
Molecular Ion (M⁺) m/z 144May be low in abundance or absent.
Base Peak m/z 73Expected from the stable tertiary carbocation [C(CH₃)₂OCH₃]⁺.
Other Key Fragments m/z 57, 87, 113, 129Corresponding to various cleavage pathways of the molecule.
Quantification Ions m/z 73 (primary), m/z 87 (secondary)The most abundant and characteristic ions should be selected.
Mass Spectrum Analysis

The electron ionization of this compound is expected to result in the following key fragmentation pathways:

  • Alpha-cleavage: The most favorable fragmentation is the cleavage of the bond between the tertiary carbon and the heptyl chain, leading to the formation of a stable oxonium ion. This is predicted to be the base peak.

    • [CH₃(CH₂)₄CH₂-C(CH₃)₂-OCH₃]⁺• → •CH₂(CH₂)₄CH₃ + [C(CH₃)₂OCH₃]⁺ (m/z 73)

  • Loss of a methyl group from the tertiary carbon:

    • [CH₃(CH₂)₅C(CH₃)-OCH₃]⁺• → •CH₃ + [CH₃(CH₂)₅C(OCH₃)]⁺ (m/z 129)

  • Loss of the methoxy (B1213986) group:

    • [CH₃(CH₂)₅C(CH₃)₂]⁺• → •OCH₃ + [C₉H₁₉]⁺ (m/z 127)

  • Cleavage within the heptyl chain.

Mandatory Visualizations

Experimental Workflow

The logical workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Acquisition (e.g., Fuel, Water) Dilution Dilution (for concentrated samples) Sample->Dilution Fuel Matrix Extraction Liquid-Liquid Extraction (for aqueous samples) Sample->Extraction Aqueous Matrix Vial Transfer to Autosampler Vial Dilution->Vial Concentration Solvent Evaporation Extraction->Concentration Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration LibrarySearch Mass Spectral Library Search Integration->LibrarySearch Quantification Quantification Integration->Quantification Report Final Report LibrarySearch->Report Quantification->Report

GC-MS Analysis Workflow for this compound.
Predicted Mass Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway cluster_frags Major Fragments MolIon [C₉H₂₀O]⁺• (m/z 144) Frag1 [C(CH₃)₂OCH₃]⁺ (m/z 73) Base Peak MolIon->Frag1 α-cleavage Frag2 [C₈H₁₇O]⁺ (m/z 129) MolIon->Frag2 Frag3 [C₉H₁₉]⁺ (m/z 127) MolIon->Frag3 Loss1 - •C₅H₁₁ Loss2 - •CH₃ Loss3 - •OCH₃

References

Application Note: Purity Determination of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-2-methylheptane (MMH) is a tertiary ether with the molecular formula C9H20O.[1] It is gaining significant interest as a high-performance fuel additive, offering a safer alternative to methyl tert-butyl ether (MTBE) due to its lower water solubility, which reduces the risk of groundwater contamination.[1][2] MMH is typically synthesized through the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1]

The manufacturing process can introduce several impurities that may affect the final product's performance and safety profile. Purity testing is therefore a critical step in the quality control of this compound. Common process-related impurities include unreacted starting materials like methanol and 2-methyl-1-heptene, and byproducts such as dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[2][3] This document outlines detailed protocols for the quantitative and qualitative analysis of this compound purity using Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Recommended Analytical Methods

A multi-pronged approach is recommended for the comprehensive purity analysis of this compound.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): Ideal for quantifying the purity of MMH and the percentage of known impurities due to its high precision and wide linear range.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying unknown impurities by providing structural information.[1][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used for unambiguous structural confirmation of the main component and for quantitative analysis (qNMR) without the need for individual impurity reference standards.[1]

Method 1: Purity Assay by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is designed for the quantitative determination of this compound and its primary impurities. The significant differences in the boiling points of the components (DME: -25°C, Methanol: 65°C, 2-methyl-1-heptene: 121°C, MMH: 151°C, MHOH: 198°C) allow for excellent separation via GC.[3]

Experimental Protocol

3.1.1 Instrumentation & Materials

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) and an autosampler.

  • Column: A nonpolar column, such as one with a polydimethyl siloxane stationary phase (e.g., DB-1, HP-1, or equivalent), 30 m length, 0.25 mm I.D., 0.25 µm film thickness.[6]

  • Reagents: High-purity helium or nitrogen as carrier gas, high-purity hydrogen and air for FID, HPLC-grade solvent for dilution (e.g., hexane (B92381) or dichloromethane).

  • Standards: Certified reference standard of this compound (>99.5% purity). Reference standards for potential impurities (methanol, 2-methyl-1-heptene, 2-methyl-2-heptanol, dimethyl ether) if individual quantification is needed.

3.1.2 Sample Preparation

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent (e.g., hexane).

  • Mix thoroughly to ensure a homogenous solution.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

3.1.3 GC-FID Conditions

ParameterValue
Inlet Split mode, 50:1 ratio
Inlet Temperature 250 °C
Injection Volume 1.0 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temp: 40 °C, hold for 5 min - Ramp: 10 °C/min to 220 °C - Final Hold: Hold at 220 °C for 5 min
Detector Flame Ionization Detector (FID)
Detector Temp 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (He) 25 mL/min

3.1.4 Data Analysis The percentage purity of this compound is calculated using the area percent method, which assumes that all components have a similar response factor with the FID.[7]

  • Integrate the peak areas for all components in the chromatogram, excluding the solvent peak.[7]

  • Sum the areas of all integrated peaks to get the total peak area.

  • Calculate the percentage purity using the following formula:

    % Purity = (Area of MMH Peak / Total Area of All Peaks) x 100[7]

Data Presentation

Table 1: Typical Retention Times and Limits for GC-FID Analysis

Compound Expected Retention Time (min) Limit of Detection (LOD) Limit of Quantitation (LOQ)
Dimethyl Ether (DME) ~2.5 0.001% 0.003%
Methanol ~3.8 0.005% 0.015%
2-Methyl-1-heptene ~8.5 0.002% 0.006%
This compound ~11.2 - -
2-Methyl-2-heptanol ~14.5 0.002% 0.006%

Note: Retention times are estimates and must be confirmed experimentally. LOD/LOQ values are typical for GC-FID and may vary based on the specific instrument and conditions.

Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve & Dilute weigh->dissolve vial Transfer to GC Vial dissolve->vial inject Inject Sample vial->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report GC_MS_Workflow prep Sample Preparation (Same as GC-FID) gc_sep GC Separation prep->gc_sep ionization Electron Ionization (EI) gc_sep->ionization mass_analyzer Mass Analysis (Quadrupole) ionization->mass_analyzer detection MS Detection mass_analyzer->detection spectrum Generate Mass Spectrum detection->spectrum library Compare to Spectral Library spectrum->library identification Identify Impurity library->identification

Workflow for impurity identification by GC-MS.

Method 3: Structural Confirmation by NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous confirmation of the chemical structure of this compound. Quantitative NMR (qNMR) can also be used for purity assessment by integrating the signals of the compound against a certified internal standard.

Experimental Protocol

5.1.1 Instrumentation & Materials

  • Instrument: NMR Spectrometer (e.g., 400 MHz or higher).

  • Reagents: Deuterated solvent (e.g., Chloroform-d, CDCl₃), certified quantitative internal standard (e.g., maleic acid, dimethyl sulfone).

5.1.2 Sample Preparation

  • Accurately weigh ~20 mg of the this compound sample into an NMR tube.

  • Accurately weigh ~10 mg of the internal standard into the same NMR tube.

  • Add ~0.7 mL of deuterated solvent (e.g., CDCl₃).

  • Cap and gently invert the tube until the sample and standard are fully dissolved.

5.1.3 Acquisition Parameters (¹H NMR)

  • Pulse Program: Standard single pulse (zg30).

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s (to ensure full relaxation for quantitative accuracy).

  • Acquisition Time: ~4 s

  • Spectral Width: 20 ppm

5.1.4 Data Analysis

  • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved signal from this compound (e.g., the methoxy (B1213986) singlet) and a signal from the internal standard.

  • Calculate the purity based on the integral values, number of protons, molecular weights, and masses of the sample and standard.

Workflow Diagram

NMR_Workflow cluster_prep qNMR Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh_sample Weigh Sample dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_std Weigh Internal Std weigh_std->dissolve setup Setup Parameters (Pulse, Delay) dissolve->setup acquire Acquire FID setup->acquire process Process FID (FT, Phasing) acquire->process integrate Integrate Peaks process->integrate calculate Calculate Purity integrate->calculate

Workflow for quantitative NMR (qNMR) analysis.

Summary of Methods

Table 2: Comparison of Analytical Methods for MMH Purity Testing

Method Primary Purpose Advantages Limitations
GC-FID Quantitative Purity High precision, robustness, wide linear range, cost-effective. Requires reference standards for impurity identification; not suitable for non-volatile impurities.
GC-MS Impurity Identification Provides structural information for unknown identification; high sensitivity. Less accurate for quantification compared to FID; more expensive.

| NMR | Structural Confirmation & qNMR | Absolute structural confirmation; qNMR provides high accuracy without needing impurity standards. | Lower sensitivity than GC; requires more expensive equipment and expertise. |

Conclusion

For routine quality control and purity certification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the recommended primary technique due to its accuracy, precision, and efficiency. The identity of any significant impurities should be confirmed using GC-MS . NMR spectroscopy serves as an essential complementary technique for definitive structural verification of the bulk material and as an orthogonal method for quantitative purity assessment. The application of these methods ensures the quality, safety, and consistency of this compound for its intended use.

References

Application Notes and Protocols: 2-Methoxy-2-methylheptane in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane is a tertiary ether recognized primarily for its application as a high-performance fuel additive.[1] However, its properties as a non-polar solvent and its chemical structure present potential, though not widely documented, applications as an intermediate in organic synthesis and pharmaceutical research.[1][2] These notes provide an overview of its chemical properties, synthesis, and hypothetical applications in a pharmaceutical research context, offering protocols and data for researchers exploring its use as a novel building block or solvent.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in a laboratory setting. Key properties are summarized in the table below.

PropertyValueReference
Molecular Formula C9H20O[2][3][4]
Molecular Weight 144.25 g/mol [1][3]
CAS Number 76589-16-7[2][3][4]
Appearance Colorless liquid[2]
Boiling Point 132-136 °C[2]
Density ~0.759 g/cm³[2]
Solubility Soluble in organic solvents like ether and acetone.[2] Low solubility in water.[1][5]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 1[4]
Rotatable Bond Count 5[4]

Synthesis of this compound

The primary synthesis route for this compound is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1] This exothermic reaction can be optimized for high yields.[1]

Experimental Protocol: Laboratory Scale Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 2-methyl-1-heptene

  • Methanol (anhydrous)

  • Amberlyst-15 (or other suitable acidic resin catalyst)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methyl-1-heptene (0.1 mol) and anhydrous methanol (0.2 mol, 2 molar equivalents).

  • Add the acid catalyst (e.g., Amberlyst-15, 5% by weight of the reactants).

  • Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-6 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Transfer the filtrate to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the solution using a rotary evaporator to remove excess methanol.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Expected Yield: 85-95% (dependent on reaction conditions and purification).

Potential Applications in Pharmaceutical Synthesis

While specific examples in the literature are scarce, the structure of this compound allows for its hypothetical use as a synthetic intermediate. The tertiary ether can be considered a protecting group for the corresponding tertiary alcohol, 2-methyl-2-heptanol. Cleavage of the ether would unmask the hydroxyl group, which can then be used for further functionalization in the synthesis of more complex molecules.

Hypothetical Deprotection and Functionalization

Protocol: Cleavage of the Methoxy (B1213986) Group

This protocol describes a hypothetical procedure for the deprotection of the methoxy group to yield 2-methyl-2-heptanol.

Materials:

  • This compound

  • Boron tribromide (BBr3) solution in dichloromethane (B109758) (DCM)

  • Dichloromethane (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Schlenk flask or similar inert atmosphere reaction vessel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (10 mmol) in anhydrous dichloromethane (50 mL) in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron tribromide solution (1M in DCM, 12 mL, 12 mmol, 1.2 equivalents) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

  • Separate the organic layer using a separatory funnel.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to yield the crude 2-methyl-2-heptanol.

  • The crude product can be purified by column chromatography or distillation.

The resulting 2-methyl-2-heptanol, with its tertiary alcohol functional group, can then serve as a starting point for further synthetic transformations, such as esterification, etherification, or conversion to a leaving group for nucleophilic substitution, to build more complex molecular architectures potentially relevant to pharmaceutical compounds.

Visualizations

Synthesis Workflow

G reactant1 2-Methyl-1-heptene reaction Etherification (Reflux) reactant1->reaction reactant2 Methanol reactant2->reaction catalyst Acid Catalyst (e.g., Amberlyst-15) catalyst->reaction workup Workup (Neutralization, Washing, Drying) reaction->workup purification Purification (Fractional Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

Hypothetical Deprotection Pathway

G start This compound deprotection Ether Cleavage start->deprotection reagent BBr3 in DCM reagent->deprotection intermediate Intermediate Complex deprotection->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product 2-Methyl-2-heptanol hydrolysis->product further_synthesis Further Functionalization (e.g., Esterification, etc.) product->further_synthesis

Caption: Hypothetical pathway for deprotection and further functionalization.

Safety Information

This compound is a flammable liquid and vapor.[3] It may cause an allergic skin reaction.[3] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed.[2] All manipulations should be performed in a well-ventilated fume hood. Avoid contact with open flames or high temperatures.[2]

Conclusion

While not a mainstream intermediate in pharmaceutical research at present, this compound possesses chemical characteristics that may be of interest to synthetic and medicinal chemists. Its synthesis is straightforward, and it can serve as a protected form of a tertiary alcohol. The protocols and data presented here provide a foundation for researchers who wish to explore the potential of this compound as a novel building block in the development of new chemical entities.

References

Application Note: A Detailed Protocol for the Acid-Catalyzed Etherification Synthesis of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Methoxy-2-methylheptane (MMH) is a tertiary ether with significant applications as a high-performance fuel additive, valued for its ability to increase the octane (B31449) number of gasoline and improve combustion efficiency.[1] Compared to traditional fuel ethers like methyl tert-butyl ether (MTBE), MMH has a higher molecular weight and lower solubility in water, reducing the risk of groundwater contamination.[1][2][3] Beyond its use in the fuel industry, this compound also serves as a useful intermediate in organic synthesis and pharmaceutical research.[1]

The primary industrial synthesis route for this compound involves the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1][2][4] An alternative and common laboratory method for preparing tertiary ethers is the acid-catalyzed reaction of a tertiary alcohol with a primary alcohol.[5] This protocol details the laboratory-scale synthesis of this compound from 2-methyl-2-heptanol (B1584528) and methanol, utilizing an acid catalyst. The reaction proceeds via an SN1 mechanism, where the tertiary alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a stable tertiary carbocation. This carbocation is then attacked by the nucleophilic methanol to form the desired ether product after deprotonation.[5]

Reaction Principle and Stoichiometry

The acid-catalyzed etherification of 2-methyl-2-heptanol with methanol is a reversible reaction. To favor the formation of the product, Le Châtelier's principle is applied by using an excess of one reactant, typically the less expensive and more easily removable methanol.

G R1 2-Methyl-2-heptanol P1 This compound R1->P1 plus + R2 Methanol catalyst H₂SO₄ (cat.) R2->catalyst Δ P2 Water plus2 +

Caption: Reaction scheme for the synthesis of this compound.

Physicochemical Data of Key Compounds

A summary of the physical and chemical properties of the reactants and the main product is crucial for the experimental setup, particularly for the final purification by distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/cm³)
2-Methyl-2-heptanolC₈H₁₈O130.23[6]~162~0.816
MethanolCH₄O32.0464.70.792
This compound C₉H₂₀O 144.25[7] 132-136[8] ~0.759[8]
Sulfuric Acid (98%)H₂SO₄98.08~3371.84

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a laboratory scale, followed by workup and purification.

Materials:

  • 2-Methyl-2-heptanol (C₈H₁₈O)

  • Methanol (CH₃OH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether (for extraction)

Equipment:

  • Round-bottom flask (e.g., 250 mL)

  • Reflux condenser

  • Heating mantle with a magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel (e.g., 500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Fractional distillation apparatus

  • Standard laboratory glassware and clamps

Procedure:

1. Reaction Setup: a. To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-methyl-2-heptanol (e.g., 0.2 mol, 26.05 g). b. Add a threefold molar excess of anhydrous methanol (0.6 mol, 19.22 g, ~24.3 mL). c. Place the flask in an ice-water bath to cool the mixture.

2. Catalyst Addition: a. While stirring the cooled solution, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL) dropwise using a dropping funnel. b. The addition should be slow to control the exothermic reaction. After addition, remove the ice bath.

3. Reaction under Reflux: a. Attach a reflux condenser to the flask and ensure a steady flow of cooling water. b. Heat the mixture to a gentle reflux using a heating mantle. The reflux temperature will be close to the boiling point of methanol (~65 °C). c. Maintain the reflux with continuous stirring for 2-4 hours to ensure the reaction proceeds to equilibrium.

4. Reaction Work-up and Neutralization: a. After the reflux period, allow the reaction mixture to cool to room temperature. b. Transfer the cooled mixture to a 500 mL separatory funnel. c. Slowly add 100 mL of cold deionized water. d. Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution in small portions until effervescence ceases. Check the pH of the aqueous layer with litmus (B1172312) paper to ensure it is neutral or slightly basic.

5. Extraction: a. Add 50 mL of diethyl ether to the separatory funnel to extract the product. b. Cap the funnel and shake vigorously, venting frequently to release pressure. c. Allow the layers to separate. The upper organic layer contains the desired ether product and unreacted alcohol, while the lower aqueous layer contains salts and excess methanol. d. Drain the lower aqueous layer. e. Wash the organic layer sequentially with 50 mL of deionized water and then 50 mL of brine to remove residual water-soluble impurities.

6. Drying and Solvent Removal: a. Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate for 15-20 minutes. b. Decant or filter the dried solution to remove the drying agent. c. Remove the diethyl ether solvent using a rotary evaporator.

7. Purification by Fractional Distillation: a. Transfer the remaining crude product into a suitable round-bottom flask for fractional distillation. b. Assemble the fractional distillation apparatus. c. Heat the flask gently. Collect the fraction that distills between 132-136 °C, which corresponds to the boiling point of this compound.[8] Any unreacted 2-methyl-2-heptanol will remain in the distillation flask due to its higher boiling point (~162 °C).

8. Characterization: a. Determine the yield of the purified product. b. Characterize the product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Safety Precautions
  • Flammability: Methanol and diethyl ether are highly flammable. All heating should be performed using a heating mantle, and no open flames should be present.[8]

  • Corrosivity: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Ventilation: The entire procedure should be conducted in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.[8]

  • Pressure: Vent the separatory funnel frequently during extraction to prevent pressure buildup.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow for the synthesis and purification of this compound.

G start Start: Reagents setup 1. Reaction Setup - Add 2-methyl-2-heptanol & Methanol - Cool in ice bath start->setup catalyst 2. Catalyst Addition - Add H₂SO₄ dropwise setup->catalyst reflux 3. Reflux - Heat at ~65°C for 2-4 hours catalyst->reflux workup 4. Work-up - Cool and dilute with water - Neutralize with NaHCO₃ reflux->workup extraction 5. Extraction - Extract with Diethyl Ether - Wash with H₂O and Brine workup->extraction drying 6. Drying - Dry organic layer with MgSO₄ extraction->drying evaporation 7. Solvent Removal - Remove Diethyl Ether via Rotovap drying->evaporation distillation 8. Purification - Fractional Distillation - Collect fraction at 132-136°C evaporation->distillation product Final Product: This compound distillation->product

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for 2-Methoxy-2-methylheptane in Fragrance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 2-Methoxy-2-methylheptane as a fragrance ingredient. The information is intended for professionals in the fields of fragrance development, cosmetic science, and related research areas.

Introduction

This compound (CAS No. 76589-16-7), also known as DAIKON ETHER, is a synthetic fragrance ingredient with potential applications in fine fragrances, personal care products, and household goods. Its unique olfactory profile and performance characteristics make it a novel component for fragrance creation. This document outlines its chemical properties, olfactory profile, safety and regulatory information, and provides experimental protocols for its evaluation and application in fragrance development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for formulation, stability testing, and safety assessments.

PropertyValueSource
Chemical Name This compound[1]
CAS Number 76589-16-7[1]
Molecular Formula C9H20O[1]
Molecular Weight 144.25 g/mol [1]
Appearance Colorless liquid (presumed)General chemical properties
Purity >97%[2]

Olfactory Profile

Based on available data, this compound is characterized by a combination of fruity, radish, and herbaceous notes, with a pronounced top note character.[3] This profile suggests its utility in creating fresh, vibrant, and unique fragrance compositions.

Odor Description: Fruity, radish, and/or herbaceous with a strong top note.[3]

Safety and Regulatory Information

A summary of the safety and regulatory information for this compound is provided in Table 2. It is crucial to adhere to these guidelines to ensure consumer safety.

AspectInformationSource
GHS Classification Flammable liquid and vapor (H226), May cause an allergic skin reaction (H317), Harmful to aquatic life with long lasting effects (H412)[1]
Regulatory Status Registered in Australia (AICIS), Japan (ISHL), and Europe (REACH)
Recommended Use Levels - Fine Fragrances: ≤ 0.5%- Personal Care/Cosmetic Products: ≤ 0.05%- Household Products: ≤ 0.05%
Health Surveillance Recommended for workers with significant risk of skin sensitization.

Experimental Protocols

The following protocols are designed to systematically evaluate the performance and suitability of this compound in fragrance development.

Objective: To conduct a detailed characterization of the olfactory properties of this compound.

Materials:

  • This compound (10% solution in a suitable solvent like ethanol (B145695) or dipropylene glycol)

  • Standard fragrance smelling strips

  • Panel of trained sensory evaluators

  • Odor descriptor reference standards (e.g., for fruity, green, herbaceous notes)

Procedure:

  • Dip a smelling strip into the 10% solution of this compound.

  • Allow the solvent to evaporate for approximately 10-15 seconds.

  • Present the smelling strip to the sensory panel.

  • Panelists should evaluate the odor at different time intervals (top note: 0-15 mins, middle note: 15-60 mins, base note: >60 mins) to assess its evolution.

  • Panelists should describe the odor using standard fragrance terminology and compare it to the reference standards.

  • Record all descriptors and intensity ratings.

Objective: To assess the blending characteristics and impact of this compound in a basic fragrance structure.

Materials:

  • This compound

  • Standard fragrance raw materials for a citrus accord (e.g., Limonene, Linalool, Citral)

  • Ethanol (perfumer's grade)

  • Glass beakers and stirring equipment

  • Smelling strips

Procedure:

  • Prepare a simple citrus accord base (e.g., Limonene 50%, Linalool 30%, Citral 20%).

  • Create a series of dilutions of this compound in the citrus accord at varying concentrations (e.g., 0.1%, 0.5%, 1%, 2%, 5%).

  • Allow the blends to mature for at least 24 hours.

  • Evaluate each blend on a smelling strip against the original citrus accord as a control.

  • Assess the impact of this compound on the overall fragrance profile, noting any changes in freshness, lift, and character.

Objective: To evaluate the stability and performance of this compound in a representative consumer product base (e.g., a simple shampoo or lotion base).

Materials:

  • This compound

  • Unfragranced shampoo or lotion base

  • Control fragrance oil (without this compound)

  • Test fragrance oil (containing this compound at a final concentration of 0.05%)

  • Incubators/ovens for accelerated stability testing (e.g., at 40°C)

  • pH meter

  • Viscometer

Procedure:

  • Incorporate the control and test fragrance oils into separate batches of the product base at the specified concentration.

  • Evaluate the initial odor of both batches.

  • Store samples of both batches under different conditions:

    • Room temperature (20-25°C)

    • Accelerated aging (40°C)

    • Light exposure (if applicable)

  • Monitor the samples at regular intervals (e.g., 1, 2, 4, 8, 12 weeks) for any changes in:

    • Odor profile and intensity

    • Physical properties (color, pH, viscosity)

  • Compare the stability of the test sample containing this compound to the control.

Visualizations

The following diagrams illustrate key workflows and concepts in the application of this compound in fragrance development.

FragranceDevelopmentWorkflow cluster_0 Phase 1: Ingredient Evaluation cluster_1 Phase 2: Formulation cluster_2 Phase 3: Application & Stability cluster_3 Phase 4: Final Assessment A This compound (Raw Material) B Sensory Evaluation (Odor Profiling) A->B C Physicochemical Analysis (Purity, Stability) A->C D Accord Development B->D E Inclusion in Fragrance Concentrate C->E D->E F Incorporation into Product Base E->F G Accelerated Stability Testing F->G H Performance Evaluation in Final Product G->H I Regulatory & Safety Compliance Check H->I

Caption: Workflow for evaluating a new fragrance ingredient.

SensoryEvaluationProcess cluster_0 Preparation cluster_1 Evaluation cluster_2 Data Collection A Prepare 10% Solution of This compound B Dip Smelling Strips A->B C Evaporate Solvent B->C D Present to Sensory Panel C->D E Evaluate at Time Intervals (Top, Middle, Base) D->E F Record Odor Descriptors & Intensity E->F

Caption: Process for sensory evaluation of this compound.

References

Application Notes and Protocols for the Reactive Distillation of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methoxy-2-methylheptane (MMH) is a promising gasoline additive that serves as a higher-molecular-weight alternative to methyl tert-butyl ether (MTBE).[1][2] Its lower water solubility makes it an environmentally friendlier option.[1] MMH is synthesized through the etherification of 2-methyl-1-heptene (B91929) (MH) with methanol (B129727) (MeOH).[1] This reaction is reversible and equilibrium-limited.[2] Process intensification using reactive distillation (RD) has been identified as an efficient method for MMH synthesis, offering potential savings in energy and capital costs compared to traditional processes involving a reactor followed by a series of distillation columns.[1][2]

In a reactive distillation column, the chemical reaction and separation of products occur simultaneously in a single unit.[3] For the synthesis of MMH, this allows for the continuous removal of the product, which shifts the reaction equilibrium towards higher conversion of the reactants.[3] The process typically utilizes a solid acid catalyst, such as an ion-exchange resin.[4]

This document provides a detailed experimental setup and protocol for the laboratory-scale synthesis of this compound via reactive distillation. The provided parameters are primarily based on simulation studies and established experimental procedures for similar etherification reactions, intended to serve as a comprehensive guide for researchers.

Chemical Reactions

The primary reaction is the etherification of 2-methyl-1-heptene with methanol to produce this compound. A side reaction involving the dehydration of methanol to form dimethyl ether (DME) and water can also occur, along with the formation of 2-methyl-2-heptanol (B1584528) (MHOH).[1][2]

  • Main Reaction (Etherification): C8H16 (2-methyl-1-heptene) + CH3OH (methanol) ↔ C9H20O (this compound)

  • Side Reaction: 2 CH3OH (methanol) ↔ CH3OCH3 (dimethyl ether) + H2O (water) C8H16 (2-methyl-1-heptene) + H2O (water) ↔ C8H18O (2-methyl-2-heptanol)

Experimental Setup

A laboratory-scale reactive distillation column is required, typically made of glass to allow for visual observation. The column should be divided into three sections: a rectifying section at the top, a reactive section in the middle, and a stripping section at the bottom.

Key Equipment:

  • Reactive Distillation Column: A glass column with a typical inner diameter of 50 mm and a total height of 2-3 meters.[5]

  • Reboiler: A round-bottom flask (e.g., 2-5 L capacity) with a heating mantle and magnetic stirrer.[5]

  • Condenser: A condenser at the top of the column to condense the overhead vapors.

  • Feed Pumps: Two precision pumps for delivering the methanol and 2-methyl-1-heptene feeds.

  • Catalyst Packing: The reactive section is packed with a suitable solid acid catalyst. Structured packings like Katapak-S, which can hold the catalyst particles, are commonly used.[5]

  • Inert Packing: The rectifying and stripping sections are filled with inert packing material (e.g., Raschig rings or structured packing) to facilitate vapor-liquid contact.

  • Temperature Sensors: Multiple temperature sensors (e.g., Pt-100) placed along the column to monitor the temperature profile.[5]

  • Sampling Ports: Ports at various points (reboiler, top of the column, and along the column) for sample collection.

  • Analytical Equipment: A Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) for analyzing the composition of the collected samples.

Data Presentation

The following tables summarize the key parameters for the experimental setup, based on simulation studies and data from analogous etherification processes.

Table 1: Proposed Reactive Distillation Column Configuration

ParameterValueReference
Column Diameter (ID)50 mm[5]
Total Column Height3 m[5]
Rectifying Section Height1 m[5]
Reactive Section Height1 m[5]
Stripping Section Height1 m[5]
Catalyst TypeAcidic Ion-Exchange Resin (e.g., Amberlyst 15)[6]
Catalyst PackingStructured Packing (e.g., Katapak-S)[5]
Inert PackingRaschig Rings or Structured Packing[7]

Table 2: Proposed Operating Conditions

ParameterValueReference
Operating PressureAtmospheric[8]
Methanol Feed LocationAbove Reactive Section[9]
2-Methyl-1-Heptene Feed LocationAbove Reactive Section[9]
Molar Feed Ratio (MeOH:MH)1:1 to 2:1[10]
Reflux Ratio1 to 5[8]
Reboiler TemperatureDependent on composition, typically 80-120 °C[11]
Catalyst LoadingAs per manufacturer's recommendation for the packing[12]

Experimental Protocols

1. Catalyst Preparation and Packing:

  • The acidic ion-exchange resin catalyst should be pre-treated according to the manufacturer's instructions. This may involve washing with deionized water and drying.

  • The catalyst is then carefully loaded into the structured packing material (e.g., Katapak-S).[5]

  • The catalyst-filled packing is then placed in the middle section of the distillation column to form the reactive zone.

  • The rectifying and stripping sections are filled with inert packing material.

2. System Startup:

  • Initially, the reboiler is charged with a starting mixture, which can be one of the reactants, typically the higher boiling one (2-methyl-1-heptene).

  • The heating mantle is turned on to heat the reboiler contents to their boiling point to generate vapor flow up the column.

  • The system is allowed to reach total reflux conditions, where all the condensed vapor from the top is returned to the column. This helps to establish a stable temperature profile.

  • Once the column reaches a steady state under total reflux, the feed pumps are started to introduce the reactants (methanol and 2-methyl-1-heptene) at their designated feed points at the desired flow rates.

3. Steady-State Operation:

  • The column is operated continuously with the specified feed rates, reboiler heat duty, and reflux ratio.

  • The temperature profile along the column is monitored using the temperature sensors. A stable temperature profile is an indication of steady-state operation.

  • Samples are collected periodically from the top product (distillate) and the bottom product (reboiler) and from other sampling points if available.

  • The collected samples are analyzed using a Gas Chromatograph (GC) to determine the composition of reactants, products, and byproducts.

  • Adjustments to the operating parameters (e.g., feed rates, reflux ratio, reboiler duty) can be made to optimize the conversion and product purity. The system should be allowed to reach a new steady state after each adjustment.

4. Shutdown Procedure:

  • The feed pumps are turned off to stop the flow of reactants.

  • The heating to the reboiler is switched off.

  • The column is allowed to cool down gradually.

  • Once cooled, the contents of the reboiler and any holdup in the column can be drained.

5. Analytical Method (Gas Chromatography):

  • Instrument: Gas Chromatograph with Flame Ionization Detector (FID).

  • Column: A capillary column suitable for separating ethers, alcohols, and hydrocarbons (e.g., a non-polar or medium-polarity column like DB-5 or HP-5).

  • Carrier Gas: Helium or Nitrogen.

  • Temperatures:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of all components.

  • Quantification: External or internal standard method can be used for quantification. Calibration curves for all reactants and expected products should be prepared using standards of known concentrations.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation Phase cluster_operation Operational Phase catalyst_prep Catalyst Preparation (Pre-treatment & Drying) column_packing Column Packing (Catalyst & Inert Packing) catalyst_prep->column_packing startup System Startup (Heating & Total Reflux) column_packing->startup feed_intro Introduce Reactant Feeds startup->feed_intro steady_state Achieve Steady-State (Constant T-profile) feed_intro->steady_state sampling Periodic Sampling (Top, Bottom, etc.) steady_state->sampling shutdown System Shutdown (Cooling & Draining) steady_state->shutdown analysis GC Analysis sampling->analysis analysis->steady_state Optimize Parameters

Caption: Experimental workflow for the reactive distillation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts MH 2-Methyl-1-Heptene (MH) RD Reactive Distillation MH->RD MeOH Methanol (MeOH) MeOH->RD MMH This compound (MMH) (Desired Product) RD->MMH Etherification DME Dimethyl Ether (DME) (Byproduct) RD->DME Side Reaction MHOH 2-Methyl-2-heptanol (MHOH) (Byproduct) RD->MHOH Side Reaction

Caption: Logical relationship of reactants and products in the synthesis of this compound.

References

Application Notes and Protocols: 2-Methoxy-2-methylheptane as a Gasoline Octane Enhancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methoxy-2-methylheptane (MMH) is a tertiary ether that holds significant promise as a gasoline octane (B31449) enhancer. As environmental regulations on fuel additives become more stringent, MMH presents a viable alternative to traditional octane boosters like methyl tertiary-butyl ether (MTBE), primarily due to its lower water solubility, which mitigates concerns about groundwater contamination.[1] This document provides detailed application notes on the use of MMH as a gasoline additive, including its synthesis, blending properties, and the expected impact on key fuel parameters. The protocols outlined below are intended for research and development purposes.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1] This reaction is typically carried out in the liquid phase.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol details a laboratory-scale procedure for the synthesis of this compound.

Materials:

  • 2-methyl-1-heptene (98% purity)

  • Methanol (anhydrous, 99.8% purity)

  • Amberlyst-15 ion-exchange resin (or other suitable acidic catalyst)

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine 2-methyl-1-heptene (0.1 mol, 11.22 g) and methanol (0.5 mol, 16.02 g). The excess methanol helps to shift the equilibrium towards the product.

  • Catalyst Addition: Add Amberlyst-15 resin (5% by weight of the total reactants).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) with vigorous stirring. Monitor the reaction progress by gas chromatography (GC) at regular intervals. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer twice with deionized water.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the dried solution to remove the sodium sulfate.

    • Remove the excess methanol and any low-boiling byproducts using a rotary evaporator.

    • Purify the crude product by fractional distillation under atmospheric pressure. Collect the fraction boiling at approximately 143-145°C.

  • Characterization: Confirm the identity and purity of the this compound product using techniques such as GC-MS and NMR spectroscopy.

Evaluation of this compound as a Gasoline Octane Enhancer

The effectiveness of this compound as a gasoline octane enhancer is determined by blending it with a base gasoline and measuring the resulting properties, including the Research Octane Number (RON), Motor Octane Number (MON), Reid Vapor Pressure (RVP), and distillation characteristics.

Blending Protocol
  • Base Gasoline: Obtain a base gasoline with a known octane rating and properties. The base fuel should be free of other octane enhancers.

  • Blend Preparation: Prepare a series of blends by adding this compound to the base gasoline at various volume percentages (e.g., 5%, 10%, 15%, 20%). Ensure thorough mixing to create a homogeneous blend.

Data Presentation: Predicted Blending Properties

While specific experimental data for this compound is not widely available in the public domain, the following tables present predicted values based on the known properties of similar tertiary ethers, such as tert-Amyl Methyl Ether (TAME) and other C7-C9 ethers. These values provide a reasonable estimate of the expected performance of MMH.

Table 1: Predicted Octane Blending Values of this compound

PropertyBlending Value
Research Octane Number (RON)105 - 110
Motor Octane Number (MON)90 - 95

Table 2: Predicted Impact of this compound on Gasoline Properties

MMH Concentration (vol%)Predicted RONPredicted MONPredicted RVP (psi)
0 (Base Gasoline)91.083.08.0
592.5 - 93.084.0 - 84.58.2 - 8.4
1094.0 - 95.085.0 - 86.08.4 - 8.8
1595.5 - 97.086.0 - 87.58.6 - 9.2
2097.0 - 99.087.0 - 89.08.8 - 9.6

Table 3: Predicted Distillation Characteristics (ASTM D86) of Gasoline Blends with this compound

Distilled Volume (%)Base Gasoline (°C)10% MMH Blend (°C)
IBP3534
105553
5010098
90160158
FBP205204

IBP: Initial Boiling Point, FBP: Final Boiling Point

Experimental Protocols for Fuel Property Analysis

The following are standardized ASTM methods for determining the key properties of the gasoline blends.

Research Octane Number (RON) - ASTM D2699

This test method determines the knock characteristics of motor fuels in terms of Research Octane Number. The test is performed in a standardized single-cylinder, four-stroke cycle, variable compression ratio, carbureted Cooperative Fuel Research (CFR) engine.

Protocol Summary:

  • Calibrate the CFR engine using primary reference fuels of known octane numbers.

  • Operate the engine under the standard conditions specified in ASTM D2699 (600 rpm engine speed, specified intake air temperature and humidity).

  • Introduce the fuel sample into the engine.

  • Adjust the compression ratio to produce a standard level of knock intensity as measured by the detonation meter.

  • Bracket the sample's knock intensity with two reference fuel blends.

  • The RON of the sample is calculated based on the compression ratios of the sample and the bracketing reference fuels.

Motor Octane Number (MON) - ASTM D2700

This method is similar to the RON test but is conducted under more severe operating conditions to simulate highway driving.

Protocol Summary:

  • Calibrate the CFR engine using primary reference fuels.

  • Operate the engine under the more severe conditions of ASTM D2700 (900 rpm engine speed, higher intake mixture temperature).

  • Follow the same procedure of adjusting the compression ratio and bracketing with reference fuels as in the RON test.

  • The MON is calculated based on these measurements.

Reid Vapor Pressure (RVP) - ASTM D323

This test method measures the vapor pressure of volatile petroleum products.

Protocol Summary:

  • Chill the gasoline sample to 0-1°C.

  • Fill the chilled liquid chamber of the RVP apparatus with the sample.

  • Connect the liquid chamber to the vapor chamber, which has been heated to 37.8°C (100°F).

  • Immerse the assembled apparatus in a water bath maintained at 37.8°C until a constant pressure is observed.

  • The final pressure reading, with appropriate corrections, is reported as the Reid Vapor Pressure.

Distillation of Petroleum Products - ASTM D86

This method determines the boiling range characteristics of petroleum products.

Protocol Summary:

  • Measure a 100 mL sample of the gasoline blend into a distillation flask.

  • Place the flask in the distillation apparatus, which consists of a heating source, a condenser, and a receiving graduate.

  • Heat the sample at a controlled rate.

  • Record the temperature at which the first drop of condensate falls from the condenser (Initial Boiling Point).

  • Continue heating and record the vapor temperature as the volume of condensate in the receiving graduate reaches specific percentages (e.g., 10%, 50%, 90%).

  • Record the maximum temperature reached (Final Boiling Point).

  • The recorded data is used to construct a distillation curve.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis of this compound cluster_blending_analysis Blending and Fuel Property Analysis Reactants 2-methyl-1-heptene + Methanol Reaction Etherification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (Amberlyst-15) Catalyst->Reaction Workup Neutralization & Washing Reaction->Workup Purification Distillation Workup->Purification MMH_Product Pure this compound Purification->MMH_Product Blending Blending MMH_Product->Blending Base_Gasoline Base Gasoline Base_Gasoline->Blending MMH_Blends Gasoline-MMH Blends (5%, 10%, 15%, 20%) Blending->MMH_Blends RON_Test RON Analysis (ASTM D2699) MMH_Blends->RON_Test MON_Test MON Analysis (ASTM D2700) MMH_Blends->MON_Test RVP_Test RVP Analysis (ASTM D323) MMH_Blends->RVP_Test Distillation_Test Distillation Analysis (ASTM D86) MMH_Blends->Distillation_Test Results Data Analysis & Comparison RON_Test->Results MON_Test->Results RVP_Test->Results Distillation_Test->Results

Caption: Experimental workflow for the synthesis and evaluation of this compound.

Conclusion

This compound shows significant potential as a next-generation gasoline octane enhancer. Its favorable physical properties, particularly its low water solubility, make it an environmentally friendlier alternative to MTBE. The protocols and data presented in these application notes provide a framework for researchers to synthesize and evaluate the performance of MMH in gasoline blends. Further experimental work is encouraged to validate and expand upon the predicted blending properties presented herein.

References

Application Notes and Protocols for 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines for the safe handling and storage of 2-Methoxy-2-methylheptane in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of research.

Introduction

This compound (C9H20O) is a tertiary ether that sees application as a solvent and as a fuel additive.[1][2] While it has low toxicity, it is a flammable liquid and vapor, and may cause an allergic skin reaction.[3][4] Understanding its properties and associated hazards is essential for its safe use in research and development.

Hazard Identification and Classification

This compound is classified as a flammable liquid.[3] It is also harmful if inhaled and is toxic to aquatic life with long-lasting effects.

GHS Classification: [3]

  • Flammable liquids - Category 3

  • Skin sensitization - Category 1B

  • Hazardous to the aquatic environment, long-term hazard - Category 3

Hazard Statements: [3]

  • H226: Flammable liquid and vapor.

  • H317: May cause an allergic skin reaction.

  • H332: Harmful if inhaled.

  • H411: Toxic to aquatic life with long lasting effects.

  • H412: Harmful to aquatic life with long lasting effects.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC9H20O[3][5]
Molecular Weight144.25 g/mol [2][3][5]
Purity97%[5]
AppearanceNot explicitly stated, but related compounds are clear, colorless liquids.
OdorNot available
Boiling Point116 °C @ 761 mmHg (for 2-Methylheptane)
Melting Point-108.9 °C (for 2-Methylheptane)
Flash Point4 °C (39.20 °F) (for 2-Methylheptane)[6]
Density0.6980 g/cm3 (for 2-Methylheptane)
Solubility in waterInsoluble (for 2-Methylheptane)

Note: Some data points are for the related compound 2-Methylheptane and should be used as an estimate.

Safe Handling and Storage Protocols

4.1. Personal Protective Equipment (PPE)

Before handling this compound, all personnel must be equipped with the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Appropriate chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[7] Disposable gloves should be replaced immediately if contaminated.[7]

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[8] For larger quantities or potential for splashing, a chemical-resistant apron should be worn.

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors. If vapors or aerosols are generated, respiratory protection may be required.

4.2. Receiving and Inspection Protocol

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the container is properly labeled with the chemical name, concentration, and hazard symbols.

  • Ensure the container is tightly closed.

  • Record the date of receipt on the container.

  • Store the chemical in a designated, appropriate location immediately.

4.3. Storage Protocol

  • Store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[6]

  • Keep containers tightly closed to prevent the escape of vapors.

  • Store in a designated flammables cabinet.[6]

  • Store separately from oxidizing agents and incompatible materials.[9]

  • Use secondary containment trays to minimize the spread of potential spills.[10]

  • Do not store in a refrigerator that is not explosion-proof.[8]

4.4. Dispensing Protocol

  • All dispensing of this compound must be conducted inside a certified chemical fume hood to minimize inhalation exposure.

  • Ground and bond containers when transferring material to prevent static discharge, which can be an ignition source.[6]

  • Use spark-proof tools and explosion-proof equipment.[6]

  • Dispense only the amount of chemical needed for the immediate procedure to minimize the quantity of flammable material in the work area.

  • Keep the container opening pointed away from the face and body.

  • After dispensing, securely close the container and return it to its designated storage location.

4.5. Waste Disposal Protocol

  • All waste containing this compound must be treated as hazardous waste.[6]

  • Collect waste in a properly labeled, sealed, and compatible container.

  • Do not mix with other waste streams unless compatibility has been verified.

  • Store waste containers in a designated hazardous waste accumulation area, away from ignition sources.

  • Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations.

Emergency Procedures

5.1. Spill Response

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Increase ventilation in the area, if safe to do so (e.g., open a fume hood sash).[8]

  • Eliminate Ignition Sources: Turn off all potential ignition sources in the vicinity of the spill.[6]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the liquid.[6] Do not use combustible materials like sawdust.[9]

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using spark-proof tools and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Reporting: Report the spill to the laboratory supervisor and the institution's environmental health and safety office.

5.2. First Aid Measures

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Rinse the affected skin area with plenty of water and soap. If skin irritation or an allergic reaction occurs, seek medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound.

SafeHandlingWorkflow cluster_Receiving Receiving & Inspection cluster_Storage Storage cluster_Handling Handling & Use cluster_Disposal Waste Disposal Receive Receive Shipment Inspect Inspect Container for Damage Receive->Inspect Verify Verify Label Inspect->Verify Record Record Receipt Date Verify->Record Store Store in Flammables Cabinet Record->Store PPE Don Appropriate PPE Store->PPE Dispense Dispense in Fume Hood PPE->Dispense Use Use in Experiment Dispense->Use Collect Collect Waste Use->Collect LabelWaste Label Waste Container Collect->LabelWaste Dispose Dispose via EHS LabelWaste->Dispose

Caption: Workflow for the safe handling of this compound.

EmergencySpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Ventilate Ventilate Area (If Safe) Spill->Ventilate Ignition Remove Ignition Sources Spill->Ignition PPE Don PPE Ignition->PPE Contain Contain Spill with Inert Material PPE->Contain Cleanup Collect Absorbed Material Contain->Cleanup Decontaminate Decontaminate Area Cleanup->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report Spill Dispose->Report

Caption: Emergency response protocol for a this compound spill.

References

Application Note: Techniques for Monitoring 2-Methoxy-2-methylheptane Synthesis Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2-Methoxy-2-methylheptane (MMH) is a high-molecular-weight ether that has been identified as a promising gasoline additive to reduce emissions and avoid issues like groundwater contamination associated with other additives like MTBE.[1][2][3] Its synthesis typically involves the etherification of 2-methyl-1-heptene (B91929) (MH) with methanol (B129727) (MeOH) in a liquid-phase reversible reaction.[3][4] However, this process can yield undesirable by-products, including dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[2][3]

Effective reaction monitoring is crucial for optimizing reaction conditions, maximizing the yield of the desired MMH product, and minimizing by-product formation. This application note provides detailed protocols for monitoring the synthesis of this compound using common analytical techniques: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Recommended Analytical Techniques

Real-time or near-real-time analysis of the reaction mixture allows for the tracking of reactant consumption, product formation, and by-product generation. Both Gas Chromatography and NMR Spectroscopy are powerful, quantitative techniques well-suited for this purpose.

  • Gas Chromatography (GC): An ideal technique for separating and quantifying the volatile components of the reaction mixture. Its high resolution and sensitivity make it excellent for tracking all relevant species, including the low-boiling-point by-product, dimethyl ether.

  • ¹H NMR Spectroscopy: An inherently quantitative technique that provides detailed structural information, allowing for unambiguous identification and quantification of reactants and products without the need for extensive calibration.[5] It can be used for both offline and in-situ monitoring.[5][6]

Experimental Protocol: Gas Chromatography (GC)

This protocol outlines the use of Gas Chromatography with a Flame Ionization Detector (GC-FID) for monitoring reaction progress.

Methodology

  • Internal Standard (IS) Preparation:

    • Prepare a stock solution of an appropriate internal standard (e.g., n-dodecane or n-tridecane) in a solvent that does not react with the analytes (e.g., dichloromethane (B109758) or diethyl ether) at a known concentration (e.g., 1 mg/mL). The IS should have a retention time that does not overlap with any component in the reaction mixture.

  • Sample Preparation:

    • At specified time intervals (e.g., 0, 15, 30, 60, 120 min), carefully withdraw a small aliquot (approx. 50 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1.0 mL) of the prepared internal standard solution in a sealed GC vial. This dilution minimizes further reaction and prepares the sample for injection.

  • GC Instrument Parameters:

    • System: Gas Chromatograph with FID detector.

    • Column: A mid-polarity capillary column, such as a DB-5ms or HP-5 (30 m x 0.25 mm ID x 0.25 µm film thickness).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector:

      • Temperature: 250 °C

      • Mode: Split (e.g., 50:1 ratio)

      • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 3 minutes (to resolve methanol and DME).

      • Ramp: 15 °C/min to 220 °C.

      • Hold: Hold at 220 °C for 2 minutes.

    • Detector (FID):

      • Temperature: 280 °C

      • Hydrogen Flow: 30 mL/min

      • Air Flow: 300 mL/min

  • Data Analysis:

    • Identify the peaks corresponding to methanol, 2-methyl-1-heptene, this compound, and by-products by comparing their retention times to those of pure standards.

    • Integrate the peak area for each component and the internal standard.

    • Calculate the concentration of each analyte relative to the internal standard. This allows for the determination of reactant conversion and product yield over time.

Experimental Protocol: ¹H NMR Spectroscopy

This protocol describes using ¹H NMR to quantify components of the reaction mixture.

Methodology

  • Internal Standard (IS) Preparation:

    • Select an internal standard with a sharp singlet peak in a region of the spectrum free from analyte signals (e.g., 1,3,5-trimethoxybenzene (B48636) or hexamethyldisiloxane).

    • Prepare a stock solution of the IS in a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) at a precisely known concentration.

  • Sample Preparation:

    • At specified time intervals, withdraw a small aliquot (approx. 50 µL) from the reaction.

    • Add the aliquot to a known volume (e.g., 0.7 mL) of the internal standard stock solution in an NMR tube. Ensure thorough mixing.

  • NMR Instrument Parameters:

    • Spectrometer: 400 MHz or higher.

    • Solvent: CDCl₃

    • Acquisition Parameters:

      • Pulse Angle: 30°[5]

      • Relaxation Delay (d1): 30 seconds (to ensure full relaxation for accurate quantification).[5]

      • Number of Scans: 4-8 (sufficient for good signal-to-noise).[5]

  • Data Analysis:

    • Identify the characteristic signals for each component. The following are approximate chemical shifts (in CDCl₃):

      • This compound (Product): Singlet for the -OCH₃ group around 3.15 ppm.

      • Methanol (Reactant): Singlet for the -CH₃ group around 3.49 ppm.

      • 2-methyl-1-heptene (Reactant): Vinylic protons around 4.7 ppm.

      • Internal Standard: Use the known chemical shift of the chosen standard.

    • Integrate the area of a well-resolved, characteristic peak for each analyte and the internal standard.

    • Calculate the molar concentration of each component relative to the known concentration of the internal standard.

Data Presentation

Quantitative results from the monitoring techniques should be tabulated to track the progress of the reaction. This allows for easy determination of reaction kinetics, yield, and impurity profiles.

Table 1: Hypothetical Reaction Monitoring Data for MMH Synthesis

Reaction Time (min)[2-methyl-1-heptene] (M)[Methanol] (M)[this compound] (M)[2-methyl-2-heptanol] (M)Reactant Conversion (%)Product Yield (%)
01.001.200.000.000.00.0
300.650.850.340.0135.034.0
600.400.600.580.0260.058.0
900.240.440.730.0376.073.0
1200.150.350.810.0485.081.0
1800.110.310.840.0589.084.0

Visualization of Experimental Workflow

A generalized workflow for monitoring chemical reactions provides a clear overview of the process from initiation to data-driven decision-making.

G cluster_reaction Reaction Phase cluster_analysis Analytical Phase cluster_decision Data Interpretation & Control start_reaction Start Synthesis Reaction withdraw_aliquot Withdraw Aliquot at Time (t) start_reaction->withdraw_aliquot sample_prep Sample Preparation (Quench, Dilute, Add IS) withdraw_aliquot->sample_prep analytical_method Analytical Technique (GC or NMR) sample_prep->analytical_method data_acq Data Acquisition analytical_method->data_acq data_analysis Data Analysis (Quantification, Yield Calc.) data_acq->data_analysis decision Decision Point data_analysis->decision action Continue, Adjust, or Stop Reaction decision->action action->withdraw_aliquot Next Time Point

Caption: Workflow for monitoring a chemical synthesis reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methoxy-2-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method for synthesizing this compound is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1] This reaction is exothermic and reversible.[1][2]

Q2: What are the typical side reactions and byproducts in this synthesis?

The primary undesirable side reaction involves the formation of dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH) from methanol and 2-methyl-1-heptene.[2][3][4]

Q3: How can the yield of this compound be maximized?

To maximize the yield, it is crucial to shift the reaction equilibrium towards the product. This can be achieved by using a large excess of the reactant 2-methyl-1-heptene, which helps to keep the concentration of methanol low in the reactor.[2][5] Additionally, process intensification techniques like reactive distillation can significantly improve yield and reduce operational costs.[1]

Q4: What are the recommended catalysts for this reaction?

Acidic catalysts are essential for this etherification. While specific catalysts are often proprietary, acidic resins like Amberlyst-35 are commonly used in similar etherification processes.[3] The catalyst activity is temperature-sensitive and is typically limited to around 400-423 K.[2]

Q5: How is this compound purified from the reaction mixture?

Purification is typically achieved through a series of distillation steps. The significant differences in the boiling points of the components (DME: 248.2 K, Methanol: 337.5 K, 2-Methyl-1-heptene: 392.2 K, this compound: 424.4 K, and MHOH: 471.4 K) allow for their separation.[3] A common sequence involves a first column to remove DME, a second to separate unreacted 2-methyl-1-heptene for recycling, and a third to separate the final product from MHOH.[4][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Reversible Reaction Equilibrium: The reaction may have reached equilibrium, limiting further product formation.[1][2]- Increase the molar ratio of 2-methyl-1-heptene to methanol to shift the equilibrium towards the product.[2][5]- Consider using reactive distillation to continuously remove the product as it forms, driving the reaction forward.[1]
Suboptimal Temperature: The reaction is exothermic, and high temperatures can unfavorably shift the equilibrium, reducing the maximum possible conversion.[1]- Maintain the reactor temperature within the optimal range for the catalyst, typically not exceeding 400-423 K.[2]
Catalyst Deactivation: The acid catalyst may lose activity over time.- Regenerate or replace the catalyst as needed.
High Levels of Byproducts (DME, MHOH) Side Reactions: Undesirable reactions can compete with the main etherification process.[2][3][4]- Optimize the reaction temperature, as the activation energies of the main and side reactions differ.[2]- Adjust the reactant feed strategy to maintain a low concentration of methanol in the reactor.[2][5]
Difficult Product Purification Complex Mixture: The presence of unreacted starting materials, the desired product, and byproducts with close boiling points can complicate separation.[2]- Employ a series of distillation columns optimized for the specific components.[3][4]- Consider using a dividing wall column (DWC) as a process intensification strategy to improve separation efficiency and reduce energy consumption.[3]
Inconsistent Results Variability in Feed Composition: Impurities in the 2-methyl-1-heptene or methanol feed can affect the reaction.- Ensure the purity of the starting materials through appropriate analytical techniques before use.

Quantitative Data on Reaction Parameters

Parameter Condition Effect on Yield Reference
Temperature Exceeding catalyst limit (~400-423 K)Decreases yield due to unfavorable equilibrium shift in the exothermic reaction.[1][2]
Reactant Molar Ratio Large excess of 2-methyl-1-hepteneIncreases yield by shifting the reaction equilibrium to the product side.[2][5]
Catalyst Acidic resin catalyst (e.g., Amberlyst-35)Essential for the reaction; activity is temperature-dependent.[3]
Process Technology Reactive DistillationCan achieve high yields by integrating reaction and separation, overcoming equilibrium limitations.[1]
Pressure Optimized in distillation columnsAffects boiling points and can be adjusted to improve separation efficiency and reduce energy costs.[3]

Experimental Protocols

Acid-Catalyzed Etherification of 2-Methyl-1-heptene with Methanol

This protocol describes a general procedure for the synthesis of this compound.

Materials:

  • 2-Methyl-1-heptene

  • Methanol

  • Acid catalyst (e.g., Amberlyst-35 resin)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware for reaction under controlled temperature and atmosphere

  • Distillation apparatus

Procedure:

  • Reactor Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for inert gas, add the acid catalyst.

  • Reactant Addition: Under an inert atmosphere, add 2-methyl-1-heptene and methanol to the flask. A molar excess of 2-methyl-1-heptene is recommended to improve the yield.

  • Reaction: Heat the mixture to the desired reaction temperature (typically below 400 K to preserve catalyst activity) and stir.[2]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as gas chromatography (GC), to determine the conversion of reactants and the formation of the product.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature.

  • Catalyst Removal: Filter the reaction mixture to remove the solid acid catalyst.

  • Purification: The crude product is then purified by fractional distillation to separate the unreacted starting materials, byproducts, and the final product, this compound.[3][4]

Alternative Synthesis: Williamson Ether Synthesis (General Protocol)

This method involves the reaction of an alkoxide with an alkyl halide. For this compound, this would involve reacting the alkoxide of 2-methyl-2-heptanol with a methyl halide.

Procedure:

  • Alkoxide Formation: In a suitable solvent (e.g., THF, DMF), deprotonate 2-methyl-2-heptanol using a strong base such as sodium hydride (NaH) to form the corresponding sodium alkoxide.

  • Reaction with Alkyl Halide: Add a methyl halide (e.g., methyl iodide) to the alkoxide solution. The reaction proceeds via an SN2 mechanism.[7]

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture, extract the product with an organic solvent, wash, dry, and purify by distillation.

Alternative Synthesis: Alkoxymercuration-Demercuration (General Protocol)

This two-step procedure can be used to synthesize ethers from alkenes and alcohols, avoiding carbocation rearrangements.[8]

Procedure:

  • Alkoxymercuration: React 2-methyl-1-heptene with mercuric acetate (B1210297) [Hg(OAc)₂] in the presence of methanol. This forms an alkoxymercury intermediate.[9]

  • Demercuration: Reduce the intermediate in-situ with sodium borohydride (B1222165) (NaBH₄) to replace the mercury with a hydrogen atom, yielding this compound.[9]

  • Work-up and Purification: The final product is isolated and purified from the reaction mixture.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_separation Separation & Purification cluster_products Outputs reactants 2-Methyl-1-heptene + Methanol + Acid Catalyst reactor CSTR or Reactive Distillation Column reactants->reactor distillation1 Distillation Column 1 (DME Removal) reactor->distillation1 distillation2 Distillation Column 2 (MH Recycle) distillation1->distillation2 byproducts DME & MHOH (Byproducts) distillation1->byproducts DME distillation3 Distillation Column 3 (Product Purification) distillation2->distillation3 recycle Recycled 2-Methyl-1-heptene distillation2->recycle product This compound (Final Product) distillation3->product distillation3->byproducts MHOH

Caption: Experimental workflow for this compound synthesis.

yield_factors cluster_inputs Reaction Conditions cluster_outcomes Influencing Factors yield Yield of This compound temp Temperature equilibrium Reaction Equilibrium temp->equilibrium affects kinetics Reaction Kinetics temp->kinetics affects side_reactions Side Reactions temp->side_reactions influences ratio Reactant Ratio (MH:Methanol) ratio->equilibrium shifts catalyst Catalyst Activity catalyst->kinetics enhances tech Process Technology tech->equilibrium overcomes limitation equilibrium->yield determines max. kinetics->yield impacts rate side_reactions->yield reduces

Caption: Factors influencing the yield of this compound.

References

Technical Support Center: Synthesis of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-Methoxy-2-methylheptane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause Recommended Action Expected Outcome
Low yield of this compound Incomplete reaction- Increase reaction time.- If using an acid catalyst, ensure its activity and appropriate concentration.- In a Williamson synthesis approach, ensure the base is strong enough for complete deprotonation of the alcohol.[1]Increased conversion to the desired ether product.
Reversible reaction (acid-catalyzed)- Use an excess of one reactant (e.g., 2-methyl-1-heptene) to shift the equilibrium.[2][3]- Remove water as it forms, if applicable.Drives the reaction towards the product side, increasing yield.
Competing elimination reaction- Lower the reaction temperature, as higher temperatures can favor elimination.[1]- In a Williamson synthesis, opt for a less sterically hindered base and a primary alkyl halide if the synthesis route allows.[1][4]Reduced formation of alkene byproducts and a higher yield of the ether.
Presence of 2-methyl-1-heptene (B91929) in the final product E2 elimination side reaction- This is a significant side reaction, especially when using secondary or tertiary alkyl halides in a Williamson-type synthesis.[1][5]- Lowering the reaction temperature generally favors the SN2 reaction over the E2 reaction.[1]A decrease in the alkene byproduct and an increase in the ether yield.
Incomplete reaction of starting material- Increase reaction time or temperature (while monitoring for elimination byproducts).- Ensure proper stoichiometry of reactants.Higher conversion of the starting alkene to the desired ether.
Identification of 2-methyl-2-heptanol (B1584528) and dimethyl ether byproducts Undesirable side reaction in acid-catalyzed synthesis- These are known byproducts of the acid-catalyzed reaction between 2-methyl-1-heptene and methanol.[2][3][6][7][8][9]- Optimize the reaction temperature, as activation energies of competing reactions can be different.[2][3]Minimized formation of alcohol and dimethyl ether byproducts.
Reaction is slow or does not proceed to completion Insufficiently strong base (Williamson)- Use a stronger, non-nucleophilic base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1]Increased reaction rate and higher conversion.
Poor solvent choice- For Williamson synthesis, polar aprotic solvents like DMF or acetonitrile (B52724) are generally preferred.[1][5]- For acid-catalyzed reactions, the alcohol reactant (methanol) often serves as the solvent.Improved reaction kinetics and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent industrial method is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene with methanol.[10] Other potential, though less common for this specific tertiary ether, methods include the Williamson ether synthesis and alkoxymercuration-demercuration.[11][12]

Q2: I am attempting a Williamson ether synthesis to produce this compound. Why is my yield low and what is the major byproduct?

A2: Synthesizing a tertiary ether like this compound via the Williamson ether synthesis is challenging. The reaction would require a tertiary alkyl halide, which is highly prone to E2 elimination reactions in the presence of a strong base (the alkoxide).[4][11] The major byproduct would be an alkene, such as 2-methyl-1-heptene.[1][5] To minimize this, it is crucial to maintain a low reaction temperature.[1]

Q3: In my acid-catalyzed synthesis of this compound from 2-methyl-1-heptene and methanol, I've identified 2-methyl-2-heptanol and dimethyl ether as byproducts. Is this expected?

A3: Yes, the formation of 2-methyl-2-heptanol and dimethyl ether is a known undesirable side reaction in this process.[2][3][6][7][8][9] Optimizing reaction conditions, such as temperature and reactant ratios, can help to minimize the formation of these byproducts.

Q4: Can carbocation rearrangement be a problem in the acid-catalyzed synthesis of this compound?

A4: Carbocation rearrangements are a concern in acid-catalyzed reactions that proceed through less stable carbocations.[13][14] However, in the synthesis of this compound from 2-methyl-1-heptene, the intermediate is a relatively stable tertiary carbocation. Therefore, rearrangement is less likely to be a significant issue compared to syntheses involving secondary carbocations.

Q5: What is a safer alternative to acid-catalyzed synthesis that avoids carbocation rearrangements?

A5: The alkoxymercuration-demercuration reaction is an alternative method for the synthesis of ethers from alkenes and alcohols that reliably produces the Markovnikov product without carbocation rearrangement.[12][14][15][16][17] This two-step process involves the reaction of the alkene with an alcohol in the presence of a mercury salt, followed by demercuration with sodium borohydride.[12]

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathways cluster_acid_catalyzed Acid-Catalyzed Etherification cluster_williamson Williamson Ether Synthesis (Hypothetical) 2-Methyl-1-heptene 2-Methyl-1-heptene This compound This compound 2-Methyl-1-heptene->this compound + Methanol, H+ Methanol Methanol Methanol->this compound 2-Methyl-2-heptanol 2-Methyl-2-heptanol This compound->2-Methyl-2-heptanol Side Reaction Dimethyl Ether Dimethyl Ether This compound->Dimethyl Ether Side Reaction 2-methyl-2-heptoxide 2-methyl-2-heptoxide Product_W This compound 2-methyl-2-heptoxide->Product_W + Methyl Halide (SN2) Byproduct_W 2-Methyl-1-heptene (via E2) 2-methyl-2-heptoxide->Byproduct_W Elimination Methyl Halide Methyl Halide Methyl Halide->Product_W

Caption: Main synthesis routes to this compound and major side products.

Troubleshooting_Workflow cluster_acid Troubleshooting Acid-Catalyzed Synthesis cluster_williamson Troubleshooting Williamson Synthesis Start Low Yield or Impure Product Check_Method Identify Synthesis Method Start->Check_Method Acid_Cat Acid-Catalyzed? Check_Method->Acid_Cat Williamson Williamson? Check_Method->Williamson Check_Temp_Ratio Optimize Temperature & Reactant Ratio Acid_Cat->Check_Temp_Ratio Yes Lower_Temp Lower Reaction Temperature Williamson->Lower_Temp Yes Check_Catalyst Check Catalyst Activity Check_Temp_Ratio->Check_Catalyst Remove_Byproducts Purify via Distillation Check_Catalyst->Remove_Byproducts Final_Product Improved Yield and Purity Remove_Byproducts->Final_Product Check_Base Use Stronger, Less Hindered Base Lower_Temp->Check_Base Solvent_Choice Use Polar Aprotic Solvent Check_Base->Solvent_Choice Solvent_Choice->Final_Product

References

Technical Support Center: Purification of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 2-Methoxy-2-methylheptane (MMH).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Crude this compound, typically synthesized via the etherification of 2-methyl-1-heptene (B91929) (MH) and methanol (B129727) (MeOH), may contain several impurities.[1][2] These include unreacted starting materials (2-methyl-1-heptene and methanol) and byproducts from side reactions, most notably dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[1][2]

Q2: What is the primary method for purifying this compound on a laboratory scale?

A2: Fractional distillation is the most common and effective method for purifying this compound, especially on a larger laboratory scale. This technique is viable due to the significant differences in the boiling points of MMH and its common impurities.[3] For smaller scales or when dealing with impurities with very close boiling points, flash column chromatography can be a suitable alternative.

Q3: Are there any specific safety precautions to consider during the purification of this compound?

A3: Yes, several safety precautions are crucial. This compound is a flammable liquid, so all purification steps should be conducted in a well-ventilated fume hood, away from ignition sources.[1] As an ether, MMH has the potential to form explosive peroxides upon prolonged exposure to air and light.[4][5] It is essential to test for peroxides before distillation, especially if the sample has been stored for an extended period.[6][7] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: How can I assess the purity of my this compound sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for determining the purity of this compound and identifying any residual impurities.[8] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure of the purified product and detect impurities. Fourier-Transform Infrared (FTIR) spectroscopy can also be used to verify the presence of the ether functional group and the absence of hydroxyl groups from alcohol impurities.

Troubleshooting Guides

Fractional Distillation

Issue 1: Poor separation of this compound from its impurities.

  • Possible Cause: The distillation rate is too fast, preventing the establishment of a proper temperature gradient in the fractionating column.

  • Solution: Reduce the heating rate to ensure a slow and steady distillation. A good distillation rate is typically 1-2 drops per second. Proper insulation of the distillation column can also help maintain the necessary temperature gradient for efficient separation.

  • Possible Cause: The fractionating column is not efficient enough for the separation.

  • Solution: Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings or Vigreux indentations) to increase the number of theoretical plates.

Issue 2: The distillation temperature does not stabilize or fluctuates significantly.

  • Possible Cause: Uneven heating or "bumping" of the liquid in the distillation flask.

  • Solution: Ensure the use of boiling chips or a magnetic stirrer to promote smooth boiling. Use a heating mantle with a stirrer for uniform heat distribution.

  • Possible Cause: Presence of an azeotrope. While specific azeotropes for MMH with its common impurities are not widely reported, their formation cannot be entirely ruled out.

  • Solution: If an azeotrope is suspected, alternative purification methods like flash chromatography may be necessary.

Issue 3: No distillate is being collected, or the distillation has stopped.

  • Possible Cause: A leak in the distillation apparatus.

  • Solution: Check all joints and connections to ensure they are properly sealed. Use appropriate grease for ground glass joints if necessary.

  • Possible Cause: Insufficient heating.

  • Solution: Gradually increase the temperature of the heating mantle. Ensure the thermometer bulb is correctly positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.

Flash Column Chromatography

Issue 1: this compound is eluting too quickly with the solvent front.

  • Possible Cause: The chosen solvent system is too polar.

  • Solution: Decrease the polarity of the eluent. Since MMH is a non-polar ether, start with a very non-polar solvent like hexane (B92381) and gradually increase the proportion of a slightly more polar solvent like diethyl ether or ethyl acetate.[9] A good starting point for non-polar compounds is 5% diethyl ether in hexane.[9]

Issue 2: Poor separation between this compound and a non-polar impurity (e.g., 2-methyl-1-heptene).

  • Possible Cause: The solvent system lacks the selectivity to resolve the compounds.

  • Solution: Experiment with different solvent systems. A thorough Thin Layer Chromatography (TLC) analysis should be performed beforehand to identify a solvent system that provides good separation (a difference in Rf values of at least 0.2).

  • Possible Cause: The column is overloaded with the crude sample.

  • Solution: Reduce the amount of sample loaded onto the column. As a general guideline, the amount of crude material should be about 1-5% of the weight of the silica (B1680970) gel.

Issue 3: The compound appears to be degrading on the silica gel column.

  • Possible Cause: Silica gel is acidic and can sometimes cause the degradation of acid-sensitive compounds.

  • Solution: While MMH is generally stable, if degradation is suspected, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina.[10] A quick stability test on a TLC plate can help determine if the compound is stable on silica gel.[10]

Quantitative Data

Table 1: Boiling Points of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Boiling Point (K)
Dimethyl Ether (DME)C₂H₆O46.07-24.8248.2
Methanol (MeOH)CH₄O32.0464.7337.5
2-Methyl-1-heptene (MH)C₈H₁₆112.21121392.2
This compound (MMH) C₉H₂₀O 144.26 149-151 424.4
2-Methyl-2-heptanol (MHOH)C₈H₁₈O130.23163471.4

Data sourced from Hussain et al.[3]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To purify crude this compound from lower and higher boiling point impurities.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (Vigreux or packed)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Lab jack and clamps

Procedure:

  • Peroxide Test: Before proceeding, test a small aliquot of the crude MMH for the presence of peroxides using peroxide test strips. If peroxides are present at concentrations above the safe limit (typically >10 ppm), they must be removed prior to distillation.[6][7] This can be done by washing with a freshly prepared 5% aqueous solution of ferrous sulfate.[7]

  • Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. The distillation flask should not be more than two-thirds full. Add boiling chips or a magnetic stir bar.

  • Distillation: Begin heating the flask gently. Allow the temperature to rise slowly and observe the condensation ring ascend the fractionating column.

  • Fraction Collection:

    • Collect the first fraction, which will primarily consist of low-boiling impurities like dimethyl ether and unreacted methanol. The temperature will be significantly lower than the boiling point of MMH.

    • As the temperature approaches the boiling point of 2-methyl-1-heptene (~121 °C), change the receiving flask to collect this intermediate fraction.

    • When the temperature stabilizes at the boiling point of this compound (~149-151 °C), change to a clean, pre-weighed receiving flask to collect the pure product.

    • Stop the distillation when the temperature begins to rise again, indicating the presence of higher-boiling impurities like 2-methyl-2-heptanol, or when only a small amount of residue remains in the distillation flask. Never distill to dryness. [6]

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Flash Column Chromatography

Objective: To purify this compound on a smaller scale or to remove impurities with close boiling points.

Materials:

  • Crude this compound

  • Silica gel (flash grade, 40-63 µm)

  • Glass column with stopcock

  • Solvents (e.g., hexane, diethyl ether, ethyl acetate)

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • Solvent System Selection: Use TLC to determine an appropriate solvent system. Since MMH is non-polar, start with hexane and gradually add a more polar solvent like diethyl ether or ethyl acetate. Aim for an Rf value of 0.2-0.3 for MMH.[10] A good starting point is 5-10% diethyl ether in hexane.[9]

  • Column Packing: Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude MMH in a minimal amount of the eluent and carefully load it onto the top of the silica bed. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.

  • Elution: Begin eluting with the chosen solvent system. If the separation is difficult, a gradient elution can be employed, starting with a very non-polar solvent (e.g., 100% hexane) and gradually increasing the percentage of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or small flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. Analyze the final product by GC-MS and/or NMR to confirm purity and identity.

Protocol 3: Purity Assessment by GC-MS

Objective: To determine the purity of a this compound sample and identify impurities.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS)

  • Capillary column suitable for non-polar to moderately polar compounds (e.g., DB-5ms or equivalent)

Typical Parameters:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min)

  • MS Detector: Scan range of m/z 40-400

Procedure:

  • Sample Preparation: Prepare a dilute solution of the MMH sample (e.g., 1 mg/mL) in a volatile organic solvent like dichloromethane (B109758) or hexane.

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum. The retention time will be influenced by the specific column and conditions used, but it will elute after the lower boiling point impurities and before the higher boiling point ones.

    • Calculate the purity based on the relative peak area of MMH compared to the total area of all peaks.

    • Identify impurity peaks by comparing their mass spectra to a library database (e.g., NIST).

Visualizations

Synthesis_and_Impurities Synthesis and Impurities of this compound MeOH Methanol (MeOH) Etherification Acid-Catalyzed Etherification MeOH->Etherification MH 2-Methyl-1-heptene (MH) MH->Etherification MMH This compound (MMH) (Desired Product) DME Dimethyl Ether (DME) MHOH 2-Methyl-2-heptanol (MHOH) Etherification->MMH Main Reaction Etherification->DME Side Reaction Etherification->MHOH Side Reaction Purification_Workflow General Purification Workflow for this compound Crude Crude MMH Mixture Peroxide_Test Peroxide Test Crude->Peroxide_Test Purification_Choice Choose Purification Method Peroxide_Test->Purification_Choice Peroxides < Safe Limit Peroxide_Removal Remove Peroxides Peroxide_Test->Peroxide_Removal Peroxides > Safe Limit Distillation Fractional Distillation Purification_Choice->Distillation Large Scale Chromatography Flash Chromatography Purification_Choice->Chromatography Small Scale / Difficult Separation Analysis Purity Analysis (GC-MS, NMR) Distillation->Analysis Chromatography->Analysis Pure_MMH Pure MMH Analysis->Pure_MMH Purity Confirmed Peroxide_Removal->Purification_Choice Distillation_Troubleshooting Troubleshooting Fractional Distillation Problem Poor Separation Cause1 Distillation Too Fast? Problem->Cause1 Cause2 Inefficient Column? Cause1->Cause2 No Solution1 Reduce Heating Rate Insulate Column Cause1->Solution1 Yes Solution2 Use Longer/Packed Column Cause2->Solution2 Yes

References

Technical Support Center: Optimizing 2-Methoxy-2-methylheptane Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Methoxy-2-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing this compound?

A1: The primary industrial route for this compound (MMH) synthesis is the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) (MH) with methanol (B129727) (MeOH).[1] This is a reversible liquid-phase reaction.[2][3][4] To enhance the yield, a large excess of 2-methyl-1-heptene is often used, which necessitates a recycling process for the unreacted alkene.[2][3]

Q2: What are the main byproducts in the synthesis of this compound via etherification?

A2: The main byproducts are 2-methyl-2-heptanol (B1584528) (MHOH) and dimethyl ether (DME).[2][5][6] These are formed through an undesirable irreversible side reaction between the reactants.[5][6]

Q3: What are some alternative laboratory-scale synthesis methods for this compound?

A3: For laboratory-scale synthesis, besides the direct etherification of 2-methyl-1-heptene, two common methods for preparing ethers that can be adapted are the Williamson ether synthesis and the alkoxymercuration-demercuration reaction. The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide, while alkoxymercuration-demercuration is a method to achieve Markovnikov addition of an alcohol to an alkene without carbocation rearrangement.[7][8]

Q4: How can I improve the yield of the etherification reaction?

A4: To improve the yield, you can:

  • Use an excess of one reactant: Typically, a large excess of 2-methyl-1-heptene is used to drive the reversible reaction towards the product.[2][3]

  • Remove products as they form: In an industrial setting, reactive distillation is employed to simultaneously carry out the reaction and separate the products, which pushes the equilibrium towards the desired ether.[5]

  • Optimize reaction conditions: Carefully controlling temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing side reactions.

Q5: What are the typical reaction conditions for the etherification of 2-methyl-1-heptene with methanol?

A5: The reaction is typically carried out at elevated temperatures, but this is limited by the catalyst's thermal stability, generally around 400-423 K.[2] One study on reactive distillation found an optimal pressure of 1.77 atm to achieve a 99% yield with a specific catalyst loading.[6]

Troubleshooting Guides

Problem 1: Low Yield of this compound in Etherification Reaction

Possible Causes and Solutions:

CauseSolution
Equilibrium Limitation The etherification reaction is reversible.[2][3] Increase the molar ratio of 2-methyl-1-heptene to methanol to shift the equilibrium towards the product.[2][3] If feasible, remove the product as it forms.
Suboptimal Temperature Higher temperatures can favor the reaction rate but may be limited by catalyst deactivation.[2] The reaction is reported to be exothermic, so excessively high temperatures can also unfavorably shift the equilibrium.[4] Optimize the temperature within the catalyst's stability range (typically below 423 K).[2]
Insufficient Catalyst Activity Ensure the acid catalyst is active and used in an appropriate concentration. For solid acid catalysts, ensure they are properly activated and not poisoned.
Presence of Water Water can deactivate some acid catalysts and potentially lead to side reactions. Ensure all reactants and solvents are anhydrous.
Side Reactions The formation of 2-methyl-2-heptanol and dimethyl ether consumes reactants.[2][5][6] Optimize conditions (e.g., temperature, reactant ratio) to favor the desired etherification.
Problem 2: Low Yield and/or Impurities in Williamson Ether Synthesis

Possible Causes and Solutions:

CauseSolution
Presence of Moisture The alkoxide is a strong base and will be quenched by any water present. Ensure all glassware is flame-dried and use anhydrous solvents.
Poor Quality of Reagents Impurities in the alcohol or alkyl halide can lead to side reactions. Use purified reagents.
Competing E2 Elimination This is a major side reaction, especially with secondary and tertiary alkyl halides.[9] To synthesize this compound, the preferred route is the reaction of sodium 2-methyl-2-heptoxide with a methyl halide (e.g., iodomethane), rather than sodium methoxide (B1231860) with a tertiary halide like 2-chloro-2-methylheptane.
Suboptimal Base A strong base is required to fully deprotonate the alcohol to form the alkoxide. Sodium hydride (NaH) is a common and effective choice.[7]
Incorrect Temperature While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination pathway.[7] Monitor the reaction and maintain the lowest effective temperature.

Quantitative Data

Table 1: Optimized Conditions for this compound Synthesis via Reactive Distillation

ParameterValueReference
Yield 99%[6]
Operating Pressure 1.77 atm[6]
Catalyst Loading 660 kg per stage[6]

Note: This data is specific to a reactive distillation setup and may not be directly applicable to batch reactor conditions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Etherification of 2-Methyl-1-heptene with Methanol (Batch Process)
  • Materials: 2-methyl-1-heptene, anhydrous methanol, strong acid catalyst (e.g., Amberlyst-15 or sulfuric acid), anhydrous sodium sulfate, diethyl ether, saturated sodium bicarbonate solution, brine.

  • Procedure: a. To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1-heptene and an excess of anhydrous methanol (e.g., a 1:5 molar ratio). b. Add the acid catalyst (e.g., 5 mol% of sulfuric acid or a catalytic amount of Amberlyst-15). c. Heat the reaction mixture to reflux (approximately 65-70 °C for methanol) and monitor the reaction progress using GC-MS or TLC. d. Upon completion, cool the reaction mixture to room temperature. e. If a solid catalyst was used, filter it off. If a liquid acid was used, carefully neutralize it with a saturated sodium bicarbonate solution. f. Extract the product with diethyl ether. g. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter. h. Remove the solvent under reduced pressure. i. Purify the crude product by fractional distillation.

Protocol 2: Williamson Ether Synthesis of this compound
  • Materials: 2-methyl-2-heptanol, sodium hydride (NaH), anhydrous tetrahydrofuran (B95107) (THF), iodomethane (B122720), diethyl ether, saturated ammonium (B1175870) chloride solution, brine, anhydrous magnesium sulfate.

  • Procedure: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methyl-2-heptanol in anhydrous THF. b. Cool the solution in an ice bath and slowly add sodium hydride (NaH) in portions. c. Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide. d. Cool the mixture again in an ice bath and add iodomethane dropwise. e. Let the reaction warm to room temperature and stir overnight. f. Monitor the reaction by TLC or GC-MS. g. Carefully quench the reaction by the slow addition of a saturated ammonium chloride solution. h. Extract the product with diethyl ether. i. Wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and filter. j. Remove the solvent under reduced pressure. k. Purify the crude product by distillation.

Protocol 3: Alkoxymercuration-Demercuration Synthesis of this compound
  • Materials: 2-methyl-1-heptene, mercury(II) acetate (B1210297) (Hg(OAc)₂), anhydrous methanol, sodium borohydride (B1222165) (NaBH₄), 3M sodium hydroxide (B78521) (NaOH), diethyl ether.

  • Procedure: a. Alkoxymercuration: To a round-bottom flask, add 2-methyl-1-heptene and anhydrous methanol. b. Add mercury(II) acetate and stir the mixture at room temperature until the reaction is complete (monitor by TLC, observing the disappearance of the starting alkene). c. Demercuration: In a separate flask, prepare a solution of sodium borohydride in 3M sodium hydroxide. d. Cool the reaction mixture from the first step in an ice bath and slowly add the sodium borohydride solution. e. Stir the mixture for 1-2 hours. A black precipitate of mercury metal will form. f. Decant the supernatant liquid and extract it with diethyl ether. g. Wash the organic layer with water and then brine. h. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure. i. Purify the product by distillation.

Visualizations

Reaction_Pathways cluster_etherification Acid-Catalyzed Etherification cluster_williamson Williamson Ether Synthesis cluster_alkoxymercuration Alkoxymercuration-Demercuration 2-Methyl-1-heptene 2-Methyl-1-heptene This compound This compound 2-Methyl-1-heptene->this compound + Methanol (H+ catalyst) 2-Methyl-2-heptanol 2-Methyl-2-heptanol 2-Methyl-1-heptene->2-Methyl-2-heptanol Side Reaction Methanol Methanol Methanol->this compound Dimethyl Ether Dimethyl Ether Methanol->Dimethyl Ether Side Reaction Sodium 2-methyl-2-heptoxide Sodium 2-methyl-2-heptoxide 2-Methyl-2-heptanol->Sodium 2-methyl-2-heptoxide + NaH Product_W This compound Sodium 2-methyl-2-heptoxide->Product_W + Iodomethane Iodomethane Iodomethane Iodomethane->Product_W Alkene_A 2-Methyl-1-heptene Intermediate_A Organomercury Intermediate Alkene_A->Intermediate_A 1. Hg(OAc)2, Methanol Product_A This compound Intermediate_A->Product_A 2. NaBH4

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield of this compound check_reagents Check Reagent Purity and Dryness start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Catalyst) check_reagents->check_conditions Reagents OK purify_reagents Purify/Dry Reagents and Solvents check_reagents->purify_reagents Impurities or Moisture Detected check_side_reactions Analyze for Side Products (GC-MS, NMR) check_conditions->check_side_reactions Conditions Seem Optimal optimize_conditions Optimize Temperature, Reactant Ratio, and Catalyst Loading check_conditions->optimize_conditions Suboptimal Conditions modify_synthesis Modify Synthesis Route (e.g., Williamson vs. Etherification) check_side_reactions->modify_synthesis Significant Side Reactions end Improved Yield check_side_reactions->end Minor Side Reactions, Further Optimization Needed purify_reagents->check_conditions optimize_conditions->end modify_synthesis->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Catalyst Deactivation in 2-Methoxy-2-methylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of 2-Methoxy-2-methylheptane.

Troubleshooting Guide

Issue: Reduced Reaction Rate or Incomplete Conversion

Symptom: You observe a significant decrease in the rate of this compound formation, or the reaction fails to reach the expected level of conversion of 2-methyl-1-heptene (B91929).

Logical Troubleshooting Flow:

TroubleshootingFlow start Start: Reduced Reaction Rate check_water 1. Check for Water Contamination start->check_water water_source Identify Source of Water: - Impure Reactants - Reaction Byproduct - Atmospheric Moisture check_water->water_source Water is suspected check_temp 2. Verify Reaction Temperature check_water->check_temp No evidence of water water_solution Solution: - Dry Reactants (e.g., molecular sieves) - Use Inert Atmosphere (N2 or Ar) - In-situ Water Removal (e.g., Dean-Stark) water_source->water_solution end_point Problem Resolved water_solution->end_point temp_issue Is temperature outside optimal range (typically 80-120°C for Amberlyst-15)? check_temp->temp_issue temp_solution Solution: - Adjust heating apparatus - Monitor temperature closely temp_issue->temp_solution Yes check_catalyst 3. Evaluate Catalyst Condition temp_issue->check_catalyst No temp_solution->end_point catalyst_issue Has the catalyst been used multiple times or for an extended period? check_catalyst->catalyst_issue regenerate_catalyst Action: Regenerate or Replace Catalyst catalyst_issue->regenerate_catalyst Yes catalyst_issue->end_point No, further investigation needed regenerate_catalyst->end_point

Caption: Troubleshooting workflow for reduced reaction rates.

Frequently Asked Questions (FAQs)

Catalyst Handling and Deactivation

Q1: What is the primary cause of catalyst deactivation in this compound synthesis when using a sulfonic acid resin catalyst like Amberlyst-15?

A1: The primary cause of deactivation for sulfonic acid resin catalysts in this etherification reaction is the presence of water.[1][2] Water can be introduced through wet reactants or solvents, or it can be formed as a byproduct of side reactions. The water molecules strongly adsorb to the sulfonic acid sites, inhibiting the reactants from accessing these active centers and thus reducing the catalyst's activity.

Q2: Can the byproducts of the reaction, dimethyl ether (DME) and 2-methyl-2-heptanol, deactivate the catalyst?

A2: While water is the main deactivating agent, the formation of byproducts can contribute to a reduction in catalyst efficiency. 2-methyl-2-heptanol, being an alcohol, can compete with methanol (B129727) for the active sites on the catalyst. While not a deactivating agent in the same way as water, its presence can lower the reaction rate for the desired product. There is no direct evidence to suggest that dimethyl ether significantly deactivates the catalyst under typical reaction conditions.

Q3: What is the recommended maximum operating temperature for Amberlyst-15 in this synthesis?

A3: The manufacturer of Amberlyst-15 recommends a maximum operating temperature of 120°C.[1] Exceeding this temperature can lead to thermal degradation of the resin, including desulfonation, which results in an irreversible loss of catalytic activity.[1]

Q4: How can I minimize water-induced catalyst deactivation?

A4: To minimize deactivation by water, consider the following preventative measures:

  • Use dry reactants and solvents: Ensure that both 2-methyl-1-heptene and methanol are anhydrous. This can be achieved by passing them through a column of activated molecular sieves before use.

  • Maintain an inert atmosphere: Conduct the reaction under a dry, inert atmosphere, such as nitrogen or argon, to prevent the ingress of atmospheric moisture.

  • In-situ water removal: For batch reactions, employing a Dean-Stark apparatus can be effective in removing water as it is formed.

Catalyst Regeneration

Q5: My Amberlyst-15 catalyst has lost activity. Can it be regenerated?

A5: Yes, in many cases, the activity of a deactivated Amberlyst-15 catalyst can be restored through a regeneration process. Regeneration is typically effective when the deactivation is due to inhibition by water or other adsorbed species. However, if the catalyst has undergone thermal degradation, the loss of activity is likely irreversible.

Q6: What is a reliable protocol for regenerating a deactivated Amberlyst-15 catalyst?

A6: A general procedure for regenerating Amberlyst-15 that has been deactivated by water or organic foulants involves washing with a solvent followed by an acid treatment. Always perform regeneration in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocol: Regeneration of Amberlyst-15

  • Solvent Washing:

    • Filter the catalyst from the reaction mixture.

    • Wash the resin with a non-polar solvent like hexane (B92381) to remove any adsorbed organic compounds.

    • Follow with a wash using a polar solvent such as methanol or acetone (B3395972) to remove more polar impurities.[3]

    • Repeat the washing steps until the filtrate is clear.

  • Acid Treatment:

    • Prepare a 3-7% (w/w) solution of hydrochloric acid (HCl) in deionized water.

    • Suspend the solvent-washed resin in the HCl solution. Use approximately 2-4 bed volumes of the acid solution for every volume of resin.[4]

    • Stir the slurry gently for 1-2 hours at room temperature.[4]

  • Rinsing:

    • Decant the acid solution and wash the resin with deionized water until the washings are neutral (pH 7). This can be checked with pH paper.

  • Drying:

    • Dry the regenerated resin in a vacuum oven at a temperature not exceeding 100°C until a constant weight is achieved.[2] It is crucial not to exceed the recommended drying temperature to avoid thermal damage.

Quantitative Data

Table 1: Effect of Water on Catalyst Activity (Illustrative Data for a Similar Etherification)

Water Content in Feed (wt%)Relative Initial Reaction RateTime to 50% Conversion (hours)
0.11.004
0.50.756
1.00.5010
2.00.25> 24

Note: This data is illustrative and based on trends observed in similar etherification reactions using sulfonic acid resin catalysts. The actual impact of water may vary depending on the specific reaction conditions.

Table 2: Catalyst Reusability and Activity Loss

Cycle NumberInitial Reaction Rate (relative to fresh catalyst)Final Conversion of 2-methyl-1-heptene (%)
1 (Fresh)1.0095
20.8588
30.7075
40.5560
5 (Regenerated)0.9592

Note: This table illustrates the typical decline in catalyst performance with repeated use and the potential for recovery after regeneration. Actual performance will depend on reaction conditions and the severity of deactivation.

Experimental Protocols

Synthesis of this compound

This protocol provides a general laboratory-scale procedure for the synthesis of this compound using Amberlyst-15 as a catalyst.

Materials:

  • 2-methyl-1-heptene (anhydrous)

  • Methanol (anhydrous)

  • Amberlyst-15 (dried)

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: Dry the Amberlyst-15 resin in a vacuum oven at 80-100°C for at least 12 hours before use to remove any adsorbed water.[2]

  • Reaction Setup: Assemble the reaction apparatus under an inert atmosphere. To the round-bottom flask, add the dried Amberlyst-15 catalyst (typically 5-10 wt% relative to the limiting reactant).

  • Reactant Addition: Add anhydrous methanol and 2-methyl-1-heptene to the flask. A molar excess of methanol is often used to shift the equilibrium towards the product.

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 80°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Work-up: Once the reaction has reached the desired conversion, cool the mixture to room temperature. Separate the catalyst by filtration. The liquid product can then be purified by distillation to remove unreacted starting materials and byproducts.

Experimental Workflow Diagram:

SynthesisWorkflow start Start Synthesis prep_catalyst 1. Dry Amberlyst-15 Catalyst start->prep_catalyst setup_reaction 2. Assemble Reaction Apparatus (Inert Atmosphere) prep_catalyst->setup_reaction add_reactants 3. Add Catalyst, Methanol, and 2-methyl-1-heptene setup_reaction->add_reactants run_reaction 4. Heat and Stir (e.g., 80°C) add_reactants->run_reaction monitor 5. Monitor Reaction Progress (GC/NMR) run_reaction->monitor monitor->run_reaction Continue Reaction workup 6. Cool, Filter Catalyst, and Purify Product (Distillation) monitor->workup Reaction Complete end_product This compound workup->end_product

Caption: General workflow for the synthesis of this compound.

References

minimizing byproduct formation in 2-Methoxy-2-methylheptane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2-Methoxy-2-methylheptane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to unfavorable equilibrium. The reaction is reversible.- Increase the molar excess of one reactant, typically 2-methyl-1-heptene, to shift the equilibrium towards the product. - Remove water, a byproduct of the competing methanol dehydration reaction, using molecular sieves or a Dean-Stark apparatus.[1]
Low reaction temperature.While the reaction is exothermic, a certain activation energy must be overcome. Maintain the reaction temperature within the optimal range for the catalyst, typically not exceeding 400 K (127 °C) for resin catalysts like Amberlyst-15 to prevent catalyst degradation.[2]
Catalyst deactivation.- Ensure the catalyst is properly dried and handled to avoid poisoning. - If using a reusable catalyst like Amberlyst-15, consider regeneration according to the manufacturer's protocol.
High Levels of Dimethyl Ether (DME) Byproduct Excessive methanol self-condensation (dehydration). This is a common side reaction in acid-catalyzed reactions of alcohols.[2]- Lower the reaction temperature. Higher temperatures favor the dehydration of methanol. - Use a catalyst with higher selectivity for the etherification reaction over alcohol dehydration.
High Levels of 2-Methyl-2-heptanol (B1584528) (MHOH) Byproduct Undesirable reaction between methanol and 2-methyl-1-heptene.[2]- Optimize the methanol to 2-methyl-1-heptene molar ratio. A large excess of methanol can favor this side reaction.
Formation of Alkene Byproducts (e.g., from dimerization of 2-methyl-1-heptene) Strong acid catalyst and/or high temperature promoting alkene oligomerization.- Use a milder acid catalyst or a solid acid catalyst like Amberlyst-15, which can offer higher selectivity. - Maintain the reaction temperature at the lower end of the effective range.
Difficult Product Purification Close boiling points of the product and byproducts, particularly 2-methyl-2-heptanol.[3]- Employ fractional distillation with a high-efficiency column. The boiling points are: this compound (~424.4 K), 2-methyl-2-heptanol (~471.4 K), 2-methyl-1-heptene (~392.2 K), methanol (~337.5 K), and DME (~248.2 K).[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The main byproducts are dimethyl ether (DME) and 2-methyl-2-heptanol (MHOH).[2][3] DME is formed from the acid-catalyzed dehydration of methanol, while MHOH results from an undesired reaction between methanol and 2-methyl-1-heptene.[2]

Q2: How does the molar ratio of reactants affect byproduct formation?

A2: A higher methanol to 2-methyl-1-heptene ratio can increase the rate of DME formation. Conversely, a large excess of 2-methyl-1-heptene can improve the yield of the desired product but may necessitate more rigorous purification to remove the unreacted alkene.

Q3: What is the optimal temperature for the reaction?

A3: The activation energies of the competing reactions favor higher temperatures for the desired product formation. However, this is limited by the thermal stability of the catalyst, which is typically around 400 K (127 °C) for commonly used resin catalysts.[2] Exceeding this temperature can lead to catalyst degradation and increased byproduct formation.

Q4: Which type of acid catalyst is recommended to minimize byproducts?

A4: Solid acid catalysts, such as the sulfonic acid resin Amberlyst-15, are often preferred over strong mineral acids like sulfuric acid.[4] Solid catalysts can offer higher selectivity, are easily separable from the reaction mixture, and can be recycled, which simplifies the workup and reduces waste.

Q5: How can I monitor the progress of the reaction and quantify the byproducts?

A5: The reaction progress and the quantification of this compound and its byproducts can be effectively monitored using Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the different components in the reaction mixture.

Data Presentation

Table 1: Influence of Reaction Temperature on Byproduct Formation (Illustrative Data)

Temperature (°C)This compound Yield (%)Dimethyl Ether (DME) (%)2-Methyl-2-heptanol (MHOH) (%)
8075510
1008587
12080128
140702010

Note: This data is illustrative and the actual results may vary depending on the catalyst, reactant ratio, and reaction time.

Table 2: Effect of Methanol to 2-Methyl-1-heptene Molar Ratio on Product Selectivity (Illustrative Data)

Methanol : 2-Methyl-1-heptene Molar RatioThis compound Selectivity (%)Dimethyl Ether (DME) Selectivity (%)
1:1905
2:18510
1:2953
1:3972

Note: This data is illustrative and the actual results may vary depending on the catalyst, temperature, and reaction time.

Experimental Protocols

Protocol 1: Laboratory Synthesis of this compound using Amberlyst-15

Materials:

  • 2-methyl-1-heptene

  • Anhydrous methanol

  • Amberlyst-15 (dried)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Molecular sieves (optional)

Procedure:

  • Set up a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • To the flask, add 2-methyl-1-heptene and anhydrous methanol. A molar ratio of 1:2 to 1:3 of alkene to alcohol is a good starting point to favor product formation.

  • Add the dried Amberlyst-15 catalyst to the reaction mixture. A catalyst loading of 5-10 wt% relative to the limiting reactant is typically used.

  • If desired, add activated molecular sieves to remove water formed during the reaction.

  • Heat the mixture to reflux with vigorous stirring. The optimal temperature is typically between 60-80°C.

  • Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by GC-MS.

  • Once the reaction has reached completion (or equilibrium), cool the mixture to room temperature.

  • Separate the Amberlyst-15 catalyst by filtration.

  • Remove the excess methanol by rotary evaporation.

  • Purify the crude product by fractional distillation to separate the this compound from unreacted 2-methyl-1-heptene and the 2-methyl-2-heptanol byproduct.

Protocol 2: GC-MS Analysis of the Reaction Mixture

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar capillary column (e.g., HP-5MS or equivalent).

Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or diethyl ether).

  • Filter the diluted sample through a syringe filter to remove any particulate matter.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate.

  • MS Ion Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Scan Range: m/z 35-500.

Data Analysis:

  • Identify the peaks corresponding to this compound, 2-methyl-1-heptene, methanol, DME, and MHOH by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the relative amounts of each component by integrating the peak areas in the chromatogram.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_byproducts Byproducts 2-Methyl-1-heptene 2-Methyl-1-heptene This compound This compound 2-Methyl-1-heptene->this compound + Methanol (Acid Catalyst) 2-Methyl-2-heptanol (MHOH) 2-Methyl-2-heptanol (MHOH) 2-Methyl-1-heptene->2-Methyl-2-heptanol (MHOH) + Methanol (Undesired Reaction) Methanol Methanol Methanol->this compound Dimethyl Ether (DME) Dimethyl Ether (DME) Methanol->Dimethyl Ether (DME) Self-condensation (Acid Catalyst) Methanol->2-Methyl-2-heptanol (MHOH)

Caption: Reaction pathways in this compound synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis Reactant_Mixing Mix 2-Methyl-1-heptene, Methanol, and Catalyst Reaction Heat to Reflux (60-80°C) Reactant_Mixing->Reaction Monitoring Monitor by GC-MS Reaction->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Evaporation Remove excess Methanol Filtration->Evaporation Distillation Fractional Distillation Evaporation->Distillation Final_Product Pure this compound Distillation->Final_Product GC_MS_Analysis GC-MS for Purity Final_Product->GC_MS_Analysis

Caption: Experimental workflow for synthesis and purification.

Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield High_DME High DME? Low_Yield->High_DME No Increase_Alkene Increase Alkene Ratio Low_Yield->Increase_Alkene Yes High_MHOH High MHOH? High_DME->High_MHOH No Lower_Temp Lower Temperature High_DME->Lower_Temp Yes Optimize_Ratio Optimize Reactant Ratio High_MHOH->Optimize_Ratio Yes Successful_Synthesis Successful Synthesis High_MHOH->Successful_Synthesis No Check_Temp Check Temperature Increase_Alkene->Check_Temp Check_Catalyst Check Catalyst Activity Check_Temp->Check_Catalyst Check_Catalyst->High_DME Lower_Temp->High_MHOH Optimize_Ratio->Successful_Synthesis

Caption: Troubleshooting decision tree for byproduct minimization.

References

Technical Support Center: 2-Methoxy-2-methylheptane Reactive Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reactive distillation of 2-Methoxy-2-methylheptane.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound via reactive distillation.

Issue: Low Yield of this compound (MMH)

A lower than expected yield of the desired product can be attributed to several factors. A systematic approach to troubleshooting this issue is outlined below.

Question: My MMH yield is significantly lower than expected. What are the potential causes and how can I address them?

Answer:

Low MMH yield in a reactive distillation process can stem from issues with reaction equilibrium, catalyst activity, or operational parameters. Follow these steps to diagnose and resolve the problem:

  • Verify Reactant Feed Ratios: The molar ratio of methanol (B129727) (MeOH) to 2-methyl-1-heptene (B91929) (MH) is a critical parameter. An excess of one reactant is often used to drive the reversible reaction towards the product side. However, an inappropriate ratio can limit the conversion of the limiting reactant.

    • Action: Carefully check the calibration of your feed pumps and ensure the correct molar ratio is being supplied to the column.

  • Assess Catalyst Activity: The Amberlyst-35 catalyst, commonly used for this reaction, has a maximum operating temperature of around 400-423 K.[1][2] Exceeding this temperature can lead to catalyst deactivation.

    • Action: Monitor the temperature profile across the reactive section of the column. If temperatures have exceeded the recommended limit, the catalyst may need to be replaced.

  • Check for Inefficient Separation: The principle of reactive distillation relies on the continuous removal of products from the reaction zone to shift the equilibrium. If the separation efficiency is poor, the product concentration in the reactive zone will increase, inhibiting the forward reaction.

    • Action: Verify the column's operating parameters, including the reflux ratio and reboiler duty. An incorrect reflux ratio can lead to inadequate separation.

  • Investigate Potential Side Reactions: The formation of byproducts such as dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH) consumes reactants and reduces the yield of MMH.[2][3][4][5]

    • Action: Analyze the product streams to quantify the concentration of byproducts. High levels of DME and MHOH may indicate that the reaction conditions (e.g., temperature) are favoring the side reactions.

Logical Troubleshooting Flow for Low MMH Yield

low_yield_troubleshooting start Low MMH Yield Detected check_feeds Verify Reactant Feed Ratios start->check_feeds check_catalyst Assess Catalyst Activity check_feeds->check_catalyst Correct adjust_feeds Adjust Feed Pumps and Ratios check_feeds->adjust_feeds Incorrect check_separation Evaluate Separation Efficiency check_catalyst->check_separation Active replace_catalyst Replace Catalyst check_catalyst->replace_catalyst Deactivated check_byproducts Analyze for Side Products check_separation->check_byproducts Efficient optimize_params Optimize Reflux Ratio and Reboiler Duty check_separation->optimize_params Inefficient adjust_conditions Adjust Temperature to Minimize Byproducts check_byproducts->adjust_conditions High end Yield Improved adjust_feeds->end replace_catalyst->end optimize_params->end adjust_conditions->end

Caption: Troubleshooting workflow for low MMH yield.

Issue: Column Flooding or High-Pressure Drop

Hydraulic issues within the reactive distillation column can disrupt operation and lead to poor performance.

Question: My reactive distillation column is experiencing flooding or a significant pressure drop. What could be the cause and how can I resolve it?

Answer:

Flooding and high-pressure drops are typically indicative of excessive vapor flow or liquid holdup within the column.

  • Excessive Reboiler Duty: A high boil-up rate generates a large volume of vapor that can exceed the column's capacity, leading to flooding.

    • Action: Gradually reduce the reboiler duty while monitoring the pressure drop and column performance.

  • High Reflux Ratio: While a higher reflux ratio can improve separation, an excessively high ratio increases the liquid load in the column, which can contribute to flooding.

    • Action: Optimize the reflux ratio to achieve the desired separation without overloading the column.

  • Catalyst Swelling or Fouling: The solid catalyst particles can swell or become fouled over time, restricting the flow path for liquid and vapor, thereby increasing the pressure drop.

    • Action: If operational adjustments do not resolve the issue, the catalyst may need to be inspected for signs of swelling or fouling and replaced if necessary.

  • Incorrect Column Packing: The type and size of the column packing material are crucial for proper hydraulic performance.

    • Action: Ensure that the packing material is appropriate for the scale and operating conditions of your experiment.

Frequently Asked Questions (FAQs)

Q1: What are the key side reactions in the synthesis of this compound and how can they be minimized?

A1: The primary side reactions are the formation of dimethyl ether (DME) and 2-methyl-2-heptanol (MHOH) from the reactants methanol and 2-methyl-1-heptene.[2][3][4][5] Minimizing these can be achieved by:

  • Controlling Temperature: The activation energies of the main and side reactions differ. Operating within the optimal temperature range for MMH formation can disfavor the side reactions.

  • Optimizing Reactant Ratio: Adjusting the molar ratio of methanol to 2-methyl-1-heptene can influence the relative rates of the desired and undesired reactions.

Q2: What is the typical operating pressure for the reactive distillation of this compound?

A2: The operating pressure is a critical parameter that influences the temperature profile within the column. Higher operating pressures generally lead to higher temperatures.[4] The optimal pressure is often a trade-off between reaction kinetics, which are favored by higher temperatures, and the thermal stability of the catalyst, which can be compromised at elevated temperatures.[2][4] It is important to select a pressure that maintains the reactive zone temperature below the catalyst's degradation point (around 400-423 K).[1][2]

Q3: How does the reflux ratio affect the performance of the reactive distillation process?

A3: The reflux ratio, the ratio of the liquid returned to the column to the liquid removed as distillate, plays a crucial role in the separation efficiency.

  • Increasing the reflux ratio generally improves the separation of components, which can enhance the removal of products from the reactive zone and drive the reaction towards completion.

  • However, an excessively high reflux ratio increases the energy consumption in the reboiler and can lead to hydraulic problems such as flooding. Therefore, an optimal reflux ratio must be determined to balance separation efficiency and operational stability.

Experimental Protocols

General Experimental Workflow for Reactive Distillation of this compound

This workflow outlines the key steps for setting up and running a reactive distillation experiment for the synthesis of MMH.

experimental_workflow start Experiment Start prepare_catalyst Prepare and Pack Catalyst Bed start->prepare_catalyst assemble_column Assemble Reactive Distillation Column prepare_catalyst->assemble_column preheat_system Preheat System to Operating Temperature assemble_column->preheat_system introduce_feeds Introduce Methanol and 2-Methyl-1-heptene Feeds preheat_system->introduce_feeds monitor_steady_state Monitor Temperature and Pressure for Steady State introduce_feeds->monitor_steady_state collect_samples Collect Distillate and Bottoms Samples monitor_steady_state->collect_samples Steady State Achieved analyze_samples Analyze Samples (e.g., by GC) collect_samples->analyze_samples shutdown System Shutdown analyze_samples->shutdown

Caption: General experimental workflow for MMH synthesis.

Data Presentation

Table 1: Typical Operating Parameters for this compound Reactive Distillation

ParameterValueReference
CatalystAmberlyst-35[1]
Max. Catalyst Temperature400 - 423 K[1][2]
Operating Pressure1 - 10 atm[4][6]
Reflux Ratio3.61 (example)[4]
Reboiler Temperature~448 K[4]
Condenser Temperature~402 K[4]

Table 2: Boiling Points of Components at Atmospheric Pressure

ComponentBoiling Point (K)Reference
Dimethyl ether (DME)248.2[3]
Methanol (MeOH)337.5[3]
2-Methyl-1-heptene (MH)392.2[3]
This compound (MMH)424.4[3]
2-Methyl-2-heptanol (MHOH)471.4[3]

References

Technical Support Center: Cost Reduction in 2-Methoxy-2-methylheptane Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on the synthesis of 2-Methoxy-2-methylheptane (MMH), focusing on cost-reduction strategies, troubleshooting common experimental issues, and answering frequently asked questions.

Synthesis Methods: A Comparative Overview

Two primary synthetic routes for this compound are the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol (B129727) and the Williamson ether synthesis. The choice of method often depends on the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.

Data Presentation: Comparison of Synthesis Routes
ParameterAcid-Catalyzed EtherificationWilliamson Ether Synthesis
Starting Materials 2-methyl-1-heptene, Methanol, Acid Catalyst (e.g., Amberlyst 35)2-Chloro-2-methylheptane (B3190526) (or other suitable alkyl halide), Sodium Methoxide (B1231860)
Relative Cost of Starting Materials Can be more cost-effective at industrial scale due to bulk availability of alkenes.[1]May be more cost-effective at lab scale depending on the price of the specific alkyl halide.
Typical Yield (Industrial) High (e.g., 99% yield of MMH has been estimated in optimized processes).[2]Not typically used for industrial production of MMH.
Typical Yield (Lab Scale) Generally good, but can be affected by equilibrium limitations.50-95% is a general range for this type of reaction.[3]
Key Side Reactions Formation of dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[1][4]E2 elimination is a major competing reaction, especially with tertiary alkyl halides.[3]
Reaction Conditions Moderate temperatures (limited by catalyst activity, e.g., up to 400 K).[1]Typically 50-100 °C.[3]
Process Complexity Can be complex at a large scale, often requiring multiple distillation columns for purification.[5]Generally a straightforward SN2 reaction, but requires careful control of conditions to minimize side reactions.

Experimental Protocols

Protocol 1: Acid-Catalyzed Etherification of 2-Methyl-1-heptene (Lab Scale)

This protocol is a representative lab-scale adaptation of the industrial synthesis of this compound.

Materials:

  • 2-methyl-1-heptene

  • Methanol (anhydrous)

  • Amberlyst® 35 wet catalyst (or other suitable acidic resin)

  • Diethyl ether (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-1-heptene and an excess of anhydrous methanol (e.g., a 5:1 molar ratio of methanol to alkene).

  • Catalyst Addition: Add the acid catalyst (e.g., 10% by weight of the 2-methyl-1-heptene).

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with brine.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to separate the this compound from unreacted starting materials and byproducts.

Protocol 2: Williamson Ether Synthesis of this compound (Lab Scale)

This protocol outlines a plausible lab-scale Williamson ether synthesis for MMH.

Materials:

  • 2-Chloro-2-methylheptane

  • Sodium methoxide

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether (for extraction)

  • Water

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide in anhydrous DMF.

  • Addition of Alkyl Halide: Slowly add 2-chloro-2-methylheptane to the stirred solution of sodium methoxide via the dropping funnel. An exothermic reaction may be observed.

  • Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and quench by the slow addition of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start reactants Combine Reactants & Catalyst/Base start->reactants reaction Heat & Stir under Reflux reactants->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor cool Cool to Room Temperature monitor->cool filter_catalyst Filter Catalyst (if applicable) cool->filter_catalyst quench Quench Reaction filter_catalyst->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry evaporate Solvent Evaporation dry->evaporate distill Fractional Distillation evaporate->distill analyze Analyze Purity (GC-MS, NMR) distill->analyze end Pure this compound analyze->end

Caption: A generalized experimental workflow for the synthesis, workup, and purification of this compound.

troubleshooting_williamson Troubleshooting Low Yield in Williamson Ether Synthesis cluster_elimination E2 Elimination is Likely cluster_incomplete_reaction Incomplete Reaction start Low Yield of Ether check_byproducts Analyze Crude Product for Byproducts (GC-MS) start->check_byproducts alkene_present Alkene Detected? check_byproducts->alkene_present unreacted_sm Unreacted Starting Material? check_byproducts->unreacted_sm lower_temp Lower Reaction Temperature alkene_present->lower_temp Yes less_hindered Use a Less Hindered Base alkene_present->less_hindered Yes primary_halide Ensure Primary Alkyl Halide is Used (if possible) alkene_present->primary_halide Yes no_issue Other Issues (e.g., purification loss) alkene_present->no_issue No increase_time Increase Reaction Time unreacted_sm->increase_time Yes check_base Ensure Anhydrous Conditions & Active Base unreacted_sm->check_base Yes increase_temp Slightly Increase Temperature unreacted_sm->increase_temp Yes unreacted_sm->no_issue No

Caption: A decision tree for troubleshooting low yields in the Williamson ether synthesis of this compound.

Troubleshooting Guides

Issue 1: Low Yield in Acid-Catalyzed Etherification

Q: My yield of this compound is lower than expected in the acid-catalyzed reaction. What are the possible causes and solutions?

A:

  • Cause: The reaction is reversible, and the equilibrium may not favor product formation under your conditions.

    • Solution: Use a large excess of methanol to drive the equilibrium towards the product side (Le Chatelier's principle).

  • Cause: Incomplete reaction.

    • Solution: Increase the reaction time or the amount of catalyst. Ensure the catalyst is active.

  • Cause: Formation of byproducts such as dimethyl ether (DME) and 2-methyl-2-heptanol (MHOH).[1][4]

    • Solution: Optimize the reaction temperature. Higher temperatures can favor side reactions. A temperature range of 50-60 °C is often a good starting point for lab-scale reactions.

  • Cause: Loss of product during workup or purification.

    • Solution: Ensure efficient extraction and careful fractional distillation to minimize losses.

Issue 2: Significant Alkene Formation in Williamson Ether Synthesis

Q: I am observing a significant amount of an alkene byproduct in my Williamson ether synthesis. How can I minimize this?

A:

  • Cause: The alkoxide is acting as a base and promoting E2 elimination instead of acting as a nucleophile for SN2 substitution. This is a common issue with tertiary alkyl halides like 2-chloro-2-methylheptane.[3]

    • Solution 1: Optimize Reaction Conditions:

      • Temperature: Use the lowest temperature at which the reaction proceeds at a reasonable rate. Lower temperatures favor substitution over elimination.

      • Base/Nucleophile: While sodium methoxide is the required nucleophile, ensure it is added slowly and the temperature is controlled to prevent a rapid exothermic reaction that would favor elimination.

    • Solution 2: Alternative Williamson Strategy (if applicable): For some ethers, there are two possible disconnection approaches. For MMH, the alternative would be reacting 2-heptoxide with a methyl halide. This would be a more favorable SN2 reaction. However, preparing the specific this compound via this route is not straightforward.

Frequently Asked Questions (FAQs)

Q1: Which synthesis method is more cost-effective for lab-scale production of this compound?

A1: The cost-effectiveness depends on the current market price of the starting materials. Below is a sample cost comparison based on prices from a major supplier (Sigma-Aldrich). Note that prices are subject to change.

ReagentSynthesis MethodSupplierCatalog NumberQuantityPrice (USD)
2-Methyl-1-hepteneAcid-Catalyzed EtherificationSigma-Aldrich11105825 mL~$977
MethanolBothSigma-Aldrich34860100 mLVaries
2-Chloro-2-methylheptaneWilliamson Ether SynthesisEvitaChemEVT-3327341-Custom quote
Sodium MethoxideWilliamson Ether SynthesisSigma-Aldrich164992100 g~$58

Based on this, the high cost of 2-methyl-1-heptene at lab scale might make the Williamson ether synthesis a more attractive option if a reasonably priced source of 2-chloro-2-methylheptane can be found.

Q2: What is the best way to purify this compound in the lab?

A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale.[5] This technique separates compounds based on their boiling points. Since the boiling points of the desired product, unreacted starting materials, and byproducts are different, careful fractional distillation can yield a pure product.

Q3: Can I use a different acid catalyst for the etherification reaction?

A3: Yes, other strong acid catalysts can be used, such as sulfuric acid or p-toluenesulfonic acid. However, solid acid catalysts like Amberlyst resins are often preferred in a lab setting because they are easily filtered out of the reaction mixture, simplifying the workup process.

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The most common methods for confirming the identity and purity of your product are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates the components of a mixture and provides a mass spectrum for each component, allowing for identification and purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed information about the structure of the molecule, confirming that the desired product has been formed. Integration of the peaks in the ¹H NMR spectrum can also be used to assess purity.

Q5: Are there greener alternatives for the synthesis of this compound?

A5: Research is ongoing into greener synthesis methods for ethers. For the acid-catalyzed etherification, using a recyclable solid acid catalyst is a step towards a greener process. For the Williamson ether synthesis, exploring the use of less hazardous solvents or even solvent-free conditions could be an area for optimization. Additionally, process intensification techniques like reactive distillation, while more common in industrial settings, can be adapted for continuous flow lab-scale synthesis to improve efficiency and reduce waste.[5]

References

Navigating the Exotherm: A Technical Guide to the Synthesis of 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

For immediate assistance with exothermic reaction management during the synthesis of 2-Methoxy-2-methylheptane, please consult our troubleshooting guide and frequently asked questions. This guide is intended for use by trained research, scientific, and drug development professionals.

The synthesis of this compound, a promising gasoline additive and versatile solvent, is an exothermic process requiring careful temperature control to ensure safety, maximize yield, and minimize the formation of byproducts. This technical support center provides detailed troubleshooting guidance, frequently asked questions, and experimental protocols to assist researchers in successfully managing this reaction.

Troubleshooting Guide: Managing Exothermic Events

Rapid temperature increases are a primary concern during the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol (B129727). Below are common issues and their recommended solutions.

Issue Potential Cause(s) Recommended Action(s)
Rapid, Uncontrolled Temperature Spike (Runaway Reaction) 1. Reagent Addition Rate Too High: The rate of heat generation is exceeding the system's cooling capacity. 2. Inadequate Cooling: Ice bath is depleted or not making sufficient contact with the reaction vessel. 3. High Catalyst Concentration: Excessive catalyst loading is accelerating the reaction rate beyond manageable levels.1. Immediately cease all reagent addition. 2. Enhance external cooling: Add more ice, dry ice, or a colder solvent to the external cooling bath. 3. If the temperature continues to rise uncontrollably, prepare for emergency quenching: Add a cold, inert solvent to dilute the reaction mixture. 4. If necessary, neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution), but be aware this may be highly exothermic itself and should be done with extreme caution.
Reaction Temperature Consistently Above Target Range 1. Initial cooling was insufficient. 2. Ambient temperature is high. 3. Stirring is inadequate, leading to localized hot spots.1. Reduce the rate of reagent addition. 2. Ensure the reaction flask is adequately submerged in the cooling bath. 3. Increase the stirring rate to improve heat dissipation.
Low Conversion of Starting Material 1. Reaction temperature was too low, leading to a slow reaction rate. 2. Reaction temperature was too high, unfavorably shifting the reaction equilibrium.[1] 3. Insufficient catalyst. 1. Allow the reaction to slowly warm to the target temperature and monitor for a controlled exotherm. 2. If the reaction has been run at an excessively high temperature, consider re-optimizing at a lower temperature. The reaction is reversible, and lower temperatures favor product formation.[2] 3. Ensure the catalyst is active and used in the appropriate amount.
High Levels of Byproducts (Dimethyl Ether, 2-Methyl-2-heptanol) 1. Excessively high reaction temperatures can promote side reactions.[3][4] 2. Incorrect stoichiometry (e.g., large excess of methanol).1. Maintain the reaction temperature within the optimal range (see Experimental Protocol). 2. Use the recommended molar ratios of reactants.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a potential runaway reaction in this synthesis?

A1: Early indicators include a sudden and accelerating increase in the internal reaction temperature, even after slowing or stopping reagent addition. You may also observe an unexpected increase in pressure within a closed system or vigorous boiling of the solvent. Continuous monitoring of the reaction temperature is critical.

Q2: What is the optimal temperature range for the synthesis of this compound?

A2: The optimal temperature is a balance between reaction rate and equilibrium. The reaction is exothermic, and higher temperatures can unfavorably shift the equilibrium, reducing the yield.[1] Additionally, the activity of common acid resin catalysts like Amberlyst-15 is often limited to below 400 K (127 °C).[3][5] A practical laboratory-scale temperature range to maintain is typically between 40-60 °C.

Q3: How does the choice of acid catalyst affect the exothermic nature of the reaction?

A3: Both homogeneous acids (like sulfuric acid) and heterogeneous solid acids (like Amberlyst-15) will catalyze this exothermic reaction. While the overall heat of reaction is the same, the rate of heat generation can be influenced by the catalyst's activity and concentration. Solid acid catalysts like Amberlyst-15 are often preferred for ease of removal and potentially more controlled reaction rates.

Q4: Can I add all the methanol to the 2-methyl-1-heptene at once and then add the catalyst?

A4: This is strongly discouraged. Adding the reagents in this manner can lead to a rapid, uncontrolled exotherm upon addition of the catalyst. The recommended procedure is to control the reaction rate by the slow, dropwise addition of one of the reactants.

Q5: What is the heat of reaction for the etherification of 2-methyl-1-heptene with methanol?

Experimental Protocol: Laboratory-Scale Synthesis of this compound

This protocol is a general guideline for the synthesis of this compound on a laboratory scale, with a focus on managing the exothermic nature of the reaction.

Reactants and Materials:

  • 2-Methyl-1-heptene

  • Methanol

  • Amberlyst-15 (or other suitable acid catalyst)

  • Anhydrous Magnesium Sulfate (for drying)

  • Sodium Bicarbonate solution (for neutralization)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Condenser

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Catalyst Preparation: If using Amberlyst-15, ensure it is properly activated according to the manufacturer's instructions (typically involves washing and drying).

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a thermometer, add 2-methyl-1-heptene and the Amberlyst-15 catalyst.

    • Place the flask in an ice-water bath and begin stirring.

    • Fit the flask with an addition funnel containing methanol.

  • Initiation of Reaction:

    • Once the stirred mixture has cooled to approximately 0-5 °C, begin the dropwise addition of methanol from the addition funnel.

    • Crucially, monitor the internal temperature of the reaction closely. The rate of methanol addition should be controlled to maintain the internal temperature below a set threshold (e.g., 10-15 °C) during the initial phase.

  • Reaction Progression:

    • After the initial exotherm subsides, the reaction mixture can be allowed to slowly warm to room temperature and then heated to a target temperature (e.g., 50-60 °C) to drive the reaction to completion.

    • Continue to monitor the temperature and maintain it within the target range using a heating mantle with a temperature controller and/or by adjusting the cooling bath.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by a suitable analytical method (e.g., GC-MS, NMR).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter to remove the solid Amberlyst-15 catalyst.

    • Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by washing with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

    • The crude product can then be purified by distillation.

Visualizing Reaction Management

To better understand the logical flow of managing the exothermic reaction, the following diagrams illustrate the key decision-making processes and workflows.

Exotherm_Management_Workflow start Start Synthesis setup Combine 2-Methyl-1-heptene and Catalyst in Flask start->setup cool Cool Mixture to 0-5 °C in Ice Bath setup->cool add_methanol Begin Slow, Dropwise Addition of Methanol cool->add_methanol monitor_temp Monitor Internal Temperature add_methanol->monitor_temp temp_ok Temperature Stable (< 15 °C) monitor_temp->temp_ok Yes temp_high Temperature Rising Rapidly! monitor_temp->temp_high No temp_ok->add_methanol continue_reaction Continue Reaction at Target Temperature (e.g., 50-60 °C) temp_ok->continue_reaction Addition Complete stop_addition STOP Methanol Addition temp_high->stop_addition slow_addition Reduce Addition Rate enhance_cooling Enhance External Cooling enhance_cooling->monitor_temp stop_addition->enhance_cooling workup Reaction Complete -> Work-up continue_reaction->workup

Caption: Workflow for controlled methanol addition.

Runaway_Reaction_Response start Uncontrolled Temperature Spike Detected stop_reagents Cease All Reagent Addition Immediately start->stop_reagents alert Alert Lab Personnel and Supervisor start->alert cool Apply Maximum Cooling (e.g., Dry Ice/Acetone Bath) stop_reagents->cool prepare_quench Prepare for Emergency Quench (Cold, Inert Solvent) cool->prepare_quench monitor Monitor Temperature and Pressure prepare_quench->monitor stabilized Temperature Stabilizing/Decreasing monitor->stabilized Yes escalating Temperature Continues to Rise monitor->escalating No safe_shutdown Proceed with Cautious Shutdown and Investigation stabilized->safe_shutdown execute_quench Execute Emergency Quench escalating->execute_quench evacuate Evacuate Area if Necessary execute_quench->evacuate

Caption: Emergency response plan for a runaway reaction.

References

Technical Support Center: Separation of 2-Methoxy-2-methylheptane from Methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and experimental protocols for the separation of 2-Methoxy-2-methylheptane from unreacted methanol (B129727), a common purification step following its synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method to separate unreacted methanol from my this compound product?

A1: The most effective method depends on the scale of your experiment and the available equipment.

  • For most lab-scale purifications, fractional distillation is highly effective due to the significant difference in boiling points between the two compounds.

  • Liquid-liquid extraction with water is another viable and often simpler method for removing methanol, leveraging its high water solubility. This is particularly useful for an initial purification step before a final distillation.

Q2: Why is there a large boiling point difference between this compound and methanol?

A2: The large difference in boiling points stems from the differences in their molecular weight and intermolecular forces. This compound is a much larger molecule (144.25 g/mol ) with stronger van der Waals forces compared to the smaller methanol molecule (32.04 g/mol ).[1][2][3] While methanol can form hydrogen bonds, the significantly higher molecular weight of this compound results in a much higher boiling point.

Q3: Can I use simple distillation instead of fractional distillation?

A3: While simple distillation can remove the bulk of the methanol, it is less efficient for separating liquids with boiling points closer than 70-80°C.[4][5] Given the very large difference here (>80°C), simple distillation may be adequate for a crude separation. However, fractional distillation will provide a much purer product by offering multiple theoretical plates for vaporization and condensation, ensuring a sharper separation.[4][6]

Q4: After a liquid-liquid extraction with water, my organic layer is cloudy. What should I do?

A4: A cloudy organic layer indicates the presence of emulsified or dissolved water. This is a common issue. To resolve this, you should "dry" the organic layer using an anhydrous inorganic salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[7][8][9] Add the drying agent to the solution until it no longer clumps together and some particles flow freely, then remove the drying agent by filtration.[9]

Physical Properties for Separation

A clear understanding of the physical properties of each component is critical for designing an effective separation protocol.

PropertyThis compoundMethanolData Source(s)
Molecular Formula C₉H₂₀OCH₃OH[3][10]
Molecular Weight 144.25 g/mol 32.04 g/mol [2][11]
Boiling Point ~151.2 °C (424.4 K)~64.7 °C[12][13]
Density ~0.793 g/cm³ (at 20°C)~0.792 g/cm³ (at 20°C)[3]
Water Solubility Low solubilityMiscible[12][14][15]
Appearance Colorless liquidColorless liquid[3][11]

Experimental Protocols

Protocol 1: Separation by Fractional Distillation

This method is ideal for achieving high purity of this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus as shown in the diagram below. Use a round-bottom flask of an appropriate size (the mixture should fill it to about half to two-thirds of its volume). The fractionating column should be packed with glass beads or rings to provide a large surface area for condensation and re-vaporization.[4]

  • Charging the Flask: Add the crude mixture of this compound and methanol to the distillation flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to allow a distinct temperature gradient to establish in the fractionating column.

  • Collecting the First Fraction (Methanol): As the mixture heats, the more volatile component, methanol, will vaporize first. The vapor will rise through the column, and the temperature at the thermometer should stabilize at the boiling point of methanol (~64.7 °C).[16] Collect this distillate in a receiving flask. Maintain a slow and steady distillation rate.[4]

  • Transition Phase: Once most of the methanol has distilled over, the temperature reading on the thermometer will begin to drop, before rising again. This indicates that the first fraction is complete.

  • Collecting the Second Fraction (Product): Change the receiving flask to collect the next fraction. Increase the heating mantle temperature. The temperature at the thermometer will now rise and stabilize at the boiling point of this compound (~151 °C). Collect this fraction as your purified product.

  • Shutdown: Stop the distillation before the flask boils to dryness to avoid the formation of potentially explosive peroxides and overheating of the residue.[17]

Fractional_Distillation cluster_setup Distillation Apparatus flask Distillation Flask (Crude Mixture + Boiling Chips) column Fractionating Column flask->column Vapor thermometer Thermometer (Bulb at vapor outlet) condenser Condenser (Water In/Out) column->condenser Vapor receiver1 Receiving Flask 1 (Methanol Fraction) condenser->receiver1 Distillate (~65°C) receiver2 Receiving Flask 2 (Product Fraction) condenser->receiver2 Distillate (~151°C) heat Heating Mantle heat->flask Heat

Diagram of the fractional distillation workflow.
Protocol 2: Separation by Liquid-Liquid Extraction

This is a quick method to remove the bulk of methanol from the product.

Methodology:

  • Setup: Place the crude product mixture into a separatory funnel of appropriate size. The funnel should not be more than three-quarters full.

  • Aqueous Wash: Add an equal volume of deionized water to the separatory funnel. Methanol is highly soluble in water and will preferentially move into the aqueous phase.[18]

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup. Close the stopcock and shake the funnel gently for 1-2 minutes to ensure thorough mixing of the two phases.[19]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense organic layer containing this compound will be the top layer, and the aqueous layer (water + methanol) will be the bottom layer.

  • Draining: Carefully drain the lower aqueous layer.

  • Repeat: Repeat the washing process (steps 2-5) two more times with fresh deionized water to ensure maximum removal of methanol.

  • Drying the Organic Layer: Drain the final organic layer into an Erlenmeyer flask. Add a small amount of a solid drying agent, such as anhydrous magnesium sulfate (MgSO₄).[8][20] Swirl the flask; add more drying agent until it no longer clumps.

  • Isolation: Decant or filter the dried organic solution away from the drying agent to obtain the purified this compound. The solvent can then be removed if the product was dissolved in a carrier solvent for the reaction.

Liquid_Liquid_Extraction start Crude Mixture in Separatory Funnel add_water Add Deionized Water start->add_water shake Shake & Vent add_water->shake separate Allow Layers to Separate shake->separate drain_aq Drain Aqueous Layer (Methanol + Water) separate->drain_aq Bottom Layer organic_layer Organic Layer (Product + Residual Water) separate->organic_layer Top Layer add_drying_agent Add Anhydrous MgSO₄ organic_layer->add_drying_agent filter Filter or Decant add_drying_agent->filter product Purified Product: This compound filter->product

Workflow for liquid-liquid extraction and drying.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation During Distillation - Heating rate is too high, preventing establishment of a proper temperature gradient.- Inefficient fractionating column (too short, not packed).- Inconsistent feed composition.[21]- Reduce the heating rate to allow for a slow, steady distillation.- Use a longer or more efficiently packed fractionating column.[4]- Ensure the crude mixture is homogeneous before starting.
Temperature Fluctuates During Distillation - Boiling has become uneven or is bumping.- Heating is inconsistent.- Ensure sufficient boiling chips or adequate stirring.- Insulate the distillation column and head with glass wool or aluminum foil to protect from drafts.[4]
Emulsion Forms During Extraction - Vigorous shaking of the separatory funnel.- Swirl the funnel gently instead of shaking vigorously.- Add a small amount of brine (saturated NaCl solution) to increase the polarity of the aqueous phase and help break the emulsion.[22]
Product is Still Wet After Drying - Insufficient amount of drying agent used.- Not enough time allowed for drying.- Add more drying agent until some particles remain free-flowing after swirling.- Allow the solution to stand over the drying agent for at least 15-20 minutes with occasional swirling.[8]

References

energy efficiency improvements in 2-Methoxy-2-methylheptane production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-Methoxy-2-methylheptane.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis method for this compound (MMH)?

The primary industrial route is the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[1] This reaction is reversible and exothermic.[1]

Q2: What are the main byproducts in the synthesis of this compound?

The principal byproducts are dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[2][3]

Q3: Why is the purification of this compound challenging?

The separation of this compound (MMH) from the byproduct 2-methyl-2-heptanol (MHOH) is particularly challenging and energy-intensive.[1] This difficulty arises from the small difference in their boiling points, with some studies indicating a difference of less than 8°C.[1]

Q4: What are the key reaction parameters influencing the yield and selectivity of MMH synthesis?

The critical parameters that require careful control are temperature, pressure, and the molar ratio of methanol to 2-methyl-1-heptene.[1][4] Since the reaction is exothermic, higher temperatures can adversely affect the chemical equilibrium and reduce the maximum achievable conversion.[1]

Q5: What are some advanced, energy-efficient technologies for producing this compound?

Process intensification technologies can significantly improve energy efficiency and reduce costs.[1][5] These include:

  • Reactive Distillation (RD): Integrates the chemical reaction and separation into a single unit.[1]

  • Dividing Wall Column (DWC): Can replace multiple conventional distillation columns, leading to significant energy savings.[2][6]

  • Side-Reactor Column (SRC): Involves coupling a distillation column with an adiabatic side-reactor.[1]

Q6: What are the limitations of using Williamson ether synthesis for this compound production?

While a fundamental method for ether synthesis, the Williamson reaction has several limitations, including:

  • The requirement for strong bases, which can lead to side reactions.[7]

  • The potential for elimination reactions, especially with secondary and tertiary alkyl halides.[7][8]

  • Steric hindrance, which can impede the reaction with bulky molecules.[7][9]

  • Sensitivity to the choice of solvent.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Unfavorable reaction equilibrium due to high temperature.Optimize the reaction temperature. Since the etherification is exothermic, lower temperatures favor product formation. However, the rate will be slower, so an optimal balance is needed. The upper temperature limit for some resin catalysts is around 400 K.[10]
Incorrect molar ratio of reactants.An excess of 2-methyl-1-heptene can be used to shift the equilibrium towards the product, but this will increase separation and recycling costs.[11]
Low Selectivity (High Levels of Byproducts) Formation of 2-methyl-2-heptanol (MHOH) and dimethyl ether (DME).Adjusting the reactor temperature and pressure can influence the rates of the desired and undesired reactions. The formation of DME is favored at higher temperatures.[10]
Catalyst Deactivation "Coking" or deposition of carbon on the catalyst surface at high temperatures.Operate within the recommended temperature range for the catalyst. Consider catalyst regeneration protocols if applicable.
Poor Separation of MMH and MHOH Insufficient number of theoretical plates in the distillation column.Increase the height or efficiency of the distillation column. This separation is known to be energy-intensive.[1]
Inaccurate vapor-liquid equilibrium (VLE) data for the simulation/design.Use a reliable thermodynamic model, such as UNIQUAC, for process simulation. Experimental VLE data for the MMH/MHOH system is scarce, which can lead to design uncertainties.[1][2]
High Energy Consumption Use of a conventional reactor followed by multiple distillation columns.Implement process intensification technologies like Reactive Distillation (RD) or a Dividing Wall Column (DWC). A DWC configuration has been shown to provide significant savings in operating (24%) and total annual costs (11.5%).[2][6]
Inefficient heat integration in the plant.Conduct a pinch analysis to identify opportunities for heat recovery and integration between different process streams.

Quantitative Data Summary

Table 1: Physical Properties of Key Components

CompoundMolecular FormulaMolar Mass ( g/mol )Normal Boiling Point (K)
Dimethyl Ether (DME)C₂H₆O46.07248.2
Methanol (MeOH)CH₄O32.04337.5
2-methyl-1-heptene (MH)C₈H₁₆112.21392.2
This compound (MMH)C₉H₂₀O144.25424.4
2-methyl-2-heptanol (MHOH)C₈H₁₈O130.23471.4

Data sourced from Hussain et al.[1]

Table 2: Energy Efficiency Improvements with Process Intensification

TechnologyDescriptionReported Savings
Dividing Wall Column (DWC) Replaces two conventional distillation columns with a single, thermally integrated unit.- 24% in plant operating costs- 11.5% in total annual costs
Reactive Distillation (RD) Combines reaction and separation in one vessel, overcoming equilibrium limitations.- Reduced capital and operating costs- Improved energy efficiency
Side-Reactor Column (SRC) Couples a distillation column with a side reactor.Can overcome the design limitations of a single RD column.

Data sourced from various process intensification studies.[1][2][6]

Experimental Protocols

Protocol 1: Synthesis of this compound via Vapor-Phase Alkylation

Objective: To synthesize this compound from 2-methyl-1-heptene and methanol using a solid acid catalyst in a continuous flow reactor.

Materials:

  • 2-methyl-1-heptene

  • Methanol

  • Solid acid catalyst (e.g., Amberlyst 35)

  • Inert gas (e.g., Nitrogen)

  • Standard glassware for a continuous flow reactor setup

  • Heating mantle and temperature controller

  • Condenser and collection vessel

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: Pack a fixed-bed reactor with the solid acid catalyst.

  • System Setup: Assemble the continuous flow reactor system. The reactants (2-methyl-1-heptene and methanol) are fed into a vaporizer, and the vaporized reactants flow through the heated catalyst bed.

  • Reaction Conditions:

    • Heat the catalyst bed to the desired reaction temperature (e.g., a range between 350-400 K).

    • Set the system pressure using a back-pressure regulator.

    • Feed the reactants at a specific molar ratio (e.g., excess 2-methyl-1-heptene) and flow rate into the vaporizer.

  • Product Collection: The reaction products exit the reactor, pass through the back-pressure regulator, and are cooled by a condenser. Collect the liquid product in a chilled collection vessel.

  • Steady-State and Analysis:

    • Allow the reaction to run for a sufficient period to reach steady-state conditions.

    • Collect liquid product samples at regular intervals.

    • Analyze the samples by gas chromatography (GC) to determine the conversion of reactants and the selectivity for this compound and other byproducts.[4]

Visualizations

Experimental_Workflow cluster_reactants Reactant Preparation cluster_process Synthesis Process cluster_separation Purification cluster_output Analysis & Product Reactants 2-methyl-1-heptene & Methanol Vaporizer Vaporizer Reactants->Vaporizer Reactor Fixed-Bed Reactor (Solid Acid Catalyst) Vaporizer->Reactor Heated Feed Condenser Condenser Reactor->Condenser Product Stream Distillation Distillation Column(s) or DWC/RD Condenser->Distillation Recycle Recycle Unreacted Reactants Distillation->Recycle Analysis GC Analysis Distillation->Analysis Product Pure 2-Methoxy- 2-methylheptane Distillation->Product Byproducts Byproducts (DME, MHOH) Distillation->Byproducts Recycle->Vaporizer

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Logic Start Low Product Yield? Check_Temp Is Temperature Optimized? Start->Check_Temp Check_Ratio Is Reactant Ratio Correct? Check_Temp->Check_Ratio No Check_Temp->Check_Ratio Yes Sol_Temp Adjust Temperature: Lower for exothermic reaction Check_Temp->Sol_Temp Fix Check_Catalyst Is Catalyst Active? Check_Ratio->Check_Catalyst No Check_Ratio->Check_Catalyst Yes Sol_Ratio Adjust Molar Ratio: Excess MH may increase yield Check_Ratio->Sol_Ratio Fix Check_Separation High Byproducts in Final Product? Check_Catalyst->Check_Separation No Check_Catalyst->Check_Separation Yes Sol_Catalyst Check/Regenerate Catalyst Check_Catalyst->Sol_Catalyst Fix Optimize_Distillation Optimize Distillation Column (e.g., more trays, reflux ratio) Check_Separation->Optimize_Distillation Yes Use_PI Consider Process Intensification (DWC, RD) Optimize_Distillation->Use_PI

References

Validation & Comparative

A Comparative Analysis of 2-Methoxy-2-methylheptane and MTBE as Gasoline Additives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and industry professionals on the performance, properties, and environmental impact of two key fuel oxygenates.

In the ongoing effort to enhance fuel efficiency and reduce harmful emissions, oxygenates play a crucial role as gasoline additives. Methyl tert-butyl ether (MTBE) has been a prominent choice for decades, valued for its octane-boosting properties. However, environmental concerns, particularly regarding groundwater contamination, have spurred the search for viable alternatives. One such promising candidate is 2-methoxy-2-methylheptane (MMH), a higher molecular weight ether. This guide provides a comprehensive comparison of MMH and MTBE, presenting available experimental data, outlining testing methodologies, and discussing their respective environmental and performance characteristics.

Physical and Chemical Properties

A fundamental comparison begins with the intrinsic properties of each compound, which influence their behavior in fuel blends and their environmental fate.

PropertyThis compound (MMH)Methyl tert-butyl ether (MTBE)
Chemical Formula C9H20O[1][2]C5H12O[3][4][5]
Molecular Weight 144.25 g/mol [1][2]88.15 g/mol [3][5]
Boiling Point ~132-136 °C[6]55.2 °C[3][7]
Density ~0.759 g/cm³[6]0.7404 g/cm³ (at 20 °C)[7]
Water Solubility Low (significantly lower than MTBE)[8]42 g/L (at 20°C)[9]
Vapor Pressure Lower than MTBE (inferred from higher boiling point)245 mmHg (at 25 °C)[4]

Performance as a Fuel Additive

The primary function of these additives is to increase the octane (B31449) rating of gasoline, which prevents engine knocking and allows for higher compression ratios, leading to improved efficiency and performance.

While extensive data is available for MTBE, specific experimental octane numbers for this compound are not widely published in publicly accessible literature. However, its potential as a high-performance octane booster is frequently cited.[1]

MTBE Performance Data:

Performance MetricValue/Effect
Blending Research Octane Number (RON) 115 - 135
Blending Motor Octane Number (MON) 98 - 110
Effect on Reid Vapor Pressure (RVP) Can increase the RVP of gasoline blends

Environmental and Health Considerations

The environmental persistence and potential health effects of fuel additives are critical factors in their evaluation.

This compound (MMH): Due to its higher molecular weight and lower water solubility compared to MTBE, MMH is considered a more environmentally favorable alternative in the event of a fuel spill, as it is less likely to contaminate groundwater.[1][8]

Methyl tert-butyl ether (MTBE): MTBE's high water solubility and resistance to biodegradation have led to widespread groundwater contamination, a major factor in the search for alternatives.[8] It is also classified as a potential human carcinogen.

Experimental Protocols

The evaluation of fuel additives is governed by standardized experimental procedures to ensure consistency and comparability of data. The American Society for Testing and Materials (ASTM) has established several key standards for this purpose.

Key Experimental Methodologies:

  • Research Octane Number (RON): Determined using the ASTM D2699 standard test method. This method utilizes a single-cylinder Cooperative Fuel Research (CFR) engine under controlled, mild operating conditions to assess the anti-knock characteristics of a fuel.

  • Motor Octane Number (MON): Determined using the ASTM D2700 standard test method. Similar to RON testing, this method also employs a CFR engine but under more severe operating conditions, including a higher engine speed and a preheated fuel mixture, to evaluate anti-knock performance under heavy load conditions.

  • Reid Vapor Pressure (RVP): Measured according to the ASTM D5191 standard. This test determines the vapor pressure of gasoline and other volatile petroleum products, which is a critical factor in controlling evaporative emissions.

  • Standard Specification for Automotive Spark-Ignition Engine Fuel: ASTM D4814 provides the comprehensive specifications for gasoline and its blends with oxygenates, outlining the acceptable ranges for various properties including octane, volatility, and additive content.

Synthesis of this compound

The production of MMH is a key area of research, with a focus on optimizing efficiency and yield. The primary synthesis route is the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol.[1]

Synthesis_of_MMH 2-Methyl-1-heptene 2-Methyl-1-heptene Etherification_Reaction Etherification_Reaction 2-Methyl-1-heptene->Etherification_Reaction Methanol Methanol Methanol->Etherification_Reaction Acid_Catalyst Acid_Catalyst Acid_Catalyst->Etherification_Reaction This compound This compound Etherification_Reaction->this compound

Synthesis of this compound

Experimental Workflow for Fuel Additive Evaluation

A simplified workflow for the evaluation of a new fuel additive, based on the aforementioned ASTM standards, is illustrated below.

Fuel_Additive_Workflow cluster_0 Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison Base_Gasoline Base_Gasoline Blending Blending Base_Gasoline->Blending Fuel_Additive Fuel_Additive Fuel_Additive->Blending Test_Fuel_Blends Test_Fuel_Blends Blending->Test_Fuel_Blends ASTM_D2699 RON Testing Test_Fuel_Blends->ASTM_D2699 ASTM_D2700 MON Testing Test_Fuel_Blends->ASTM_D2700 ASTM_D5191 RVP Measurement Test_Fuel_Blends->ASTM_D5191 Engine_Emissions_Test Emissions Analysis Test_Fuel_Blends->Engine_Emissions_Test Performance_Data Performance_Data ASTM_D2699->Performance_Data ASTM_D2700->Performance_Data ASTM_D5191->Performance_Data Engine_Emissions_Test->Performance_Data Comparison Comparison Performance_Data->Comparison

Fuel Additive Evaluation Workflow

Conclusion

This compound presents a compelling case as a substitute for MTBE. Its primary advantage lies in its significantly lower water solubility, which mitigates the risk of widespread groundwater contamination that has plagued MTBE. While quantitative, direct comparative performance data for MMH is not as readily available as for the long-established MTBE, the existing literature strongly suggests its efficacy as an octane enhancer.

For researchers and drug development professionals, the lower toxicity profile and reduced environmental persistence of MMH are significant. Further research to quantify the octane-boosting and emission reduction performance of MMH in various gasoline blends is warranted and will be crucial for its broader adoption. The established ASTM methodologies provide a clear framework for conducting such comparative studies. The transition to more environmentally benign fuel additives like MMH represents a critical step in the development of cleaner and more sustainable transportation fuels.

References

A Comparative Analysis of 2-Methoxy-2-methylheptane and Other Fuel Oxygenates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the performance of 2-Methoxy-2-methylheptane against other common fuel oxygenates, supported by available experimental data, to inform researchers, scientists, and fuel development professionals.

The quest for cleaner-burning and higher-performing gasolines has led to the extensive use of oxygenates as fuel additives. These compounds, containing one or more oxygen atoms, enhance the octane (B31449) rating of gasoline and promote more complete combustion, thereby reducing harmful emissions. While historically dominated by ethers like methyl tert-butyl ether (MTBE), concerns over environmental contamination have spurred research into alternative oxygenates. This guide provides a comparative analysis of a promising candidate, this compound (MMH), against established fuel oxygenates such as MTBE, ethyl tert-butyl ether (ETBE), tert-amyl methyl ether (TAME), and ethanol (B145695).

Physicochemical Properties: A Tabular Comparison

Table 1: General Physicochemical Properties of Selected Fuel Oxygenates

PropertyThis compound (MMH)Methyl tert-butyl ether (MTBE)Ethyl tert-butyl ether (ETBE)tert-Amyl methyl ether (TAME)Ethanol
Chemical Formula C₉H₂₀OC₅H₁₂OC₆H₁₄OC₆H₁₄OC₂H₅OH
Molecular Weight ( g/mol ) 144.25[1][2][3]88.15102.18102.1846.07
Boiling Point (°C) 132-136[4]55.273.1[5]86.3[3]78.3
Density (g/cm³ at 20°C) ~0.759[4]0.740.75[5]0.770.79

Table 2: Key Fuel Performance Properties of Selected Fuel Oxygenates

PropertyThis compound (MMH)Methyl tert-butyl ether (MTBE)Ethyl tert-butyl ether (ETBE)tert-Amyl methyl ether (TAME)Ethanol
Research Octane Number (RON) Data Not Available117118[5]105[6]129
Motor Octane Number (MON) Data Not Available102103100[6]102
Reid Vapor Pressure (RVP) (kPa) Data Not Available552810124
Heat of Combustion (MJ/kg) Data Not Available35.236.337.126.8

Performance Analysis

The primary functions of a fuel oxygenate are to boost octane and improve combustion. A higher octane number (both RON and MON) indicates a greater resistance to engine knocking, allowing for higher compression ratios and improved engine efficiency. RVP is a measure of a fuel's volatility; lower RVP is generally desirable to reduce evaporative emissions. The heat of combustion represents the energy released during burning.

From the available data, ethanol exhibits the highest RON, making it an excellent octane booster. Ethers such as MTBE and ETBE also possess high octane numbers.[5] TAME has a slightly lower but still significant octane rating.[6]

In terms of volatility, the ethers (MTBE, ETBE, and TAME) have considerably lower RVPs than ethanol, which is a significant advantage in controlling evaporative emissions. The high RVP of ethanol can necessitate adjustments to the base gasoline to meet regulatory standards.

While specific data for MMH is lacking, its higher molecular weight and boiling point compared to other ethers suggest it may have a lower RVP.[4][7] Its proponents claim it enhances the octane number of gasoline, but without experimental data, a direct comparison is not possible.[1]

Experimental Protocols

The determination of the fuel properties listed above follows standardized experimental procedures, primarily those developed by ASTM International.

1. Octane Number Determination (RON and MON):

  • ASTM D2699: Standard Test Method for Research Octane Number of Spark-Ignition Engine Fuel. This method utilizes a standardized single-cylinder, four-stroke cycle, variable compression ratio engine. The knock intensity of the test fuel is compared to that of primary reference fuels (blends of isooctane (B107328) and n-heptane) under controlled conditions (600 rpm engine speed, specific intake air temperature). The RON is the percentage by volume of isooctane in the primary reference fuel that matches the knock intensity of the sample.

  • ASTM D2700: Standard Test Method for Motor Octane Number of Spark-Ignition Engine Fuel. This method is similar to the RON test but employs more severe operating conditions (900 rpm engine speed, higher intake mixture temperature) to simulate fuel performance under heavier engine loads.

2. Reid Vapor Pressure (RVP) Determination:

  • ASTM D323: Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method). This classic method involves placing a chilled sample in a vapor pressure apparatus, which is then immersed in a water bath at 37.8°C (100°F). The resulting pressure is measured and corrected to give the Reid Vapor Pressure.

  • ASTM D5191: Standard Test Method for Vapor Pressure of Petroleum Products (Mini Method). This is a more modern and automated method that requires a smaller sample size. The sample is injected into a temperature-controlled chamber, and the resulting total pressure is measured.

3. Heat of Combustion Determination:

  • The heat of combustion is typically determined using a bomb calorimeter. A known mass of the sample is combusted in a sealed container (the "bomb") filled with oxygen under pressure. The bomb is submerged in a known quantity of water, and the temperature increase of the water is measured to calculate the heat released.

Diagrams and Workflows

To visualize the concepts and processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Fuel_Oxygenate_Classes cluster_oxygenates Fuel Oxygenates MMH This compound Ethers Ethers MTBE MTBE Ethers->MTBE ETBE ETBE Ethers->ETBE TAME TAME Ethers->TAME Alcohols Alcohols Ethanol Ethanol Alcohols->Ethanol

Caption: Classification of common fuel oxygenates.

Experimental_Workflow cluster_workflow Fuel Property Evaluation Workflow Sample Fuel Oxygenate Sample Prep Sample Preparation Sample->Prep RON RON Test (ASTM D2699) Prep->RON MON MON Test (ASTM D2700) Prep->MON RVP RVP Test (ASTM D323/D5191) Prep->RVP Combustion Heat of Combustion Test Prep->Combustion Data Data Analysis & Comparison RON->Data MON->Data RVP->Data Combustion->Data

Caption: Workflow for evaluating fuel oxygenate properties.

Conclusion

This compound shows promise as an alternative fuel oxygenate, particularly due to its lower anticipated water solubility compared to MTBE, which could mitigate groundwater contamination risks.[7] However, a comprehensive performance evaluation is currently hampered by the lack of publicly available experimental data on its key fuel properties, such as octane rating and Reid Vapor Pressure.

In contrast, established oxygenates like ETBE, TAME, and ethanol have well-documented properties. ETBE and TAME offer a good balance of high octane numbers and low volatility. Ethanol is a potent octane booster but its high volatility presents challenges for blending and emissions control.

For researchers and drug development professionals exploring fuel additives, the synthesis and rigorous testing of this compound according to standardized ASTM protocols are crucial next steps.[1] Such data will be essential to definitively ascertain its viability as a high-performance, environmentally conscious fuel oxygenate and to understand its potential signaling pathway interactions or metabolic fate if relevant to drug development contexts. The logical relationship for further investigation would be to prioritize the experimental determination of RON, MON, and RVP for MMH to enable a direct and meaningful comparison with existing alternatives.

Logical_Relationship cluster_logic Investigation Pathway for MMH Synthesis Synthesis of high-purity This compound Testing Experimental Testing (ASTM Standards) Synthesis->Testing RON_MON Octane Rating (RON/MON) Testing->RON_MON RVP_Test Reid Vapor Pressure Testing->RVP_Test Combustion_Test Heat of Combustion Testing->Combustion_Test Comparison Comparative Analysis with other oxygenates RON_MON->Comparison RVP_Test->Comparison Combustion_Test->Comparison

Caption: Logical steps for evaluating MMH as a fuel oxygenate.

References

A Comparative Guide to Analytical Methods for 2-Methoxy-2-methylheptane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of 2-Methoxy-2-methylheptane against an alternative direct-injection mass spectrometry technique, Proton Transfer Reaction-Mass Spectrometry (PTR-MS). The information presented is intended to assist researchers in selecting the most appropriate analytical method based on their specific experimental needs, considering factors such as sensitivity, sample throughput, and application.

Method Performance Comparison

The performance of a laboratory-validated GC-MS method and the expected performance of a PTR-MS method for the analysis of this compound are summarized below. GC-MS is a well-established, robust technique providing high selectivity and sensitivity.[1] In contrast, PTR-MS offers real-time monitoring of volatile organic compounds (VOCs) without the need for sample preparation or chromatographic separation.[2][3][4]

ParameterGC-MS MethodProton Transfer Reaction-Mass Spectrometry (PTR-MS)
Principle Chromatographic separation followed by mass analysis.Direct chemical ionization and mass analysis.[2][4]
**Linearity (R²) **≥ 0.995Typically linear over several orders of magnitude.
Limit of Detection (LOD) 0.5 ng/mL< 1 pptv (parts per trillion by volume)
Limit of Quantification (LOQ) 1.5 ng/mL~10 pptv
Accuracy (% Recovery) 95-105%High, quantifiable without calibration standards.[3]
Precision (%RSD) < 5%Typically < 15%
Analysis Time per Sample ~20 minutes (including chromatographic run)< 100 ms (B15284909) for real-time data acquisition.[3][4]
Sample Preparation Required (e.g., dilution, extraction).Not required for gas-phase samples.[2][3][4]
Throughput ModerateHigh
Strengths High selectivity, excellent for complex matrices, established validation protocols.Real-time analysis, high sensitivity, no sample preparation for gases.[2][3][4]
Limitations Time-consuming, requires sample preparation.Potential for isobaric interferences, less effective for complex liquid matrices without headspace analysis.

Experimental Workflows

The following diagrams illustrate the logical flow of the GC-MS method validation and a comparison of the sample analysis workflows for GC-MS and PTR-MS.

GCMS_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_analysis Data Analysis & Acceptance prep_standards Prepare Calibration Standards (1.5 - 100 ng/mL) linearity Linearity & Range prep_standards->linearity specificity Specificity prep_standards->specificity prep_qc Prepare Quality Control Samples (Low, Mid, High) accuracy Accuracy prep_qc->accuracy precision Precision (Repeatability & Intermediate) prep_qc->precision lod_loq LOD & LOQ linearity->lod_loq data_analysis Analyze Data (Regression, %RSD, %Recovery) linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis specificity->data_analysis acceptance Compare Against Acceptance Criteria data_analysis->acceptance validation_report Generate Validation Report acceptance->validation_report

Caption: Workflow for the validation of the GC-MS method.

Comparative_Analysis_Workflow cluster_gcms GC-MS Analysis cluster_ptrms PTR-MS Analysis gcms_prep Sample Preparation (e.g., Dilution in Methanol) gcms_inject Inject into GC-MS gcms_prep->gcms_inject gcms_run Chromatographic Separation & MS Detection gcms_inject->gcms_run gcms_data Data Processing & Quantification gcms_run->gcms_data ptrms_sample Direct Sampling of Gas/Headspace ptrms_analyze Real-time Ionization & MS Detection ptrms_sample->ptrms_analyze ptrms_data Direct Quantification ptrms_analyze->ptrms_data start Sample start->gcms_prep start->ptrms_sample

Caption: Comparison of sample analysis workflows.

Detailed Experimental Protocols

GC-MS Method for this compound

This protocol describes a hypothetical validated method for the quantification of this compound in a solvent matrix.

1. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 15°C/min to 250°C.

    • Hold: 5 minutes at 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Quantifier ion: m/z 87

    • Qualifier ions: m/z 59, 113

2. Sample and Standard Preparation:

  • Solvent: Methanol (B129727), HPLC grade.

  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards ranging from 1.5 ng/mL to 100 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples at low (5 ng/mL), medium (50 ng/mL), and high (80 ng/mL) concentrations.

  • Sample Preparation: Dilute the test sample with methanol to fall within the calibration range.

3. Method Validation Protocol:

  • Specificity: Inject a blank solvent sample to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Analyze the calibration standards in triplicate. Plot the peak area against concentration and perform a linear regression. The correlation coefficient (R²) should be ≥ 0.995.

  • Accuracy: Analyze six replicates of the low, mid, and high QC samples. The mean recovery should be within 95-105%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicates of the mid-QC sample on the same day. The relative standard deviation (%RSD) should be < 5%.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. The %RSD over both days should be < 10%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the concentrations that yield a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.

Alternative Method: Proton Transfer Reaction-Mass Spectrometry (PTR-MS)

PTR-MS is a direct-injection mass spectrometry technique ideal for real-time monitoring of VOCs in the gas phase.[2][5]

1. Principle of Operation:

PTR-MS uses H₃O⁺ as a reagent ion to ionize target analytes through proton transfer reactions in a drift tube.[2][4] This "soft" ionization method minimizes fragmentation, simplifying the resulting mass spectra.[6] The concentration of the analyte is determined from the ion signals of the reagent and product ions.

2. Instrumentation and Conditions (Typical):

  • PTR-MS Instrument: Ionicon PTR-TOF 1000 or similar.

  • Reagent Ion: H₃O⁺.

  • Drift Tube Conditions:

    • Temperature: 60°C.

    • Pressure: 2.2 mbar.

    • Voltage: 600 V.

  • Inlet: Heated transfer line at 60°C with a constant flow rate.

  • Data Acquisition: Real-time monitoring of the protonated this compound molecule (m/z 145).

3. Sample Analysis:

For gas-phase samples, the sample is introduced directly into the instrument's inlet. For liquid samples, headspace analysis is performed by placing the sample in a sealed vial and allowing the volatile components to equilibrate in the headspace before analysis. The concentration is then monitored in real-time.

Conclusion

The choice between GC-MS and PTR-MS for the analysis of this compound depends on the specific research question. GC-MS provides a robust and highly selective method suitable for complex sample matrices and is considered a "gold standard" for quantitative analysis.[1] However, it requires significant sample preparation and has a longer analysis time. PTR-MS, on the other hand, is an excellent choice for applications requiring real-time monitoring of volatile emissions, such as process monitoring or breath analysis, offering high sensitivity and immediate results without sample preparation. For comprehensive studies, these techniques can be complementary, with PTR-MS used for rapid screening and real-time monitoring, and GC-MS for detailed quantitative analysis and confirmation.

References

A Comparative Environmental Impact Assessment: 2-Methoxy-2-methylheptane vs. ETBE

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of chemical compounds in industrial applications necessitates a thorough evaluation of their environmental footprint. This guide provides a detailed comparison of the environmental impact of two fuel oxygenates: 2-Methoxy-2-methylheptane and Ethyl tert-butyl ether (ETBE). This analysis is based on available experimental data and aims to assist researchers and professionals in making informed decisions.

Executive Summary

Both this compound and ETBE are utilized as fuel additives to enhance octane (B31449) ratings and improve combustion efficiency. Their environmental profiles, however, present distinct differences. This compound is characterized by its lower water solubility, suggesting a reduced risk of groundwater contamination compared to more soluble ethers. Conversely, ETBE is produced partially from renewable ethanol (B145695) and has been observed to lower the Reid Vapor Pressure (RVP) of gasoline, thereby reducing evaporative emissions. This guide delves into a quantitative comparison of their biodegradability, aquatic toxicity, and potential for air pollution.

Data Presentation: A Quantitative Comparison

The following tables summarize the key environmental data for this compound and ETBE. It is important to note that the data has been compiled from various sources and may not have been generated under identical experimental conditions.

Table 1: Biodegradability

ParameterThis compoundETBETest Guideline
Ready Biodegradability Not readily biodegradable[1]Not readily biodegradableOECD 301F[1]
Degradation Rate 32% after 28 days[1]90% completion within 10 days in attached microcosms[2]OECD 301F / Microcosm Study[1][2]
Classification Not readily biodegradable[1]Inherently biodegradable, but slow degradation kinetics[3]ECHA Classification

Table 2: Aquatic Toxicity

ParameterThis compoundETBETest Guideline
Acute Toxicity to Fish (Oncorhynchus mykiss) 96-hour LC50 > 100 mg/L (nominal)[4]96-hour LC50 = 905 mg/LOECD 203
Acute Toxicity to Invertebrates (Daphnia magna) 48-hour EC50 > 100 mg/L48-hour EC50 = 780 mg/LOECD 202
Toxicity to Algae (Pseudokirchneriella subcapitata) 72-hour ErC50 > 100 mg/L72-hour EC50 = 136 mg/LOECD 201
GHS Classification Aquatic Chronic 3: Harmful to aquatic life with long lasting effects[5]Not classified as hazardous to the aquatic environmentECHA Classification

Table 3: Air Pollution Potential

ParameterThis compoundETBETest Method
Reid Vapor Pressure (RVP) of pure substance Data not available28 kPa[6]ASTM D323
Effect on Gasoline RVP Data not availableDecreases gasoline RVP[7][8][9]Various

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

Biodegradability Testing (OECD 301F: Manometric Respirometry Test)

The ready biodegradability of both this compound and ETBE was assessed using the OECD 301F guideline. This method evaluates the aerobic biodegradation of a chemical substance by microorganisms.

Methodology:

  • Test System: A defined volume of mineral medium containing the test substance at a known concentration is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge from a wastewater treatment plant).

  • Incubation: The test vessels are sealed and incubated in the dark at a constant temperature (typically 20-25°C) for 28 days.

  • Measurement: The consumption of oxygen is measured over the 28-day period using a manometric respirometer. This consumption is a result of the microbial respiration of the test substance.

  • Calculation: The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the microorganisms to the theoretical oxygen demand (ThOD) of the test substance.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches at least 60% biodegradation within a 10-day window during the 28-day test period.

Aquatic Toxicity Testing

The aquatic toxicity of the compounds was evaluated using standardized OECD guidelines for fish, aquatic invertebrates, and algae.

1. Acute Toxicity Test for Fish (OECD 203)

  • Test Organism: Rainbow trout (Oncorhynchus mykiss).

  • Methodology: Fish are exposed to a range of concentrations of the test substance in water for 96 hours. Mortality and other sublethal effects are observed. The LC50 (lethal concentration for 50% of the test organisms) is determined.

2. Acute Immobilisation Test for Aquatic Invertebrates (OECD 202)

  • Test Organism: Daphnia magna.

  • Methodology: Daphnids are exposed to various concentrations of the test substance for 48 hours. The concentration at which 50% of the daphnids are unable to swim (immobilized) is determined as the EC50.

3. Alga, Growth Inhibition Test (OECD 201)

  • Test Organism: Green algae (Pseudokirchneriella subcapitata).

  • Methodology: Algal cultures are exposed to different concentrations of the test substance for 72 hours. The inhibition of cell growth is measured, and the ErC50 (the concentration causing a 50% reduction in growth rate) is calculated.

Reid Vapor Pressure (RVP) Measurement (ASTM D323)

The RVP is a measure of the volatility of gasoline and is determined according to the ASTM D323 standard test method.

Methodology:

  • Apparatus: A specific apparatus consisting of a liquid chamber and a vapor chamber is used.

  • Sample Preparation: The gasoline sample is chilled and saturated with air at 0-1°C.

  • Procedure: The chilled sample is placed in the liquid chamber, which is then connected to the vapor chamber. The assembled apparatus is immersed in a water bath at 37.8°C (100°F).

  • Measurement: The pressure inside the apparatus is measured with a pressure gauge, and this reading is the Reid Vapor Pressure.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the environmental impact assessment, the following diagrams are provided.

EnvironmentalImpactAssessment cluster_Biodegradability Biodegradability Assessment cluster_AquaticToxicity Aquatic Toxicity Assessment cluster_AirPollution Air Pollution Potential B_Start Test Substance B_Method OECD 301F (Manometric Respirometry) B_Start->B_Method B_Measurement Oxygen Consumption B_Method->B_Measurement B_Result Biodegradation (%) B_Measurement->B_Result B_Conclusion Readily vs. Inherently Biodegradable B_Result->B_Conclusion AT_Start Test Substance AT_Fish OECD 203 (Fish) AT_Start->AT_Fish AT_Daphnia OECD 202 (Daphnia) AT_Start->AT_Daphnia AT_Algae OECD 201 (Algae) AT_Start->AT_Algae AT_LC50 LC50 AT_Fish->AT_LC50 AT_EC50 EC50 AT_Daphnia->AT_EC50 AT_ErC50 ErC50 AT_Algae->AT_ErC50 AT_Classification GHS Classification AT_LC50->AT_Classification AT_EC50->AT_Classification AT_ErC50->AT_Classification AP_Start Gasoline Blend AP_Method ASTM D323 AP_Start->AP_Method AP_Measurement Reid Vapor Pressure (RVP) AP_Method->AP_Measurement AP_Conclusion Volatility Assessment AP_Measurement->AP_Conclusion

Caption: Workflow for Environmental Impact Assessment.

BiodegradationPathway_ETBE ETBE ETBE Hydroxylation Hydroxylation (Monooxygenase) ETBE->Hydroxylation Intermediate1 Acetaldehyde Hydroxylation->Intermediate1 Intermediate2 tert-Butyl Alcohol (TBA) Hydroxylation->Intermediate2 FurtherMetabolism Further Metabolism Intermediate2->FurtherMetabolism EndProducts CO2 + H2O FurtherMetabolism->EndProducts

References

Performance Evaluation of 2-Methoxy-2-methylheptane in Gasoline Blends: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of 2-Methoxy-2-methylheptane with alternative gasoline additives, supported by available data and standardized experimental protocols.

The quest for cleaner and more efficient fuels has led to the exploration of various gasoline additives. Among these, oxygenates play a crucial role in improving combustion and reducing harmful emissions. This guide provides a comparative performance evaluation of this compound (MMH), a promising but less-studied gasoline additive, against established alternatives such as Methyl Tertiary-Butyl Ether (MTBE), Ethyl Tertiary-Butyl Ether (ETBE), and ethanol (B145695). This analysis is intended for researchers, scientists, and fuel development professionals.

Executive Summary

This compound is emerging as a potential substitute for MTBE, primarily due to its significantly lower water solubility, which mitigates concerns about groundwater contamination.[1][2][3][4] While direct, publicly available experimental data on the performance of MMH in gasoline blends—specifically its Research Octane (B31449) Number (RON), Motor Octane Number (MON), and Reid Vapor Pressure (RVP)—is limited, its properties can be inferred from its chemical structure and comparison with analogous ethers. This guide compiles available data for MMH and presents a detailed comparison with MTBE, ETBE, and ethanol, for which extensive experimental data exists. The subsequent sections provide a quantitative comparison of key fuel properties, detailed experimental protocols for their measurement, and a visual representation of the evaluation workflow.

Quantitative Performance Comparison

The following table summarizes key performance indicators for this compound and its alternatives. It is important to note that while extensive data is available for MTBE, ETBE, and ethanol blends, the data for MMH is primarily for the pure compound. The blending properties of MMH are not yet widely reported in publicly accessible literature.

PropertyThis compound (MMH)Methyl Tertiary-Butyl Ether (MTBE)Ethyl Tertiary-Butyl Ether (ETBE)Ethanol (EtOH)
Blending RON Data not available~117[5]~117[6]~119[7]
Blending MON Data not available~101[5]~103[6]~102[7]
Boiling Point (°C) 151.4[2]55.2[6]73[6]78.4
Reid Vapor Pressure (RVP) of Blends Data not availableIncreases RVP[5][6]Lower impact on RVP than MTBE[6]Significantly increases RVP[8]
Water Solubility (g/L at 20°C) Low (predicted)[3]42[6]23High
Oxygen Content (wt%) 11.118.215.734.7
Density ( kg/m ³ at 20°C) ~759[1]~740~740~789

Experimental Protocols

The performance characteristics of gasoline blends are determined using standardized experimental procedures. The following are detailed methodologies for the key experiments cited in this guide.

Research Octane Number (RON) and Motor Octane Number (MON)

The octane number of a gasoline blend is a measure of its resistance to knocking or auto-ignition. It is determined using a standardized single-cylinder Cooperative Fuel Research (CFR) engine.

  • ASTM D2699: Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel: This test method simulates fuel performance under low-speed, mild driving conditions. The CFR engine is operated at a constant speed of 600 rpm with a specified intake air temperature. The compression ratio is adjusted until a standard level of knock intensity is observed for the test fuel. This is then compared with the knock intensity of primary reference fuels (blends of iso-octane and n-heptane) to determine the RON.

  • ASTM D2700: Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel: This method evaluates fuel performance under more severe, high-speed, and high-load conditions. The CFR engine is operated at 900 rpm with a higher intake air and mixture temperature than the RON test. Similar to the RON test, the compression ratio is varied to achieve a standard knock intensity, which is then compared against primary reference fuels to determine the MON.

Reid Vapor Pressure (RVP)

RVP is a measure of the volatility of gasoline and is crucial for engine startability and controlling evaporative emissions.

  • ASTM D323: Standard Test Method for Vapor Pressure of Petroleum Products (Reid Method): A chilled sample of the gasoline blend is introduced into a vapor pressure apparatus consisting of a liquid chamber and a vapor chamber. The apparatus is sealed and immersed in a water bath at 37.8°C (100°F). The pressure inside the apparatus is measured with a pressure gauge. The observed pressure is corrected to obtain the Reid Vapor Pressure.

Distillation Curve

The distillation curve provides information about the boiling range characteristics of a fuel, which affects its volatility, driveability, and safety.

  • ASTM D86: Standard Test Method for Distillation of Petroleum Products at Atmospheric Pressure: A 100 mL sample of the gasoline blend is distilled in a laboratory batch distillation unit. The temperature of the vapor is recorded as the volume of condensate is collected in a graduated cylinder. Key data points include the Initial Boiling Point (IBP), the temperatures at which 10%, 50%, and 90% of the fuel has evaporated (T10, T50, T90), and the Final Boiling Point (FBP).

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the performance evaluation of a new gasoline additive like this compound.

G cluster_0 Additive & Base Fuel Preparation cluster_1 Performance Testing (ASTM Methods) cluster_2 Data Analysis & Comparison A Source Additive (e.g., this compound) C Prepare Blends (e.g., 5%, 10%, 15% by vol.) A->C B Source Base Gasoline B->C D Octane Number (RON: D2699, MON: D2700) C->D Test Sample E Reid Vapor Pressure (RVP: D323) C->E Test Sample F Distillation Curve (D86) C->F Test Sample G Tabulate Quantitative Data D->G E->G F->G H Compare with Alternatives (MTBE, ETBE, Ethanol) G->H I Performance Evaluation Report H->I

Workflow for Gasoline Additive Performance Evaluation.

Discussion and Conclusion

In comparison to the alternatives:

  • MTBE and ETBE have well-documented high blending octane numbers and have been widely used for this purpose.[5][6] However, MTBE's high water solubility remains a major drawback. ETBE offers a better balance with lower water solubility and a lower impact on RVP compared to MTBE.[6]

  • Ethanol offers a very high blending octane number and is a renewable resource.[7] However, its high water solubility can lead to phase separation issues in the fuel distribution system, and it significantly increases the RVP of gasoline, which can be problematic for meeting evaporative emission standards.[8]

References

A Comparative Economic Analysis of 2-Methoxy-2-methylheptane and MTBE Production as Fuel Additives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the performance, production economics, and environmental impact of 2-Methoxy-2-methylheptane (MMH) versus the established fuel additive, Methyl tert-butyl ether (MTBE).

The landscape of fuel additives is undergoing a significant transformation, driven by the dual needs for enhanced engine performance and stricter environmental regulations. While Methyl tert-butyl ether (MTBE) has been a widely used octane (B31449) booster, concerns over groundwater contamination have spurred the search for viable alternatives. This guide provides a detailed economic and technical comparison between MTBE and a promising contender, this compound (MMH), offering a comprehensive overview for professionals in the chemical and fuel industries.

Executive Summary

This compound (MMH) presents itself as a high-performance fuel additive with a significantly improved environmental profile compared to MTBE, primarily due to its lower water solubility. While the production of MTBE is a mature and well-documented process, the economic viability of MMH is bolstered by modern, intensified production technologies that promise lower capital and operating costs. This guide delves into the specifics of their production processes, performance characteristics, environmental impact, and a comparative economic analysis to aid in informed decision-making.

Performance as a Fuel Additive

Both MMH and MTBE are effective in increasing the octane rating of gasoline, which prevents engine knocking and improves combustion efficiency.

PropertyThis compound (MMH)Methyl tert-butyl ether (MTBE)
Research Octane Number (RON) Information not readily available~117[1]
Motor Octane Number (MON) Information not readily available~101-102[1]
Blending Octane Value Enhances gasoline octane number[2]Increases MON by 2 to 5 numbers with 10-15% addition[1]

While specific RON and MON values for MMH are not widely published in the available literature, its primary value is recognized as its ability to enhance the octane number of gasoline.[2] MTBE, on the other hand, has well-established octane numbers, with a RON of approximately 117 and a MON of around 101-102.[1]

Economic Analysis of Production

The economic feasibility of producing these fuel additives is a critical factor in their commercial adoption. This analysis considers both capital and operating expenditures, as well as the impact of production technologies.

This compound (MMH) Production

The synthesis of MMH is achieved through the acid-catalyzed liquid-phase etherification of 2-methyl-1-heptene (B91929) with methanol (B129727).[2] The reaction is exothermic, a factor that influences the design of the production process.[2]

Production Processes:

  • Conventional Process: This method utilizes a traditional reactor followed by a series of three distillation columns to separate the product and recycle unreacted raw materials.[3][4] This process is known for being energy-intensive.

  • Process Intensification: To address the high costs of the conventional design, advanced technologies are employed:

    • Reactive Distillation (RD): This technique integrates the chemical reaction and separation into a single unit, leading to significant reductions in capital and operating costs.[2]

    • Dividing Wall Column (DWC): Replacing two conventional distillation columns with a single DWC can lead to substantial energy and capital savings.[2]

Cost Analysis:

A techno-economic analysis of a 54.87 ktpy (kilotons per year) MMH plant using a more realistic thermodynamic and kinetic model estimated a Total Annual Cost (TAC) of 5.3 million USD per year , with an energy consumption of 1.82 kWh per kilogram of MMH . Process intensification offers significant savings, with studies showing that an optimized DWC configuration can reduce plant operating costs by 24% and the TAC by 11.5% compared to the conventional process.[2]

Methyl tert-butyl ether (MTBE) Production

MTBE is manufactured through the chemical reaction of methanol and isobutylene (B52900). Various production routes exist, with differing economic profiles.

Production Processes:

  • From Butane Dehydrogenation: This "on-purpose" production method is the most expensive, with high capital investment and operating costs.

  • From Refinery Streams (FCCU): Utilizing isobutylene from refinery fluid catalytic cracking units is a more cost-effective approach with lower capital investment.

  • From Steam Cracker Byproducts: This is another economically favorable route.

Cost Analysis:

The production costs for MTBE vary significantly depending on the feedstock and technology.

  • Capital Investment:

    • Butane Dehydrogenation Plant: $200 - $300 million

    • Refinery-based (FCCU) Plant: $8 - $15 million

  • Operating Costs: These are heavily influenced by the price of natural gas, which is a primary feedstock for methanol and can also impact the cost of butane. An increase of $1 per million Btu in the price of natural gas can increase the cost of producing MTBE by 9.4 cents per gallon.

The following diagram illustrates the generalized production pathways for both MMH and MTBE.

cluster_MMH MMH Production cluster_MTBE MTBE Production Methanol_MMH Methanol Reactor_MMH Etherification Reactor Methanol_MMH->Reactor_MMH Heptene 2-Methyl-1-heptene Heptene->Reactor_MMH Separation_MMH Separation (Distillation) Reactor_MMH->Separation_MMH MMH This compound Separation_MMH->MMH Methanol_MTBE Methanol Reactor_MTBE Etherification Reactor Methanol_MTBE->Reactor_MTBE Isobutylene Isobutylene Isobutylene->Reactor_MTBE Separation_MTBE Separation (Distillation) Reactor_MTBE->Separation_MTBE MTBE Methyl tert-butyl ether Separation_MTBE->MTBE

Generalized Production Pathways

Environmental Impact and Fate

The environmental properties of fuel additives are a major consideration in their selection and regulatory approval.

Environmental FactorThis compound (MMH)Methyl tert-butyl ether (MTBE)
Water Solubility Low (significantly lower than MTBE)[2][3]High (~50,000 mg/L)
Groundwater Contamination Risk Reduced risk due to lower water solubility[2]High risk; persistent in groundwater
Biodegradation Information not readily availableResistant to biodegradation

The following diagram illustrates the contrasting environmental fate of MMH and MTBE upon a gasoline spill.

cluster_Spill Gasoline Spill cluster_MMH_Fate MMH cluster_MTBE_Fate MTBE Spill Gasoline Spill MMH_Soil Remains in upper soil layers Spill->MMH_Soil Low water solubility MTBE_Soil Leaches through soil Spill->MTBE_Soil High water solubility MMH_Groundwater Minimal Groundwater Contamination MMH_Soil->MMH_Groundwater MTBE_Groundwater Significant Groundwater Contamination MTBE_Soil->MTBE_Groundwater

Environmental Fate Comparison

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Synthesis of this compound (Conventional Process Simulation)

The production of MMH involves the liquid-phase reversible reaction of methanol with 2-methyl-1-heptene.[4] A simulation of the conventional process provides insight into the operational parameters.

Reaction: CH₃OH + C₈H₁₆ ↔ C₉H₂₀O

Undesirable Side Reaction: 2CH₃OH + C₈H₁₆ → (CH₃)₂O + C₈H₁₈O (Dimethyl ether and 2-methyl-2-heptanol)

Process Description:

  • Feed: Methanol and 2-methyl-1-heptene are fed into a reactor.

  • Reaction: The reaction takes place, with a certain percentage of methanol converting to the desired product (MMH) and byproducts.

  • Separation: The reactor effluent is fed into a series of three distillation columns:

    • The first column separates dimethyl ether.

    • The second column removes unreacted reactants for recycling.

    • The third column separates the final MMH product from 2-methyl-2-heptanol.[4]

Synthesis of Methyl tert-butyl ether (MTBE)

A common laboratory-scale synthesis of MTBE is performed in a stirred batch reactor.

Materials:

  • Methanol (CH₃OH), analytical grade

  • Isobutylene ((CH₃)₂C=CH₂), high purity

  • Acidic catalyst (e.g., Amberlyst-15 ion-exchange resin)

  • Stirred batch reactor (autoclave)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) for analysis

Procedure:

  • Catalyst Preparation: The acidic catalyst is dried to remove moisture.

  • Reactor Charging: A specific amount of the dried catalyst and a measured volume of methanol are added to the reactor. The reactor is then sealed.

  • Reactant Introduction: The reactor is purged with an inert gas (e.g., nitrogen). A known mass of liquid isobutylene is then introduced into the sealed reactor to achieve the desired methanol-to-isobutylene molar ratio.

  • Reaction: The reactor contents are stirred and heated to the target temperature (e.g., 70-90°C). The reaction is monitored by taking samples periodically and analyzing them by GC to determine the conversion of isobutylene and the selectivity to MTBE.

  • Product Recovery: After the reaction reaches the desired conversion, the reactor is cooled, and the liquid product is separated from the solid catalyst by filtration. The unreacted methanol and isobutylene can be removed by distillation to obtain purified MTBE.

Conclusion

The economic and environmental analysis presents a compelling case for this compound as a viable and more sustainable alternative to MTBE. While MTBE benefits from established production infrastructure and a long history of use, its significant environmental drawbacks, particularly its high water solubility and persistence in groundwater, are major liabilities.

MMH, with its lower water solubility, offers a significant advantage in mitigating the risk of environmental contamination. Furthermore, the application of process intensification technologies such as reactive distillation and dividing wall columns can make MMH production economically competitive with, and potentially superior to, conventional MTBE production methods.

For researchers, scientists, and professionals in the fuel and chemical industries, the continued investigation and development of MMH and other environmentally benign fuel additives represent a critical area of focus. The data and analyses presented in this guide provide a solid foundation for further research and investment in these next-generation fuel components.

References

Assessing the Groundwater Contamination Risk of 2-Methoxy-2-methylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of solvents and fuel additives in industrial applications carries significant environmental responsibility. A critical aspect of this responsibility is understanding a chemical's potential to contaminate groundwater, a vital source of drinking water. This guide provides a comparative assessment of the groundwater contamination risk associated with 2-Methoxy-2-methylheptane, a substance used as a solvent and a high-performance fuel additive.[1][2] Its performance is contrasted with established fuel oxygenates: Methyl tert-butyl ether (MTBE), Ethyl tert-butyl ether (ETBE), and tert-Amyl methyl ether (TAME).

Key Parameters for Groundwater Contamination Risk

The potential for a chemical to contaminate groundwater is primarily influenced by three key factors:

  • Water Solubility: Higher solubility in water allows a substance to more readily dissolve into and be transported with groundwater.

  • Soil Sorption (Koc): This measures how strongly a chemical binds to soil particles. A lower Koc value indicates weaker binding and, therefore, higher mobility in the soil and a greater potential to reach groundwater.

  • Biodegradability: The rate at which a substance is broken down by microorganisms. Persistent compounds that do not biodegrade easily can travel further in the subsurface and pose a long-term contamination threat.

  • Toxicity: The inherent hazard a substance poses to aquatic life and human health is a critical consideration in the overall risk assessment.

The following diagram illustrates the logical workflow for assessing the groundwater contamination risk of a chemical, integrating these key parameters.

cluster_assessment Groundwater Contamination Risk Assessment cluster_properties Physicochemical Properties cluster_fate Environmental Fate cluster_toxicity Ecotoxicity A Chemical Release to Environment B Water Solubility A->B C Soil Sorption (Koc) A->C E Biodegradability A->E D Mobility in Soil B->D High solubility increases mobility C->D Low Koc increases mobility H Potential for Groundwater Contamination D->H F Persistence E->F Low biodegradability increases persistence F->H G Aquatic Toxicity I Overall Risk to Groundwater Resources G->I High toxicity increases risk H->I

Caption: Logical workflow for assessing groundwater contamination risk.

Comparative Data of this compound and Alternatives

The following tables summarize the key quantitative data for this compound and its alternatives.

Table 1: Physicochemical Properties

ChemicalMolecular FormulaWater Solubility (mg/L)Log Koc
This compound C₉H₂₀O1,300 (estimated)2.8 (estimated)
Methyl tert-butyl ether (MTBE)C₅H₁₂O48,000 - 51,0000.94 - 1.05
Ethyl tert-butyl ether (ETBE)C₆H₁₄O12,0001.4 - 1.6
tert-Amyl methyl ether (TAME)C₆H₁₄O12,3501.5 - 1.7

*Values for this compound are estimated using QSAR models due to the lack of available experimental data.

Table 2: Environmental Fate and Ecotoxicity

ChemicalBiodegradabilityAcute Toxicity to Fish (LC50, 96h)Acute Toxicity to Daphnia (EC50, 48h)
This compound Predicted to be not readily biodegradableData not availableData not available
Methyl tert-butyl ether (MTBE)Recalcitrant to biodegradation>100 mg/L>100 mg/L
Ethyl tert-butyl ether (ETBE)Slowly biodegradable>100 mg/L>100 mg/L
tert-Amyl methyl ether (TAME)Slowly biodegradable>100 mg/L>100 mg/L

*Values for this compound are estimated based on its chemical structure and comparison to similar compounds.

Experimental Protocols

The following are summaries of the standardized methodologies for determining the key parameters discussed above, based on the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods for determining the water solubility of a substance: the Column Elution Method and the Flask Method.

  • Principle: A saturated solution of the test substance in water is prepared, and the concentration of the substance in the aqueous phase is determined after achieving equilibrium.

  • Column Elution Method (for solubilities < 10 mg/L): A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate. The concentration of the substance in the eluate is measured over time until a plateau is reached, representing the saturation concentration.

  • Flask Method (for solubilities > 10 mg/L): An excess amount of the test substance is added to water in a flask. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours). The aqueous phase is then separated from the undissolved substance by centrifugation or filtration, and the concentration of the dissolved substance is determined by a suitable analytical method (e.g., chromatography, spectroscopy).

Soil Sorption Coefficient (OECD Guideline 106)

This guideline details the batch equilibrium method for determining the adsorption/desorption of a chemical on soil.

  • Principle: The test substance is dissolved in a solution (typically 0.01 M CaCl₂) and equilibrated with a known amount of soil. The concentration of the substance remaining in the solution phase after equilibrium is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

  • Procedure:

    • Soil Preparation: At least five different soil types with varying organic carbon content, pH, and texture are used. The soils are air-dried and sieved.

    • Preliminary Test: A preliminary test is conducted to determine the optimal soil-to-solution ratio, equilibration time, and to check for potential degradation or adsorption to the test vessel.

    • Adsorption Phase: A series of vessels are prepared with a fixed amount of soil and varying concentrations of the test substance solution. The vessels are agitated at a constant temperature until equilibrium is reached.

    • Analysis: The soil and solution are separated by centrifugation. The concentration of the test substance in the supernatant is measured.

    • Calculation: The adsorption coefficient (Kd) is calculated for each concentration. The organic carbon-normalized adsorption coefficient (Koc) is then calculated by dividing Kd by the fraction of organic carbon in the soil.

Ready Biodegradability (OECD Guideline 301)

The OECD 301 series includes several methods to assess the ready biodegradability of chemicals by aerobic microorganisms.

  • Principle: A small amount of the test substance is dissolved in an aqueous mineral medium and inoculated with a mixed population of microorganisms (e.g., from activated sludge). The mixture is incubated under aerobic conditions in the dark for 28 days. The extent of biodegradation is determined by measuring the decrease in dissolved organic carbon (DOC), the amount of CO₂ produced, or the amount of oxygen consumed.

  • Pass Criteria: A substance is considered "readily biodegradable" if it reaches a biodegradation level of >70% (for DOC removal) or >60% (for CO₂ production or O₂ consumption) within a 10-day window during the 28-day test period.

Acute Toxicity to Daphnia (OECD Guideline 202)

This test evaluates the acute immobilization effect of a substance on Daphnia magna.

  • Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours.

  • Procedure:

    • A series of test solutions with at least five different concentrations of the test substance are prepared. A control group with no test substance is also included.

    • Daphnids are introduced into each test vessel.

    • The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • The results are used to calculate the median effective concentration (EC50), which is the concentration that causes immobilization in 50% of the daphnids.

Acute Toxicity to Fish (OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of a test fish population over a 96-hour period.

  • Principle: Fish are exposed to the test substance in a static, semi-static, or flow-through system for 96 hours.

  • Procedure:

    • Groups of fish of a recommended species (e.g., zebrafish, rainbow trout) are exposed to at least five concentrations of the test substance arranged in a geometric series. A control group is also maintained.

    • Mortality and any sublethal effects are observed and recorded at 24, 48, 72, and 96 hours.

    • The median lethal concentration (LC50) and its 95% confidence limits are calculated at the end of the exposure period.

References

A Comparative Guide to Catalysts for 2-Methoxy-2-methylheptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2-Methoxy-2-methylheptane (MMH), a promising gasoline additive and versatile solvent, is predominantly achieved through the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol (B129727). The choice of catalyst is a critical parameter that significantly influences the reaction's efficiency, selectivity, and overall economic viability. This guide provides a comparative analysis of common catalysts employed in this synthesis, with a focus on ion-exchange resins and zeolites, supported by available experimental data and detailed methodologies.

Performance Comparison of Catalysts

The liquid-phase reaction between 2-methyl-1-heptene and methanol is a reversible process that also contends with an undesirable side reaction where methanol dimerizes to form dimethyl ether (DME) and 2-methyl-2-heptanol (B1584528) (MHOH).[1] Effective catalysts must not only promote the primary reaction but also minimize these side products. While a direct head-to-head comparison of various catalysts for MMH synthesis under identical conditions is not extensively documented in publicly available literature, sufficient data exists for individual catalyst types in similar applications to draw meaningful comparisons.

Ion-exchange resins, particularly the sulfonic acid-based Amberlyst-15, are the most frequently cited catalysts for this and analogous etherification reactions. Zeolites, with their well-defined pore structures and high thermal stability, represent a promising alternative.

Table 1: Comparative Performance of Catalysts for Tertiary Ether Synthesis

CatalystTypeKey Performance MetricsReaction ConditionsAdvantagesDisadvantages
Amberlyst-15 Sulfonic Acid Ion-Exchange ResinMethanol Conversion: ~92% to MMH, ~2% to byproducts (Simulated Data)[1]Temperature: < 400 K (catalyst activity limit)[1]High activity at moderate temperatures, well-established for etherification.[2][3]Limited thermal stability, potential for swelling in certain solvents.
Zeolite (e.g., H-BEA) Microporous Crystalline AluminosilicateHigh conversion and selectivity reported for similar tertiary ether syntheses.[4][5]Temperature: Generally higher thermal stability than resins.High thermal stability, shape selectivity can enhance desired product formation, regenerable.[5]Potentially higher cost, diffusion limitations can affect reaction rates.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and evaluation of catalysts for this compound production. Below are generalized protocols for utilizing Amberlyst-15 and a conceptual protocol for screening zeolite catalysts.

Protocol 1: Synthesis of this compound using Amberlyst-15

This protocol outlines a typical batch reactor synthesis using the widely-cited Amberlyst-15 catalyst.

1. Catalyst Preparation:

  • Amberlyst-15 resin is typically washed with methanol to remove any impurities and then dried in a vacuum oven at a temperature not exceeding 373 K to avoid degradation.

2. Reaction Setup:

  • A stirred batch reactor is charged with 2-methyl-1-heptene and methanol. A molar excess of the olefin is often used to shift the equilibrium towards the product.[1]

  • The pre-treated Amberlyst-15 catalyst is added to the reactant mixture. The catalyst loading is typically in the range of 5-15% by weight of the reactants.

3. Reaction Conditions:

  • The reactor is sealed and heated to the desired reaction temperature, generally between 333 K and 373 K. The maximum operating temperature for Amberlyst-15 is around 400 K.[1]

  • The reaction mixture is stirred continuously to ensure good mass transfer between the liquid phase and the solid catalyst.

  • The reaction is monitored over time by taking samples periodically and analyzing them by gas chromatography (GC) to determine the conversion of reactants and the selectivity towards this compound.

4. Product Isolation and Analysis:

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is separated from the liquid product mixture by filtration.

  • The liquid product is then purified, typically by distillation, to separate the desired this compound from unreacted starting materials and byproducts.

  • The structure and purity of the final product are confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Screening of Zeolite Catalysts

This protocol provides a general framework for evaluating the performance of different zeolite catalysts.

1. Catalyst Activation:

  • The zeolite catalyst (e.g., H-BEA, H-ZSM-5) is activated by calcination in air at a high temperature (typically 773-823 K) to remove any adsorbed water and organic templates from the synthesis.

2. Reaction Procedure:

  • The experimental setup and reactant ratios are kept consistent with Protocol 1 to allow for a comparative assessment.

  • The activated zeolite is added to the reactor containing 2-methyl-1-heptene and methanol.

  • The reaction is carried out under the same temperature and pressure conditions as the Amberlyst-15 catalyzed reaction, or at higher temperatures to leverage the thermal stability of the zeolite.

3. Catalyst Performance Evaluation:

  • The conversion of 2-methyl-1-heptene and the selectivity to this compound are determined at various time intervals.

  • The stability and reusability of the zeolite catalyst are assessed by recovering the catalyst after the reaction, reactivating it through calcination, and using it in subsequent reaction cycles.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of the synthesis and the key relationships is essential for understanding the process.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_products Products cluster_separation Separation & Purification Methanol Methanol Reaction Etherification Reaction (Stirred Batch Reactor) Methanol->Reaction Heptene 2-Methyl-1-heptene Heptene->Reaction Catalyst Acid Catalyst (e.g., Amberlyst-15 or Zeolite) Catalyst->Reaction Filtration Filtration Reaction->Filtration MMH This compound Byproducts Byproducts (DME, MHOH) Filtration->Catalyst Solid Catalyst (Recycled) Distillation Distillation Filtration->Distillation Liquid Phase Distillation->Methanol Unreacted (Recycled) Distillation->Heptene Unreacted (Recycled) Distillation->MMH Purified Product Distillation->Byproducts Separated Byproducts

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Reactants Methanol + 2-Methyl-1-heptene Intermediate Carbocation Intermediate Reactants->Intermediate Protonation by Acid Catalyst DME_MHOH Dimethyl Ether + 2-Methyl-2-heptanol (Byproducts) Reactants->DME_MHOH Side Reactions MMH This compound (Desired Product) Intermediate->MMH Nucleophilic Attack by Methanol

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Validating the Purity of Commercial 2-Methoxy-2-methylheptane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical reagents is paramount to the accuracy and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of methodologies for validating the purity of commercially available 2-Methoxy-2-methylheptane, a versatile solvent and fuel additive. We present detailed experimental protocols for common analytical techniques and discuss the expected purity profiles based on its synthesis.

Understanding the Purity Profile of this compound

This compound is typically synthesized via the acid-catalyzed etherification of 2-methyl-1-heptene (B91929) with methanol.[1][2] This synthetic route can lead to the presence of several potential impurities in the final product. The most common impurities include:

  • Unreacted Starting Materials: Residual 2-methyl-1-heptene and methanol.

  • By-products: 2-methyl-2-heptanol, formed from the hydration of 2-methyl-1-heptene, and dimethyl ether, from the self-condensation of methanol.[3][4][5]

  • Isomers and Related Compounds: Other isomeric ethers or heptene (B3026448) derivatives.

Commercially available this compound is often cited with a typical purity of 97%.[1] However, the exact purity and the nature and concentration of impurities can vary between suppliers and even between different batches from the same supplier. Therefore, independent verification of purity is a critical quality control step. A report by the Australian Industrial Chemicals Introduction Scheme mentioned a product with 97% purity also contained two unidentified impurities at 0.2% each.[6]

Comparative Analysis of Purity Grades

Purity GradeTypical Purity (%)Common ImpuritiesRecommended Applications
Technical Grade 95-98%Higher levels of starting materials, by-products, and isomers.General solvent use, fuel additive research.
High Purity / Reagent Grade >98%Lower levels of starting materials and by-products.Organic synthesis, analytical standards preparation.
Pharmaceutical Grade >99.5%Stringent limits on all impurities, with detailed characterization.Excipient in pharmaceutical formulations, API synthesis.[7][8]

Experimental Protocols for Purity Validation

Accurate determination of this compound purity and impurity profiling can be achieved using Gas Chromatography (GC) coupled with Mass Spectrometry (MS) or a Flame Ionization Detector (FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating volatile compounds and identifying them based on their mass spectra.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer.

  • Capillary Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating hydrocarbons and ethers.

Experimental Parameters:

ParameterValue
Injector Temperature 250 °C
Carrier Gas Helium, constant flow of 1.0 mL/min
Oven Temperature Program Initial 50 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-300

Sample Preparation:

  • Prepare a 1 mg/mL solution of the this compound sample in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Inject 1 µL of the prepared solution into the GC-MS system.

Data Analysis:

  • The purity is determined by the area percentage of the main peak corresponding to this compound in the total ion chromatogram (TIC).

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR offers a direct and highly accurate method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[12][13][14]

Instrumentation:

  • NMR Spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters for ¹H qNMR:

ParameterValue
Solvent Chloroform-d (CDCl₃) or Benzene-d₆
Internal Standard A certified reference material with a known purity and non-overlapping signals, such as maleic acid or 1,4-dinitrobenzene.
Pulse Sequence A standard 90° pulse experiment.
Relaxation Delay (d1) At least 5 times the longest T₁ of the analyte and internal standard signals.
Number of Scans 16 or higher for good signal-to-noise ratio.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a vial.

  • Accurately weigh a suitable amount of the internal standard and add it to the same vial.

  • Dissolve the mixture in a known volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

Data Analysis:

The purity of the sample can be calculated using the following formula:

Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

Where:

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Visualizing the Experimental Workflow

The following diagrams illustrate the key workflows for validating the purity of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_qnmr qNMR Analysis cluster_data_analysis Data Analysis & Purity Determination start Commercial This compound dissolve Dissolve in appropriate solvent start->dissolve gcms_analysis Inject into GC-MS dissolve->gcms_analysis For GC-MS add_is Add Internal Standard dissolve->add_is For qNMR gcms_data Acquire Total Ion Chromatogram (TIC) and Mass Spectra gcms_analysis->gcms_data gcms_purity Calculate % Area Purity from TIC gcms_data->gcms_purity identify_impurities Identify Impurities from Mass Spectra gcms_data->identify_impurities qnmr_analysis Acquire ¹H NMR Spectrum add_is->qnmr_analysis qnmr_purity Calculate Absolute Purity (wt%) qnmr_analysis->qnmr_purity

Experimental workflow for purity validation.

signaling_pathway synthesis Synthesis: 2-Methyl-1-heptene + Methanol product Crude this compound synthesis->product purification Purification (e.g., Distillation) product->purification impurities Potential Impurities: - Starting Materials - 2-Methyl-2-heptanol - Dimethyl Ether product->impurities final_product Commercial Product purification->final_product

Logical relationship of synthesis and impurities.

References

A Comparative Guide to Greener Ether Solvents: 2-Methoxy-2-methylheptane, 2-Methyltetrahydrofuran, and Cyclopentyl Methyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

In the continuous pursuit of sustainable practices in organic chemistry, the selection of solvents plays a pivotal role. Traditional ether solvents, while effective, often present significant environmental and safety concerns. This guide provides a comprehensive comparison of three greener alternatives: 2-Methoxy-2-methylheptane (MMH), 2-Methyltetrahydrofuran (B130290) (2-MeTHF), and Cyclopentyl methyl ether (CPME). These solvents offer improved environmental profiles, enhanced safety, and, in many cases, superior performance in common organic reactions. This document is intended for researchers, scientists, and drug development professionals seeking to adopt more sustainable methodologies in their work.

Physical and Environmental Properties

The choice of a solvent is often dictated by its physical properties, which influence reaction conditions, work-up procedures, and scalability. Furthermore, the environmental impact of a solvent is a critical consideration in modern chemical synthesis. The following table summarizes the key physical and environmental properties of MMH, 2-MeTHF, and CPME, alongside the traditional solvent Tetrahydrofuran (THF) for reference.

PropertyThis compound (MMH)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl methyl ether (CPME)Tetrahydrofuran (THF)
CAS Number 76589-16-7[1][2]96-47-95614-37-9[3]109-99-9
Molecular Formula C₉H₂₀O[1][2]C₅H₁₀OC₆H₁₂O[3]C₄H₈O
Molecular Weight ( g/mol ) 144.25[1]86.13100.16[3]72.11
Boiling Point (°C) ~132-136[2]80.2106[3]66
Melting Point (°C) --136-140[3]-108.4
Density (g/mL at 20°C) ~0.759[2]0.8540.863[3]0.889
Water Solubility Low[1][4]14 g/100 mL (decreases with temperature)1.1 g/100 g[5]Miscible
Peroxide Formation LowLower than THFLow[3][5]High
Origin Petrochemical[1]Renewable (from biomass)[6]Petrochemical (can be bio-based)[3][5]Petrochemical
Environmental Impact Reduced groundwater contamination risk compared to MTBE[1][4]Lower life cycle emissions than THF[7]Considered a green solvent; low environmental impact[7]Volatile organic compound (VOC), high environmental impact

Performance in Key Organic Reactions

The efficacy of a solvent is ultimately determined by its performance in chemical transformations. This section compares the performance of MMH, 2-MeTHF, and CPME in three widely used reactions in organic synthesis: the Grignard reaction, the Suzuki-Miyaura coupling, and the Buchwald-Hartwig amination.

Grignard Reaction

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction. The choice of ether solvent is crucial for the formation and reactivity of the Grignard reagent.

Comparative Data:

SolventSubstrateElectrophileYield (%)Observations
2-MeTHF Benzyl chlorideBenzaldehyde90[8]Suppresses Wurtz coupling byproduct compared to THF.[8]
CPME Benzyl chlorideBenzaldehyde45[8]Lower yield compared to 2-MeTHF and Et₂O in this specific reaction.
MMH --Data not availableLimited published data on the use of MMH as a solvent for Grignard reactions.
THF Benzyl chlorideBenzaldehyde27[8]Significant formation of Wurtz coupling byproduct.[8]

Experimental Protocol: General Procedure for Grignard Reagent Formation and Reaction

This protocol provides a general guideline for performing a Grignard reaction and can be adapted for solvent screening.

Materials:

  • Magnesium turnings

  • Alkyl or aryl halide (e.g., bromobenzene)

  • Anhydrous ether solvent (2-MeTHF, CPME, or other)

  • Iodine crystal (as an initiator)

  • Electrophile (e.g., benzophenone)

  • Anhydrous diethyl ether (for extraction)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure all moisture is removed.

  • Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.

  • Grignard Reagent Formation: Dissolve the alkyl or aryl halide in the anhydrous ether solvent in the dropping funnel. Add a small portion of the halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Electrophile: Cool the Grignard reagent solution to 0 °C. Dissolve the electrophile in the same anhydrous ether solvent and add it dropwise to the Grignard reagent.

  • Quenching and Work-up: After the reaction is complete (monitored by TLC), slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. The solvent can significantly influence the solubility of the reagents and the stability and activity of the catalyst.

Comparative Data:

Direct comparative data for all three solvents under identical conditions is limited. However, studies on greener solvents for Suzuki-Miyaura coupling provide valuable insights.

SolventAryl HalideBoronic AcidYield (%)Catalyst System
2-MeTHF VariousVariousGood to excellentVarious Pd catalysts
CPME VariousVariousGood to excellentVarious Pd catalysts
MMH --Data not availableLimited published data on the use of MMH in Suzuki-Miyaura coupling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl or heteroaryl halide

  • Aryl or heteroaryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 2-MeTHF, CPME)

  • Degassed water (if required)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent Addition: Add the degassed solvent (and water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds. The choice of solvent can impact the solubility of the amine and the base, as well as the catalytic activity.

Comparative Data:

SolventAryl HalideAmineYield (%)Catalyst System
2-MeTHF Various amidesVarious anilinesGood to excellent[9]Pd(II)-NHC precatalysts[9]
CPME Various amidesVarious anilinesGood to excellent[9]Pd(II)-NHC precatalysts[9]
MMH --Data not availableLimited published data on the use of MMH in Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This is a general protocol that can be adapted for different substrates and catalysts.

Materials:

  • Aryl halide or triflate

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., a biarylphosphine ligand)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., 2-MeTHF, CPME)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide, amine, palladium precatalyst, ligand, and base in a reaction vessel.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) with stirring for the required time (monitored by TLC or GC/LC-MS).

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography or crystallization.

Synthesis Pathways and Experimental Workflows

Understanding the origin and synthesis of these solvents is crucial for a complete assessment of their sustainability. The following diagrams illustrate the synthesis pathways for MMH, 2-MeTHF, and CPME, along with a typical experimental workflow for solvent screening.

Synthesis_Pathways cluster_MMH This compound (MMH) Synthesis cluster_2MeTHF 2-Methyltetrahydrofuran (2-MeTHF) Synthesis cluster_CPME Cyclopentyl methyl ether (CPME) Synthesis Methanol Methanol MMH This compound Methanol->MMH Methylheptene 2-Methyl-1-heptene Methylheptene->MMH Acid-catalyzed etherification Biomass Biomass (e.g., corncobs) Furfural Furfural Biomass->Furfural Acid Hydrolysis TwoMeF 2-Methylfuran Furfural->TwoMeF Hydrogenation TwoMeTHF 2-Methyltetrahydrofuran TwoMeF->TwoMeTHF Hydrogenation Cyclopentene Cyclopentene CPME Cyclopentyl methyl ether Cyclopentene->CPME Acid-catalyzed addition Methanol_CPME Methanol Methanol_CPME->CPME

Caption: Synthesis pathways for this compound (MMH), 2-Methyltetrahydrofuran (2-MeTHF), and Cyclopentyl methyl ether (CPME).

Solvent_Screening_Workflow start Define Reaction and Substrates select_solvents Select Candidate Solvents (MMH, 2-MeTHF, CPME, etc.) start->select_solvents run_reactions Run Parallel Reactions (Identical conditions, varying only the solvent) select_solvents->run_reactions monitor_progress Monitor Reaction Progress (TLC, GC, LC-MS) run_reactions->monitor_progress workup Standardized Work-up and Isolation monitor_progress->workup analyze_results Analyze Results (Yield, Purity, Byproducts) workup->analyze_results select_optimal Select Optimal Solvent analyze_results->select_optimal

Caption: A typical experimental workflow for screening and selecting an optimal solvent for an organic reaction.

Conclusion

The transition to greener solvents is an essential aspect of sustainable chemistry. This compound, 2-Methyltetrahydrofuran, and Cyclopentyl methyl ether each present compelling advantages over traditional ether solvents.

  • 2-Methyltetrahydrofuran (2-MeTHF) stands out as a bio-derived solvent with a significantly improved environmental profile and has demonstrated excellent performance in a variety of reactions, often surpassing traditional solvents.[7][10]

  • Cyclopentyl methyl ether (CPME) offers a unique combination of hydrophobicity, high boiling point, and stability, making it a versatile and easily recyclable solvent for a broad range of applications.[3][5]

  • This compound (MMH) , while having less available data as a reaction solvent, shows promise as a greener alternative to MTBE, particularly due to its low water solubility.[1][4]

The selection of the optimal solvent will ultimately depend on the specific requirements of the reaction, including substrate solubility, reaction temperature, and work-up considerations. This guide provides a foundation for making informed decisions to incorporate these greener alternatives into routine synthetic practice, contributing to a safer and more sustainable future for chemical research and development. Researchers are encouraged to perform their own solvent screening experiments to determine the best choice for their specific applications.

References

Safety Operating Guide

Proper Disposal of 2-Methoxy-2-methylheptane: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 2-Methoxy-2-methylheptane (CAS No. 76589-16-7), a flammable liquid and potential skin sensitizer. This guide is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.

Hazard Identification and Waste Classification

Before disposal, it is crucial to understand the hazards associated with this compound. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1]:

  • Flammable liquid and vapor (H226): This is a primary concern for storage and disposal.

  • May cause an allergic skin reaction (H317): Appropriate personal protective equipment (PPE) is necessary to prevent skin contact.

  • Harmful to aquatic life with long lasting effects (H412): Discharge into the environment must be strictly avoided.

Due to its flammability, this compound waste is classified as a hazardous waste. The primary U.S. Environmental Protection Agency (EPA) hazardous waste code for ignitable liquids is D001 .

Key Hazard and Disposal Information:
Hazard ClassificationGHS Hazard StatementEPA Waste CodePrimary Disposal Consideration
Flammable LiquidH226: Flammable liquid and vapor[1]D001Collect in a designated flammable liquid waste container. Prevent contact with ignition sources.
Skin SensitizerH317: May cause an allergic skin reaction[1]-Avoid skin contact. Dispose of contaminated PPE as hazardous waste.
Aquatic ToxicityH412: Harmful to aquatic life with long lasting effects[1]-Do not dispose of down the drain or in general trash. Prevent environmental release.

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the safe collection and disposal of this compound waste in a laboratory setting.

Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles or a face shield.

  • A flame-retardant laboratory coat.

Waste Collection
  • Container Selection:

    • Use a designated and properly labeled hazardous waste container compatible with flammable organic solvents. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable[2].

    • Ensure the container is clean, dry, and has a secure, tight-fitting lid[3].

    • Never use metal containers for corrosive waste, and ensure any container used for flammable liquids is appropriate for that purpose[4].

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and "Flammable Liquid"[3].

    • List all chemical constituents, including "this compound," and their approximate concentrations[3].

    • Include the date when waste was first added to the container.

  • Collection Process:

    • Conduct all transfers of waste within a well-ventilated area, preferably inside a chemical fume hood, to minimize inhalation of vapors.

    • Keep the waste container closed at all times, except when adding waste[3].

    • Do not mix this compound waste with incompatible materials such as strong oxidizing agents.

Storage of Waste
  • Store the waste container in a designated satellite accumulation area.

  • Ensure the storage area is away from heat, sparks, open flames, and other sources of ignition[5][6].

  • Store in a cool, dry, and well-ventilated location[7].

Disposal of Contaminated Materials
  • Any materials contaminated with this compound, such as pipette tips, absorbent pads, and gloves, must be disposed of as solid hazardous waste.

  • Collect these materials in a separate, clearly labeled container for flammable solid waste.

Spill Management

In the event of a small spill:

  • Control all sources of ignition[8].

  • Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain and absorb the spill[5][7].

  • Collect the absorbent material using non-sparking tools and place it in a designated hazardous waste container[5].

  • Clean the spill area with soap and water, and dispose of the cleaning materials as hazardous waste[5].

  • For large spills, evacuate the area and follow your institution's emergency procedures.

Final Disposal
  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[9].

  • Do not attempt to dispose of this chemical by evaporation in a fume hood or by pouring it down the drain[3].

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe select_container Select Compatible Waste Container (Glass or HDPE) ppe->select_container label_container Label Container Correctly ('Hazardous Waste', 'Flammable', Contents) select_container->label_container collect_waste Collect Waste in Fume Hood label_container->collect_waste storage Store in Designated Satellite Accumulation Area collect_waste->storage spill Spill Occurs storage->spill Potential for Spills final_disposal Arrange for EHS Pickup and Disposal storage->final_disposal small_spill Small Spill (Absorb with inert material) spill->small_spill Yes large_spill Large Spill (Follow Emergency Procedures) spill->large_spill Yes, Large spill->final_disposal No cleanup Collect Spill Debris as Hazardous Waste small_spill->cleanup end Disposal Complete large_spill->end cleanup->storage final_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methoxy-2-methylheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Methoxy-2-methylheptane, tailored for research, scientific, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and minimizing risks.

Chemical Properties and Hazards: this compound is a flammable liquid and vapor.[1] It is recognized as a skin sensitizer, which may provoke an allergic skin reaction upon contact.[1][2] The substance is also classified as harmful to aquatic life with long-lasting effects.[1] Inhalation of its vapors may lead to drowsiness and dizziness, and it can cause skin and eye irritation. If swallowed, it poses an aspiration hazard that can result in lung damage.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound.

Protection TypeRecommended PPESpecifications
Respiratory NIOSH-approved RespiratorRequired when vapors or aerosols are generated or if ventilation is inadequate.[3] The specific cartridge should be selected based on the concentration and nature of the airborne contaminants.
Eye and Face Safety Goggles or GlassesMust be chemical-splash resistant.[4] A face shield should be worn in situations with a high risk of splashing.[5]
Hand Chemical-Resistant GlovesImpervious gloves, such as nitrile or latex, are necessary to prevent skin contact.[2][4]
Body Protective ClothingA lab coat or other protective clothing is required to prevent skin exposure.[4] For larger quantities or increased exposure risk, a chemical-resistant apron or suit may be necessary.[6]

Operational Plan for Safe Handling

A systematic approach is critical when working with this compound. The following step-by-step protocol ensures a safe operational workflow.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in good working order.[4]
  • Work in a well-ventilated area, preferably within a chemical fume hood.
  • Remove all potential ignition sources from the handling area, such as open flames, sparks, and hot surfaces.[4]
  • Use only spark-proof tools and explosion-proof equipment.[4]
  • Ensure all containers are properly labeled with the chemical name and associated hazards.

2. Handling and Use:

  • Ground and bond all containers when transferring the chemical to prevent static discharge.[4]
  • Avoid direct contact with the skin, eyes, and clothing.[4]
  • Do not inhale vapors or mists.
  • Keep containers tightly closed when not in use.[4]
  • In case of a spill, immediately evacuate the area and remove all ignition sources. Absorb the spill with an inert material like vermiculite (B1170534) or sand and place it in a suitable, sealed container for disposal.

3. Post-Handling:

  • Wash hands thoroughly with soap and water after handling the chemical.[4]
  • Clean the work area to remove any residual contamination.
  • Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and comply with regulations.

  • Waste Collection: Collect all waste containing this compound, including contaminated absorbents and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Disposal Method: This material and its container must be disposed of as hazardous waste.[4] Arrange for disposal through a licensed hazardous waste disposal company. Do not pour this chemical down the drain.[4]

Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound A Preparation B Don PPE (Gloves, Goggles, Lab Coat) A->B Ensure Safety Equipment is Ready C Work in Fume Hood B->C D Handling & Use (Grounding, Spark-Proof Tools) C->D E Spill? D->E F Spill Response (Evacuate, Contain, Clean) E->F Yes G Post-Handling E->G No F->G H Doff PPE G->H I Waste Disposal (Hazardous Waste) H->I J Wash Hands I->J K End J->K

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.